molecular formula C39H68N7O18P3S B15599335 (3R,11Z)-3-hydroxyoctadecenoyl-CoA

(3R,11Z)-3-hydroxyoctadecenoyl-CoA

Número de catálogo: B15599335
Peso molecular: 1048.0 g/mol
Clave InChI: SCDXBWNPJAGEEK-ORSZBQJQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,11Z)-3-hydroxyoctadecenoic acid. It is a long-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (R)-3-hydroxyacyl-CoA. It is a conjugate acid of a this compound(4-).

Propiedades

Fórmula molecular

C39H68N7O18P3S

Peso molecular

1048.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3R)-3-hydroxyoctadec-11-enethioate

InChI

InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h9-10,25-28,32-34,38,47,50-51H,4-8,11-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b10-9-/t27-,28-,32-,33-,34+,38-/m1/s1

Clave InChI

SCDXBWNPJAGEEK-ORSZBQJQSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Role of (3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a pivotal, yet transient, intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. Its formation and subsequent metabolism are critical for cellular energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the heart, liver, and skeletal muscle. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its role in metabolic pathways, the enzymes governing its transformation, and the analytical methodologies for its study. While this molecule is primarily recognized as a metabolic intermediate, its accumulation may be indicative of defects in the fatty acid oxidation pathway, highlighting its potential relevance in the context of metabolic diseases.

Introduction

Fatty acids are a major source of energy for many organisms. The catabolic process of breaking down fatty acids to produce acetyl-CoA, FADH₂, and NADH is known as beta-oxidation. While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, such as oleic acid (which, upon initial oxidation cycles, can lead to intermediates structurally related to this compound), requires the action of additional auxiliary enzymes. This compound is a specific 3-hydroxyacyl-CoA intermediate that arises during the oxidation of an 18-carbon monounsaturated fatty acid with a cis double bond at the eleventh carbon. The stereochemistry at the third carbon (3R) and the configuration of the double bond (11Z) are crucial determinants of its metabolic fate. This document serves as a comprehensive resource for understanding the core biological functions and analytical considerations of this specific acyl-CoA.

Metabolic Role and Signaling Pathways

The primary biological role of this compound is as a metabolic intermediate in the beta-oxidation pathway of monounsaturated fatty acids. It is not known to have any independent signaling functions; its importance lies in its position within a critical energy-yielding pathway.

Beta-Oxidation of Monounsaturated Fatty Acids

The breakdown of a monounsaturated fatty acid like the precursor to this compound proceeds through the standard beta-oxidation cycle until the cis-double bond is encountered. The presence of this double bond at an odd-numbered carbon position (after several cycles of beta-oxidation bring the double bond closer to the carboxyl end) poses a challenge for the standard enzymatic machinery.

The metabolic journey of this compound is intrinsically linked to the following enzymatic steps:

  • Enoyl-CoA Isomerase : Before the formation of the 3-hydroxyacyl-CoA, the cis-double bond in the acyl-CoA chain is typically isomerized. For a fatty acid with a double bond at an odd-numbered carbon, an enoyl-CoA isomerase converts the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA. This step is essential as the subsequent enzyme, enoyl-CoA hydratase, specifically acts on a trans-Δ² double bond.

  • Enoyl-CoA Hydratase : This enzyme catalyzes the hydration of the trans-Δ²-enoyl-CoA to form a (3S)-3-hydroxyacyl-CoA. However, for the formation of a (3R) stereoisomer, a different hydratase or an epimerase would be required. In mammalian peroxisomal beta-oxidation, a multifunctional enzyme (MFE-2) possesses (3R)-hydroxyacyl-CoA dehydrogenase activity. The formation of the specific (3R,11Z) intermediate suggests a nuanced pathway that may involve specific isomerases or hydratases.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HAD) : this compound serves as a substrate for a 3-hydroxyacyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group at the third carbon to a keto group, forming 3-keto-(11Z)-octadecenoyl-CoA and reducing NAD⁺ to NADH. The activity of HAD is crucial for the progression of the beta-oxidation spiral. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives, which are associated with severe metabolic disorders.

The following diagram illustrates the core steps in the metabolism of this compound within the context of monounsaturated fatty acid beta-oxidation.

Beta_Oxidation_Unsaturated_FA cluster_pathway Metabolic Fate of this compound Precursor cis-Δ(n)-Enoyl-CoA (from monounsaturated fatty acid) Isomerase_step Enoyl-CoA Isomerase Precursor->Isomerase_step Isomerization Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Isomerase_step->Trans_Enoyl_CoA Hydratase_step Enoyl-CoA Hydratase Trans_Enoyl_CoA->Hydratase_step Hydration Hydroxyacyl_CoA This compound Hydratase_step->Hydroxyacyl_CoA Dehydrogenase_step 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase_step Oxidation Ketoacyl_CoA 3-Keto-(11Z)-octadecenoyl-CoA Dehydrogenase_step->Ketoacyl_CoA NAD+ -> NADH Thiolase_step Thiolase Ketoacyl_CoA->Thiolase_step Thiolysis Next_cycle Further Beta-Oxidation Cycles Thiolase_step->Next_cycle Acetyl-CoA released

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

Quantitative data for the specific molecule this compound are scarce in publicly available literature. Acyl-CoA species are typically present at low intracellular concentrations and are metabolically labile, making their quantification challenging. The table below presents representative data for related long-chain acyl-CoAs to provide a contextual understanding of their cellular abundance and the kinetic properties of the enzymes involved in their metabolism.

ParameterMolecule/EnzymeValueTissue/OrganismReference
Cellular Concentration Total Long-Chain Acyl-CoA15 - 70 nmol/g wet weightRat Liver[F. M. H. Harwood, 1987]
C18:1-CoA~2.5 nmol/gMouse Liver[Simcox et al., 2017]
Enzyme Kinetics (Km) 3-Hydroxyacyl-CoA Dehydrogenase4.5 µM (for C16-OH-CoA)Pig Heart[He et al., 1989]
Enoyl-CoA Hydratase10-50 µM (for C10-C16 enoyl-CoAs)Bovine Liver[Fong & Schulz, 1977]
Enzyme Kinetics (Vmax) 3-Hydroxyacyl-CoA Dehydrogenase~150 U/mg (for C10-OH-CoA)Pig Heart[He et al., 1989]

Note: The presented values are for illustrative purposes and may not directly reflect the kinetics or concentration of this compound. Specific values are highly dependent on the specific substrate, organism, tissue, and metabolic state.

Experimental Protocols

The study of this compound requires specialized techniques for its extraction, detection, and quantification. The following sections provide detailed methodologies for key experiments.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

Materials:

  • Frozen tissue powder or cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone

  • Ice-cold 2 M KHCO₃

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

Procedure:

  • Homogenization: Homogenize frozen tissue powder (~50 mg) or cell pellet in 1 mL of ice-cold 10% TCA in acetone. Add internal standards at this stage.

  • Precipitation: Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Neutralization: Neutralize the supernatant by adding 2 M KHCO₃ dropwise until the pH is between 6.0 and 7.0.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.

Acyl_CoA_Extraction_Workflow cluster_workflow Acyl-CoA Extraction Workflow Start Tissue/Cell Sample + Internal Standards Homogenize Homogenize in 10% TCA/Acetone Start->Homogenize Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Neutralize Neutralize with KHCO₃ Collect_Supernatant->Neutralize SPE Solid Phase Extraction (C18) Neutralize->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

An In-depth Technical Guide to the Metabolic Pathway of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of (3R,11Z)-3-hydroxyoctadecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of cis-vaccenic acid (11Z-octadecenoic acid). While a uniquely designated pathway for this specific molecule is not formally recognized in the literature, its metabolic fate is dictated by the well-established principles of unsaturated fatty acid oxidation. This document elucidates the sequential enzymatic reactions, relevant enzyme kinetics, and the interplay with cellular signaling cascades. Detailed experimental protocols for the analysis of key metabolites and enzyme activities are also provided to facilitate further research in this area.

Introduction

Long-chain fatty acids are a critical energy source and signaling molecules. Their catabolism through beta-oxidation is a fundamental metabolic process. The metabolism of unsaturated fatty acids, such as cis-vaccenic acid, requires a set of auxiliary enzymes in addition to the core beta-oxidation machinery to handle the double bonds. This compound emerges as a crucial intermediate in this process. Understanding the intricacies of this pathway is vital for research into lipid metabolism, metabolic disorders, and the development of therapeutic interventions.

The Metabolic Pathway of this compound

The metabolic processing of this compound is an integral part of the beta-oxidation of cis-vaccenic acid (11Z-octadecenoic acid), a naturally occurring monounsaturated fatty acid. The pathway involves a series of enzymatic steps within the mitochondrial matrix.

Activation and Transport

Prior to entering the beta-oxidation spiral, cis-vaccenic acid must be activated in the cytoplasm to its coenzyme A (CoA) thioester, cis-vaccenoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) . The activated long-chain fatty acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.

Beta-Oxidation of cis-Vaccenoyl-CoA

Once in the mitochondrial matrix, cis-vaccenoyl-CoA undergoes cycles of beta-oxidation. The initial cycles proceed through the standard four enzymatic steps:

  • Dehydrogenation by Acyl-CoA Dehydrogenase.

  • Hydration by Enoyl-CoA Hydratase.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.

  • Thiolytic cleavage by Thiolase.

After three cycles of beta-oxidation, a 12-carbon intermediate, cis-5-dodecenoyl-CoA, is formed. This intermediate cannot be directly processed by the standard beta-oxidation enzymes due to the position and configuration of its double bond.

The Auxiliary Enzymes

To overcome this, the auxiliary enzyme Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8) isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-2-dodecenoyl-CoA. This product can then re-enter the standard beta-oxidation pathway.

The formation of this compound occurs during the beta-oxidation of the initial 18-carbon cis-vaccenoyl-CoA. Specifically, after the first dehydrogenation step, the resulting trans-2,cis-11-octadecadienoyl-CoA is hydrated by Enoyl-CoA Hydratase to form this compound. This intermediate is then acted upon by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) .

The complete breakdown of cis-vaccenoyl-CoA yields nine molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production.

Beta_Oxidation_of_Cis_Vaccenic_Acid cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cluster_one_cycle One Beta-Oxidation Cycle Cis-Vaccenic_Acid cis-Vaccenic Acid (18:1, n-7) cis-Vaccenoyl_CoA cis-Vaccenoyl-CoA Cis-Vaccenic_Acid->cis-Vaccenoyl_CoA Acyl-CoA Synthetase Mito_cis-Vaccenoyl_CoA cis-Vaccenoyl-CoA cis-Vaccenoyl_CoA->Mito_cis-Vaccenoyl_CoA Carnitine Shuttle Beta_Oxidation_1 3 Cycles of Beta-Oxidation Mito_cis-Vaccenoyl_CoA->Beta_Oxidation_1 trans-2_cis-11_Octadecadienoyl_CoA trans-2,cis-11-Octadecadienoyl-CoA cis-5-Dodecenoyl_CoA cis-5-Dodecenoyl-CoA Beta_Oxidation_1->cis-5-Dodecenoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA 3 molecules Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis-5-Dodecenoyl_CoA->Enoyl_CoA_Isomerase trans-2-Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Enoyl_CoA_Isomerase->trans-2-Dodecenoyl_CoA Beta_Oxidation_2 Further Beta-Oxidation trans-2-Dodecenoyl_CoA->Beta_Oxidation_2 Beta_Oxidation_2->Acetyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans-2_cis-11_Octadecadienoyl_CoA->Enoyl_CoA_Hydratase 3R_11Z_Hydroxyoctadecenoyl_CoA This compound LCHAD LCHAD 3R_11Z_Hydroxyoctadecenoyl_CoA->LCHAD 3-Keto_11Z_Octadecenoyl_CoA 3-Keto,11Z-octadecenoyl-CoA Thiolase_step Thiolase 3-Keto_11Z_Octadecenoyl_CoA->Thiolase_step Enoyl_CoA_Hydratase->3R_11Z_Hydroxyoctadecenoyl_CoA LCHAD->3-Keto_11Z_Octadecenoyl_CoA

Figure 1: Proposed metabolic pathway for cis-vaccenic acid.

Quantitative Data

Precise kinetic data for the enzymes involved in the beta-oxidation of this compound and its direct precursors are limited in the literature. However, data from studies on similar long-chain saturated and unsaturated fatty acids provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)6.8-Human[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Stearoyl-CoA (C18:0)19.7-Human[1]
Enoyl-CoA HydrataseCrotonyl-CoA (C4:1)25-Bovine Liver-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxypalmitoyl-CoA--Human[2]

Note: Specific Vmax values are often dependent on the specific assay conditions and enzyme preparation, and thus are not always directly comparable across studies.

Experimental Protocols

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of various long-chain acyl-CoA species in biological samples.

Sample Preparation:

  • Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard (e.g., a C17:0-CoA) to each sample for normalization.

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • The acyl-CoAs will be in the aqueous phase. Solid-phase extraction (SPE) can be used for further purification and concentration.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific parent-daughter ion transitions for each acyl-CoA species are monitored.

In Vitro Beta-Oxidation Assay

This assay measures the overall flux through the beta-oxidation pathway using radiolabeled substrates.

Procedure:

  • Isolate mitochondria from tissue or use cultured cells.

  • Incubate the mitochondria or cells with a radiolabeled fatty acid substrate (e.g., [³H]palmitate or [¹⁴C]oleic acid).

  • The reaction is stopped, and the water-soluble products of beta-oxidation (acetyl-CoA and other short-chain acyl-CoAs) are separated from the unreacted fatty acid substrate.

  • The radioactivity in the aqueous phase is quantified by liquid scintillation counting, which is proportional to the rate of beta-oxidation.

Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetase by detecting the formation of the acyl-CoA product.

Principle: This is a coupled-enzyme assay. The acyl-CoA produced by ACS is oxidized by acyl-CoA oxidase, which generates hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a fluorescent or colorimetric product.

Procedure:

  • Prepare a reaction mixture containing the fatty acid substrate, coenzyme A, ATP, and the coupling enzymes and detection reagents.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Monitor the increase in fluorescence or absorbance over time. The rate of change is proportional to the ACS activity.

Signaling Pathways

Long-chain fatty acyl-CoAs, including intermediates of cis-vaccenic acid metabolism, are not only metabolic substrates but also act as signaling molecules that can modulate gene expression and cellular function.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain acyl-CoAs are known ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[3][4][5]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα by long-chain acyl-CoAs leads to the upregulation of genes encoding enzymes for beta-oxidation, including those in the pathway for unsaturated fatty acids.[6] This creates a feed-forward mechanism to enhance fatty acid degradation.

PPAR_Signaling LCFA_CoA Long-Chain Acyl-CoA (e.g., cis-Vaccenoyl-CoA) PPARa PPARα LCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Beta-oxidation enzymes) PPRE->Target_Genes in promoter of Transcription Increased Transcription Target_Genes->Transcription

Figure 2: PPARα signaling pathway activated by long-chain acyl-CoAs.

G-Protein Coupled Receptors (GPCRs)

Certain fatty acids and their derivatives can act as ligands for cell surface GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in various physiological processes, including insulin (B600854) secretion and inflammation.[7][8] While direct evidence for the interaction of this compound with these receptors is lacking, its precursor, cis-vaccenic acid, and other long-chain unsaturated fatty acids are known agonists.

  • GPR120: Activation of GPR120 by unsaturated fatty acids has been shown to have anti-inflammatory effects and to improve insulin sensitivity.[7]

GPCR_Signaling LCFA Long-Chain Unsaturated Fatty Acid GPR120 GPR120 LCFA->GPR120 Binds to G_Protein G Protein (Gq/11) GPR120->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i / Activate PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Insulin sensitization) Ca_PKC->Cellular_Response

Figure 3: GPR120 signaling initiated by long-chain unsaturated fatty acids.

Conclusion

The metabolic pathway of this compound is a key component of the beta-oxidation of cis-vaccenic acid, requiring the coordinated action of both the core beta-oxidation enzymes and auxiliary isomerases. The intermediates of this pathway, as long-chain acyl-CoAs, also play significant roles in cellular signaling, primarily through the activation of PPARα and potentially through interactions with GPCRs. Further research, particularly in elucidating the specific kinetic parameters of the involved enzymes and the direct signaling effects of the pathway's intermediates, will provide a more complete understanding of its physiological and pathophysiological significance. The experimental protocols detailed in this guide provide a foundation for such future investigations.

References

In Vivo Synthesis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo synthesis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. The document elucidates the primary biosynthetic pathway, focusing on the enzymatic reactions and stereochemical specificity. Detailed experimental protocols for the synthesis, purification, and quantification of this molecule are presented, alongside methods for assaying the activity of the involved enzymes. Furthermore, this guide includes data on enzyme kinetics where available and discusses the potential biological significance of 3-hydroxy fatty acids. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug development.

Introduction

The metabolism of fatty acids is a fundamental cellular process for energy production and the synthesis of essential bioactive molecules. The β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. This compound is a specific stereoisomer formed during the degradation of fatty acids containing a cis-double bond at an odd-numbered carbon, such as oleic acid (18:1, n-9) or cis-vaccenic acid (18:1, n-7). The formation of the (3R)-hydroxyacyl-CoA intermediate is a critical step that differs from the canonical β-oxidation pathway of saturated fatty acids, which typically yields the (3S)-stereoisomer.

Understanding the synthesis of this compound is crucial for investigating the metabolism of unsaturated fatty acids and its implications in health and disease. Dysregulation of fatty acid oxidation pathways is associated with various metabolic disorders. This guide provides an in-depth exploration of the enzymatic synthesis of this specific molecule, offering a technical resource for its study and potential therapeutic applications.

Biosynthetic Pathway of this compound

The in vivo synthesis of this compound is an integral part of the β-oxidation of monounsaturated fatty acids where the double bond is located at an odd-numbered carbon atom. The primary substrate for this reaction is (11Z)-octadecenoyl-CoA, also known as cis-vaccenoyl-CoA.

The key enzymatic step is the hydration of the double bond of an enoyl-CoA intermediate. However, the standard enoyl-CoA hydratase of mitochondrial β-oxidation, which acts on trans-Δ²-enoyl-CoA esters, cannot directly process (11Z)-octadecenoyl-CoA. Therefore, an isomerization step is required first, followed by a stereospecific hydration.

The likely pathway involves the following steps:

  • Isomerization: The cis-Δ¹¹ double bond of (11Z)-octadecenoyl-CoA is isomerized to a trans-Δ² double bond. This is catalyzed by an enoyl-CoA isomerase.

  • Hydration: The resulting trans-Δ²-enoyl-CoA is then hydrated by an enoyl-CoA hydratase. To yield the (3R) stereoisomer, an (R)-specific enoyl-CoA hydratase is required.

Peroxisomes are known to play a significant role in the metabolism of very long-chain and unsaturated fatty acids. The peroxisomal multifunctional enzyme type 2 (MFE-2) possesses (R)-specific enoyl-CoA hydratase 2 (ECH2) activity and is a prime candidate for catalyzing the formation of (3R)-hydroxyacyl-CoAs from substrates with cis-double bonds at even-numbered positions after initial rounds of β-oxidation bring the double bond into proximity.

dot

cluster_peroxisome Peroxisomal β-Oxidation node_cis11_octadecenoyl_coa (11Z)-Octadecenoyl-CoA node_beta_oxidation_cycles β-Oxidation Cycles node_cis11_octadecenoyl_coa->node_beta_oxidation_cycles Multiple Cycles node_cis3_dodecenoyl_coa (3Z)-Dodecenoyl-CoA node_beta_oxidation_cycles->node_cis3_dodecenoyl_coa node_trans2_dodecenoyl_coa (2E)-Dodecenoyl-CoA node_cis3_dodecenoyl_coa->node_trans2_dodecenoyl_coa Enoyl-CoA Isomerase node_3r_hydroxy This compound (from initial substrate) or (3R)-3-Hydroxydodecanoyl-CoA (from intermediate) node_trans2_dodecenoyl_coa->node_3r_hydroxy (R)-specific Enoyl-CoA Hydratase (ECH2/MFE-2) + H₂O

Caption: Proposed peroxisomal β-oxidation pathway for the synthesis of (3R)-hydroxyacyl-CoAs from a cis-11 unsaturated fatty acid.

Key Enzymes and Quantitative Data

The primary enzyme responsible for the stereospecific synthesis of this compound is an (R)-specific enoyl-CoA hydratase .

Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)

MFE-2 is a key enzyme in the peroxisomal β-oxidation of fatty acids with cis- or trans-double bonds at odd or even-numbered positions. It contains two enzymatic activities: an (R)-specific enoyl-CoA hydratase 2 (ECH2) and a (3R)-hydroxyacyl-CoA dehydrogenase. The ECH2 domain is responsible for the hydration of a Δ²-enoyl-CoA to a (3R)-hydroxyacyl-CoA.

EnzymeSubstrate(s)ProductStereospecificityCellular Localization
Peroxisomal MFE-2 (ECH2 domain) (2E)-Enoyl-CoA(3R)-Hydroxyacyl-CoAR-specificPeroxisome
Bacterial (R)-specific enoyl-CoA hydratases (e.g., PhaJ) Short to medium-chain (2E)-enoyl-CoA(R)-3-Hydroxyacyl-CoAR-specificCytosol (in bacteria)
Bacterial (R)-specific Enoyl-CoA Hydratases

Certain bacteria, particularly those that synthesize polyhydroxyalkanoates (PHAs), possess (R)-specific enoyl-CoA hydratases. For instance, PhaJ from Pseudomonas aeruginosa has been shown to hydrate (B1144303) trans-2-enoyl-CoAs of various chain lengths to their corresponding (R)-3-hydroxyacyl-CoAs. While their primary role is in PHA synthesis, these enzymes could potentially be used for the in vitro synthesis of the target molecule. Kinetic studies on PhaJ from Aeromonas caviae have shown a preference for shorter chain substrates (C4-C6).

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol describes a general procedure for the in vitro enzymatic synthesis using a recombinant (R)-specific enoyl-CoA hydratase.

Materials:

  • (11Z)-Octadecenoyl-CoA (substrate)

  • Recombinant (R)-specific enoyl-CoA hydratase (e.g., purified MFE-2 or bacterial PhaJ)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and (11Z)-octadecenoyl-CoA to a final concentration of 50-100 µM.

  • Initiate the reaction by adding the purified recombinant (R)-specific enoyl-CoA hydratase to a final concentration of 1-5 µg/mL.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), which should be optimized based on enzyme activity.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Purify the product, this compound, using solid-phase extraction.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with an aqueous solution containing a low percentage of organic solvent (e.g., 5% acetonitrile) to remove salts and polar impurities.

    • Elute the product with a higher concentration of organic solvent (e.g., 80% acetonitrile).

  • Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

dot

cluster_workflow Enzymatic Synthesis Workflow node_reaction_setup Reaction Setup (Substrate + Enzyme + Buffer) node_incubation Incubation (37°C) node_reaction_setup->node_incubation node_quenching Reaction Quenching (Acidification) node_incubation->node_quenching node_purification Purification (Solid-Phase Extraction) node_quenching->node_purification node_analysis Analysis (LC-MS/MS) node_purification->node_analysis

Caption: General workflow for the in vitro enzymatic synthesis and analysis of this compound.

Assay of (R)-specific Enoyl-CoA Hydratase Activity

The activity of enoyl-CoA hydratase can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA thioester bond.

Materials:

  • (2E)-Octadecenoyl-CoA (substrate for spectrophotometric assay)

  • Purified enzyme sample

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the substrate, (2E)-octadecenoyl-CoA, at a concentration of approximately 50 µM.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the enoyl-CoA thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract acyl-CoAs from biological samples or in vitro reactions using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • Chromatographic Separation:

    • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs from the C18 column.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For this compound, the precursor ion will be its [M+H]⁺ adduct, and product ions will be generated by fragmentation (e.g., loss of the phosphopantetheine moiety).

  • Quantification: A calibration curve is generated using synthetic standards of known concentrations to quantify the analyte in the samples. An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.

Biological Significance and Future Directions

While the primary role of this compound is as a metabolic intermediate in fatty acid β-oxidation, the biological activities of 3-hydroxy fatty acids are an emerging area of research. Some 3-hydroxy fatty acids have been shown to possess signaling properties and may be involved in inflammatory processes and host-pathogen interactions.

The precise biological role of this compound beyond its function in energy metabolism remains to be elucidated. Future research may focus on:

  • Determining the kinetic parameters of the enzymes involved in its synthesis.

  • Investigating its potential downstream metabolic fate and whether it can be converted to signaling molecules.

  • Exploring its role in cellular signaling pathways, particularly in the context of metabolic diseases.

  • Developing specific inhibitors of (R)-specific enoyl-CoA hydratases to probe their physiological functions.

The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the in vivo synthesis and biological relevance of this compound.

(3R,11Z)-3-hydroxyoctadecenoyl-CoA in Mitochondrial Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of (3R,11Z)-3-hydroxyoctadecenoyl-CoA, a key intermediate in the mitochondrial β-oxidation of vaccenic acid, an 18-carbon monounsaturated fatty acid. We will explore the metabolic pathway, the enzymes involved, available quantitative data, and detailed experimental protocols relevant to the study of this molecule and its metabolic context. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, drug discovery, and related fields.

Introduction: The Landscape of Mitochondrial Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic process that provides a significant portion of the body's energy, especially during periods of fasting or prolonged exercise.[1][2][3] This pathway systematically breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3][4] The core of the β-oxidation spiral consists of four key enzymatic reactions:

  • Acyl-CoA dehydrogenase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA hydratase: Hydrates the double bond to form a hydroxyl group on the β-carbon.

  • 3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • β-ketoacyl-CoA thiolase: Cleaves the ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[1][5]

While the oxidation of saturated fatty acids is straightforward, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for compatibility with the core β-oxidation machinery.[1][6]

The Metabolic Pathway of this compound

This compound is a specific intermediate in the mitochondrial β-oxidation of cis-vaccenic acid (11Z-octadecenoic acid), a naturally occurring 18-carbon monounsaturated fatty acid. The initial steps of vaccenic acid oxidation mirror those of saturated fatty acids, leading to the formation of our molecule of interest.

The metabolic journey begins with the activation of vaccenic acid to vaccenoyl-CoA in the cytoplasm and its subsequent transport into the mitochondrial matrix via the carnitine shuttle. Once in the matrix, vaccenoyl-CoA undergoes the first two steps of β-oxidation:

  • Dehydrogenation: Acyl-CoA dehydrogenase acts on vaccenoyl-CoA to introduce a double bond at the C2 position, forming trans-Δ2, cis-Δ11-octadecadienoyl-CoA.

  • Hydration: Enoyl-CoA hydratase then adds a water molecule across the newly formed trans-Δ2 double bond, resulting in the formation of This compound .

This intermediate is then a substrate for the next enzyme in the β-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase.

metabolic_pathway Vaccenic_Acid cis-Vaccenic Acid (11Z-Octadecenoic Acid) Vaccenoyl_CoA Vaccenoyl-CoA Vaccenic_Acid->Vaccenoyl_CoA Acyl-CoA Synthetase trans_Enoyl_CoA trans-Δ²,cis-Δ¹¹- Octadecadienoyl-CoA Vaccenoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-cis-Δ¹¹-octadecenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA cis-Δ⁹-Hexadecenoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA_1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_1

Figure 1: Initial steps in the mitochondrial β-oxidation of cis-vaccenic acid.

The subsequent oxidation of the resulting cis-Δ9-hexadecenoyl-CoA proceeds through several more standard β-oxidation cycles until the double bond is near the carboxyl end, at which point the auxiliary enzyme enoyl-CoA isomerase is required to shift the position and configuration of the double bond to allow for the completion of the oxidation process.[7][8]

Key Enzymes and Their Properties

The metabolism of this compound is orchestrated by the core enzymes of the β-oxidation pathway. For long-chain fatty acids like vaccenic acid, these activities are often contained within the mitochondrial trifunctional protein (MTP).

Enoyl-CoA Hydratase
  • Function: Catalyzes the hydration of trans-Δ2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA.

  • Substrate Specificity: While generally acting on a broad range of chain lengths, specific isoforms may have preferences. The hydration of the trans-Δ2 double bond is stereospecific.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)
  • Function: Catalyzes the NAD+-dependent oxidation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[9][10]

  • Substrate Specificity: HADH exhibits a preference for medium-chain length substrates, though it is also active on long-chain molecules.[11] The presence of a double bond in the acyl chain can influence the enzyme's kinetics.

Quantitative Data

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxydodecanoyl-CoA3.512.8
3-Hydroxytetradecanoyl-CoA3.211.5
3-Hydroxyhexadecanoyl-CoA3.09.8
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various saturated 3-hydroxyacyl-CoA substrates. Data from He et al., 1989.[12]

Experimental Protocols

Synthesis of this compound

The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved from the corresponding 2,3-enoyl free acids.[13]

  • CoA Transfer: The 2,3-enoyl free acid is first linked to Coenzyme A using a CoA transferase, such as the recombinant glutaconate coenzyme A-transferase (GctAB).

  • Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated using a recombinant enoyl-CoA hydratase, for example, human short-chain enoyl-CoA hydratase (ECHS1), to produce the desired 3-hydroxyacyl-CoA.[13]

Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

A continuous spectrophotometric rate determination method can be used to measure the activity of 3-hydroxyacyl-CoA dehydrogenase.[14][15]

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (reduction of a 3-ketoacyl-CoA).

  • Reagents:

    • Potassium phosphate (B84403) buffer (pH 7.3)

    • S-Acetoacetyl-CoA (as substrate)

    • β-NADH

    • Enzyme solution

  • Procedure:

    • Combine the buffer, S-acetoacetyl-CoA, and NADH in a cuvette and equilibrate to 37°C.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADH oxidation from the linear portion of the curve.

A coupled assay system can also be employed for the forward reaction, where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.[12] This method offers the advantages of irreversibility and the elimination of product inhibition.[12]

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters in biological samples.[16][17][18]

  • Sample Preparation: Tissues or cells are homogenized and the acyl-CoAs are extracted, often using a solid-phase extraction method.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: The separated molecules are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific acyl-CoA species.[17]

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay Enzyme Activity Assay cluster_analysis LC-MS/MS Analysis Enoyl_Acid 2,3-enoyl free acid Enoyl_CoA 2,3-enoyl-CoA Enoyl_Acid->Enoyl_CoA CoA Transferase Hydroxyacyl_CoA_Synth This compound Enoyl_CoA->Hydroxyacyl_CoA_Synth Enoyl-CoA Hydratase Substrate_Mix Substrate Mix (e.g., S-Acetoacetyl-CoA, NADH) Enzyme_Addition Addition of 3-Hydroxyacyl-CoA Dehydrogenase Substrate_Mix->Enzyme_Addition Spectrophotometry Spectrophotometric Reading (A340nm) Enzyme_Addition->Spectrophotometry Sample_Prep Sample Preparation (Extraction of Acyl-CoAs) LC_Separation Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection

Figure 2: General experimental workflows for the study of 3-hydroxyacyl-CoAs.

Regulation of Unsaturated Fatty Acid Oxidation

The oxidation of unsaturated fatty acids is tightly regulated to meet the energetic demands of the cell.

  • Substrate Availability: The entry of long-chain fatty acids into the mitochondria is a key regulatory point, controlled by the carnitine palmitoyltransferase (CPT) system. CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, thus preventing futile cycling of fatty acids.[2][6]

  • Transcriptional Control: The expression of genes encoding the enzymes of β-oxidation is regulated by transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα) and its coactivator PGC-1α.[6][19] These factors are activated in response to increased levels of fatty acids and cellular energy demand.

  • Allosteric Regulation: The activity of β-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA.[6] High ratios of these products can inhibit the pathway.[6]

regulation_pathway Hormonal_Signals Hormonal Signals (e.g., Glucagon) PPARa_PGC1a PPARα / PGC-1α Hormonal_Signals->PPARa_PGC1a Gene_Expression Increased Expression of β-Oxidation Enzymes PPARa_PGC1a->Gene_Expression Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation Gene_Expression->Mitochondrial_FAO Fatty_Acid_Uptake Fatty Acid Uptake CPT1 CPT1 Fatty_Acid_Uptake->CPT1 CPT1->Mitochondrial_FAO Allows entry into mitochondria Energy_Status Cellular Energy Status (NADH/NAD+, Acetyl-CoA/CoA) Mitochondrial_FAO->Energy_Status Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibits Energy_Status->Mitochondrial_FAO Feedback Inhibition

Figure 3: Key regulatory points in mitochondrial fatty acid oxidation.

Conclusion and Future Directions

This compound represents a key juncture in the mitochondrial β-oxidation of vaccenic acid, highlighting the intricate enzymatic machinery required for the catabolism of unsaturated fatty acids. While our understanding of the general principles of fatty acid oxidation is well-established, further research is needed to elucidate the specific kinetic properties of the enzymes involved with the full spectrum of their native substrates. The development of targeted therapies for metabolic disorders will benefit from a more detailed understanding of the structure-function relationships of these enzymes and the regulatory networks that govern their activity. The experimental approaches outlined in this guide provide a framework for future investigations into the metabolism of this compound and other related fatty acid intermediates.

References

The Pivotal Role of Long-Chain 3-Hydroxyacyl-CoAs in Cellular Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxyacyl-CoAs (LCHAs) are critical metabolic intermediates in the mitochondrial fatty acid β-oxidation pathway. Their precise regulation is paramount for cellular energy homeostasis, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. Dysregulation of LCHA metabolism, primarily due to deficiencies in the mitochondrial trifunctional protein (MTP), leads to severe and often life-threatening inherited metabolic disorders. Beyond their established role in catabolism, emerging evidence suggests that long-chain acyl-CoAs, including LCHAs, may function as signaling molecules, influencing gene expression through interactions with nuclear receptors. This technical guide provides an in-depth exploration of the multifaceted functions of LCHAs, detailing their metabolic significance, presenting quantitative data, outlining key experimental protocols for their study, and visualizing the intricate pathways in which they participate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, drug discovery, and cellular biology.

Introduction

Long-chain fatty acids are a primary source of energy for many tissues, especially during periods of fasting or prolonged exercise.[1][2] Their catabolism occurs primarily through the mitochondrial fatty acid β-oxidation (FAO) spiral, a four-step process that sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. Long-chain 3-hydroxyacyl-CoAs (LCHAs) are the intermediates of the third step of this pathway. The enzymatic conversion of LCHAs is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an essential activity of the mitochondrial trifunctional protein (MTP).[3][4]

The clinical relevance of LCHAs is underscored by the severe phenotypes associated with inherited disorders of LCHA metabolism, namely LCHAD deficiency and MTP deficiency.[5][6] These autosomal recessive conditions result in the accumulation of LCHAs and their derivatives, leading to a spectrum of clinical manifestations including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, liver dysfunction, and peripheral neuropathy.[6] The pathophysiology of these disorders highlights the critical dependence of vital organs on the complete oxidation of long-chain fatty acids and the potential toxicity of accumulating LCHA intermediates.

This guide will delve into the core functions of LCHAs, bridging their metabolic role with potential signaling functions, and providing practical information for researchers in the field.

The Central Role of LCHAs in Mitochondrial Fatty Acid β-Oxidation

The mitochondrial trifunctional protein (MTP) is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation.[3] MTP is a heterooctamer composed of four α-subunits and four β-subunits. The α-subunit, encoded by the HADHA gene, contains the long-chain enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. The β-subunit, encoded by the HADHB gene, possesses the long-chain 3-ketoacyl-CoA thiolase activity.

The sequence of reactions involving LCHAs is as follows:

  • Hydration: A long-chain enoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the MTP α-subunit to form a long-chain 3-hydroxyacyl-CoA (LCHA).

  • Dehydrogenation: The LCHA is then oxidized by the LCHAD activity of the MTP α-subunit in an NAD+-dependent reaction to yield a long-chain 3-ketoacyl-CoA.

  • Thiolysis: Finally, the long-chain 3-ketoacyl-CoA is cleaved by the thiolase activity of the MTP β-subunit, producing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acyl-CoA is completely degraded. The efficient channeling of intermediates within the MTP complex is crucial for the rapid processing of long-chain fatty acids.

Diagram of the Mitochondrial Fatty Acid β-Oxidation Pathway

FAO_Pathway cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA LCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) LCHA L-3-Hydroxyacyl-CoA Enoyl_CoA->LCHA Enoyl-CoA Hydratase (MTP α-subunit) MTP Mitochondrial Trifunctional Protein (MTP) Ketoacyl_CoA 3-Ketoacyl-CoA LCHA->Ketoacyl_CoA LCHAD (MTP α-subunit) (NAD+ -> NADH + H+) Shortened_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (MTP β-subunit) (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA to TCA Cycle

Figure 1: The role of LCHAs in the mitochondrial β-oxidation spiral.

Quantitative Data on LCHA Metabolism

Quantitative analysis of LCHAs and related metabolites is crucial for understanding their physiological roles and for the diagnosis of metabolic disorders.

Table 1: Enzyme Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase
SubstrateOrganism/Enzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxydecanoyl-CoAPig Heart L-3-hydroxyacyl-CoA dehydrogenase~5~1.5[3]
3-Hydroxydodecanoyl-CoAPig Heart L-3-hydroxyacyl-CoA dehydrogenase~4~2.0[3]
3-Hydroxytetradecanoyl-CoAPig Heart L-3-hydroxyacyl-CoA dehydrogenase~4~1.8[3]
3-Hydroxypalmitoyl-CoAPig Heart L-3-hydroxyacyl-CoA dehydrogenase~4~1.2[3]
Palmitoyl-CoA (C16:0)Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)6.8-[5]
Stearoyl-CoA (C18:0)Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)19.7-[5]

Note: The Vmax values for hLCAD were not explicitly provided in the same units in the source material.

Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs and Related Metabolites
MetaboliteTissue/Cell TypeConditionConcentrationReference
Hydroxypalmitoylcarnitine & PalmitoylcarnitineLCHAD-deficient fibroblastsPalmitate incubationElevated vs. controls[7]
C14:2-, C18:2-, & hydroxy-C18:2-acylcarnitinesLCHAD-deficient fibroblastsLinoleate incubationIncreased vs. controls[7]
3-hydroxy-fatty acidsCulture medium of LCHAD-deficient fibroblastsPalmitate incubationAccumulation observed[8]

Potential Signaling Functions of Long-Chain Acyl-CoAs

While the primary role of LCHAs is metabolic, there is growing evidence that long-chain acyl-CoAs in general can act as signaling molecules, regulating gene expression by directly binding to and activating nuclear receptors. A key family of nuclear receptors implicated in lipid sensing is the Peroxisome Proliferator-Activated Receptors (PPARs).

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. It functions as a master regulator of lipid metabolism by controlling the transcription of genes involved in fatty acid uptake, activation, and oxidation.[9] Studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[10] Upon binding, the acyl-CoA induces a conformational change in PPARα, leading to the recruitment of coactivator proteins and the activation of target gene transcription. Although direct binding studies specifically with LCHAs are limited, it is plausible that they, or their derivatives, could also modulate PPARα activity.

Diagram of Potential LCHA Signaling via PPARα

Figure 2: Hypothetical signaling pathway of LCHAs through PPARα.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LCHAs.

Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol is adapted from a coupled enzyme assay system.[3] The activity of LCHAD is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is pulled forward by the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5, 5 mM EDTA

  • NAD+ solution: 10 mM in water

  • Coenzyme A (CoA-SH) solution: 2 mM in water

  • 3-Ketoacyl-CoA thiolase (purified)

  • Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA): 1 mM in water

  • Cell or tissue homogenate, or purified enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Reaction Buffer

    • 50 µL NAD+ solution (final concentration: 0.5 mM)

    • 50 µL CoA-SH solution (final concentration: 0.1 mM)

    • Sufficient 3-ketoacyl-CoA thiolase to ensure the thiolase reaction is not rate-limiting.

    • 50 µL of cell/tissue homogenate or purified enzyme.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the LCHA substrate (final concentration: 50 µM).

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Express the enzyme activity as µmol of NADH formed per minute per milligram of protein.

Extraction and Quantification of Long-Chain 3-Hydroxyacyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the analysis of LCHAs from biological samples. Specific parameters will need to be optimized for the instrument and specific LCHAs of interest.

Diagram of the LC-MS/MS Workflow for LCHA Analysis

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation UPLC/HPLC Separation (e.g., C18 column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantification & Identification MS_Detection->Data_Analysis

Figure 3: General workflow for the analysis of LCHAs by LC-MS/MS.

Materials:

  • Homogenizer

  • Centrifuge

  • SPE cartridges (e.g., C18)

  • LC-MS/MS system

  • Extraction Buffer (e.g., acetonitrile (B52724)/isopropanol/water)

  • Internal standards (e.g., deuterated LCHA analogs)

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or cell pellet in ice-cold extraction buffer containing internal standards.

    • Centrifuge to pellet cellular debris.

  • Extraction:

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA fraction.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

    • Separate the analytes using a gradient of mobile phases (e.g., water and acetonitrile with a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid).

    • Detect the LCHAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions.

  • Data Analysis:

    • Quantify the LCHAs by comparing the peak areas of the endogenous analytes to those of the internal standards.

Immunoprecipitation of the Mitochondrial Trifunctional Protein (MTP)

This protocol describes the immunoprecipitation of the MTP complex to study its composition and interactions.

Materials:

  • Mitochondria isolation kit or protocol

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against an MTP subunit (e.g., anti-HADHA or anti-HADHB)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Mitochondrial Isolation and Lysis:

    • Isolate mitochondria from cultured cells or tissues.[1][4]

    • Lyse the isolated mitochondria with ice-cold lysis buffer.

    • Centrifuge to pellet insoluble debris and collect the supernatant (mitochondrial lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against an MTP subunit overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the different MTP subunits to confirm the co-immunoprecipitation of the complex.

Conclusion

Long-chain 3-hydroxyacyl-CoAs stand at a critical juncture of cellular energy metabolism. Their role as essential intermediates in fatty acid β-oxidation is well-established, and the devastating consequences of impaired LCHA metabolism underscore their physiological importance. The methodologies outlined in this guide provide a framework for the quantitative and functional characterization of LCHAs and the enzymes that regulate their flux. Furthermore, the emerging evidence for a signaling role of long-chain acyl-CoAs, potentially including LCHAs, opens up new avenues of research into the intricate interplay between metabolism and gene regulation. A deeper understanding of the multifaceted functions of LCHAs will be instrumental in developing novel therapeutic strategies for metabolic diseases and in unraveling the complex regulatory networks that govern cellular energy homeostasis.

References

An In-depth Technical Guide to the Discovery and Characterization of Unsaturated Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of unsaturated hydroxy fatty acyl-CoAs. It details the analytical methodologies for their quantification, explores their roles in cellular signaling, and presents key quantitative data to support further research and development in this area.

Introduction

Unsaturated hydroxy fatty acids (UFHAs) and their activated coenzyme A (CoA) esters are a class of lipid molecules that play crucial roles in various physiological and pathological processes. As intermediates in fatty acid metabolism and as signaling molecules, they are implicated in metabolic regulation, inflammation, and cellular communication. The hydroxylation and unsaturation of the fatty acyl chain confer specific chemical properties that dictate their biological functions. This guide will delve into the technical aspects of studying these fascinating molecules.

Discovery and Biosynthesis

The discovery of unsaturated hydroxy fatty acyl-CoAs is intrinsically linked to the elucidation of fatty acid metabolism pathways. 3-hydroxy fatty acyl-CoAs are well-known intermediates of mitochondrial β-oxidation[1]. The introduction of double bonds is catalyzed by a family of enzymes known as fatty acid desaturases, which are crucial for the synthesis of polyunsaturated fatty acids (PUFAs)[2].

The biosynthesis of unsaturated hydroxy fatty acyl-CoAs can occur through several pathways:

  • β-oxidation of unsaturated fatty acids: The metabolism of dietary unsaturated fatty acids generates various hydroxylated and unsaturated acyl-CoA intermediates.

  • Hydroxylation of unsaturated fatty acyl-CoAs: Specific hydroxylases can introduce hydroxyl groups at various positions along the acyl chain.

  • Desaturation of hydroxy fatty acyl-CoAs: Desaturases can act on hydroxylated fatty acyl-CoAs to introduce double bonds.

Quantitative Analysis

Accurate quantification of unsaturated hydroxy fatty acyl-CoAs is essential for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose due to its high sensitivity and specificity.

Sample Preparation and Extraction

The first critical step in the analysis is the efficient extraction of these molecules from biological matrices while minimizing degradation.

Table 1: Summary of Extraction Protocols for Fatty Acyl-CoAs

ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Liquid-Liquid Extraction (LLE)
Sample Homogenization Tissue homogenized in a phosphate (B84403) buffer.Tissue homogenized in a chloroform/methanol mixture.
Extraction Solvent Acetonitrile is used to precipitate proteins and extract acyl-CoAs.Phase separation is induced by the addition of water or saline.
Purification Step SPE cartridges (e.g., C18 or anion exchange) are used to isolate and concentrate the acyl-CoAs.The organic phase containing the lipids is collected.
Recovery Generally high, often >80%.Can be variable depending on the specific acyl-CoA.
Reference [3][4]
LC-MS/MS Analysis

Following extraction, the samples are analyzed by LC-MS/MS.

Table 2: Typical LC-MS/MS Parameters for Unsaturated Hydroxy Fatty Acyl-CoA Analysis

ParameterTypical Conditions
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
Mobile Phase A 100 mM ammonium (B1175870) formate (B1220265) in water, pH 5.0.
Mobile Phase B Acetonitrile.
Gradient A gradient from low to high organic content to elute acyl-CoAs based on their hydrophobicity.
Ionization Mode Positive electrospray ionization (ESI+).
MS/MS Transition Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.
Reference [3]

Experimental Protocols

Protocol for LC-MS/MS Quantification of Unsaturated Hydroxy Fatty Acyl-CoAs

This protocol is a generalized procedure based on established methods[3][4].

1. Sample Preparation and Extraction:

  • Homogenize ~50 mg of tissue in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.
  • Add 200 µL of 0.9% NaCl solution and vortex thoroughly.
  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject 10 µL of the reconstituted sample onto a C18 column.
  • Use a flow rate of 0.3 mL/min.
  • Employ a gradient starting at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.
  • Set the mass spectrometer to monitor the specific MRM transitions for the target unsaturated hydroxy fatty acyl-CoAs.

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the activity of HADH, an enzyme involved in the metabolism of hydroxy fatty acyl-CoAs.

1. Reagents:

  • Assay buffer: 100 mM potassium phosphate, pH 7.0.
  • Substrate: 0.1 mM acetoacetyl-CoA.
  • Cofactor: 0.2 mM NADH.
  • Enzyme: Cell or tissue lysate containing HADH.

2. Procedure:

  • In a cuvette, combine 900 µL of assay buffer, 50 µL of NADH solution, and 25 µL of the enzyme sample.
  • Incubate at 37°C for 5 minutes.
  • Initiate the reaction by adding 25 µL of the acetoacetyl-CoA solution.
  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADH.

3. Calculation:

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Signaling Pathways

Unsaturated hydroxy fatty acyl-CoAs are emerging as important signaling molecules, particularly in the context of metabolic regulation.

GPR40 Signaling Pathway

Long-chain fatty acids are known to activate G protein-coupled receptor 40 (GPR40), which is highly expressed in pancreatic β-cells[5][6][7]. This activation is a key mechanism by which fatty acids potentiate glucose-stimulated insulin (B600854) secretion. While the direct ligands are thought to be free fatty acids, the intracellular pool of their corresponding acyl-CoAs is in dynamic equilibrium and plays a crucial role in the overall metabolic signaling that leads to insulin release[8].

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Unsaturated Fatty Acid Unsaturated Fatty Acid GPR40 GPR40 Unsaturated Fatty Acid->GPR40 Binds ACSL Acyl-CoA Synthetase Unsaturated Fatty Acid->ACSL Enters cell Gq Gαq GPR40->Gq Activates Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA ACSL->Unsaturated Fatty Acyl-CoA Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: GPR40 signaling pathway activated by unsaturated fatty acids.

Oleoylethanolamide (OEA) Synthesis and Signaling

Oleoylethanolamide (OEA) is a bioactive lipid amide synthesized from oleic acid. Its synthesis involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) intermediate, which is then cleaved to produce OEA. While not a CoA-ester itself, its synthesis is dependent on the availability of oleoyl-CoA. OEA acts as a satiety factor by activating the nuclear receptor PPARα[9][10][11][12][13].

OEA_Pathway cluster_synthesis OEA Synthesis cluster_signaling OEA Signaling Oleoyl-CoA Oleoyl-CoA NAT N-acyltransferase Oleoyl-CoA->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-oleoyl-phosphatidylethanolamine NAT->NAPE Produces NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate OEA Oleoylethanolamide NAPE_PLD->OEA Produces PPARa PPARα OEA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Synthesis and signaling pathway of Oleoylethanolamide (OEA).

Quantitative Data

The following table summarizes the reported concentrations of various long-chain acyl-CoAs in different mammalian tissues.

Table 3: Concentrations of Long-Chain Acyl-CoAs in Rat Tissues (nmol/g wet weight)

Acyl-CoALiverHeartReference
Palmitoyl-CoA (16:0) 25.3 ± 3.18.2 ± 1.2[14]
Stearoyl-CoA (18:0) 12.1 ± 1.53.5 ± 0.6[14]
Oleoyl-CoA (18:1) 30.5 ± 4.210.1 ± 1.8[14]
Linoleoyl-CoA (18:2) 8.7 ± 1.14.2 ± 0.7[14]
Arachidonoyl-CoA (20:4) 3.2 ± 0.51.5 ± 0.3[14]

Note: Data for specific unsaturated hydroxy fatty acyl-CoAs are sparse in the literature and represent a key area for future research.

Conclusion and Future Directions

The study of unsaturated hydroxy fatty acyl-CoAs is a rapidly evolving field. Advances in analytical techniques, particularly LC-MS/MS, have enabled their sensitive and specific quantification in complex biological samples. These molecules are not merely metabolic intermediates but also active participants in cellular signaling, with implications for metabolic diseases, inflammation, and cancer.

Future research should focus on:

  • The development of certified reference standards for a wider range of unsaturated hydroxy fatty acyl-CoAs to improve quantitative accuracy.

  • The elucidation of novel signaling pathways directly regulated by these molecules.

  • The investigation of the therapeutic potential of targeting the enzymes involved in their synthesis and degradation.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of unsaturated hydroxy fatty acyl-CoAs and to harness this knowledge for the development of novel therapeutic strategies.

References

chemical structure and properties of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological significance. Detailed methodologies for its analysis are presented, alongside a discussion of its role in cellular metabolism. This document serves as a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

Chemical Structure and Properties

This compound is a long-chain acyl-CoA thioester. Its structure consists of an 18-carbon fatty acid chain with a hydroxyl group at the third carbon (C3) in the (R) configuration and a cis double bond between the eleventh and twelfth carbons (C11 and C12). This acyl chain is linked to coenzyme A via a thioester bond.

Chemical Structure

The IUPAC name for this molecule is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z)-3-hydroxyoctadec-11-enethioate.[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC39H68N7O18P3S[1]
Monoisotopic Mass1047.3555 Da[1]
Predicted XlogP0.5[1]

Biological Role: An Intermediate in Fatty Acid β-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation pathway, the primary metabolic process for breaking down fatty acids to produce energy.[2] Specifically, it is formed during the oxidation of (11Z)-octadecenoyl-CoA.

The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. For an oleic acid-derived chain like (11Z)-octadecenoyl-CoA, beta-oxidation proceeds normally until the cis-double bond is near the thioester group. An isomerase then converts the cis-double bond to a trans-double bond, allowing beta-oxidation to continue. The formation of the 3-hydroxy intermediate is a critical step in this cycle.

Fatty Acid β-Oxidation Pathway

The breakdown of fatty acyl-CoAs in the mitochondria occurs through a four-step cyclical process.

fatty_acid_beta_oxidation cluster_steps β-Oxidation Cycle Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD → FADH₂) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To Krebs Cycle Shorter_Acyl_CoA->Acyl_CoA Re-enters Cycle

Fatty Acid β-Oxidation Cycle

Experimental Protocols

Due to the commercial unavailability of this compound, researchers often need to synthesize it or rely on its generation within biological samples for analysis.

General Synthesis of (3R)-3-Hydroxyacyl-CoAs

A specific, detailed synthesis protocol for this compound is not published. However, a general enzymatic approach for the synthesis of 3-hydroxyacyl-CoAs can be adapted. This typically involves the hydration of the corresponding enoyl-CoA precursor catalyzed by an enoyl-CoA hydratase.

synthesis_workflow Start (11Z)-Octadecenoyl-CoA (Precursor) Reaction Enzymatic Hydration (Enoyl-CoA Hydratase) Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., HPLC) Product->Purification

General Synthesis Workflow
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of long-chain acyl-CoAs like this compound is effectively achieved using LC-MS/MS.

Objective: To quantify the levels of this compound in a biological matrix.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a structurally similar odd-chain 3-hydroxyacyl-CoA)

  • Acetonitrile, methanol, water (LC-MS grade)

  • Formic acid or ammonium (B1175870) hydroxide (B78521)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

Protocol:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable buffer.

    • Add the internal standard to the homogenate.

    • Perform a protein precipitation step, typically with cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Isolate the supernatant containing the acyl-CoAs.

    • Further purify and concentrate the acyl-CoAs using solid-phase extraction (SPE).

  • LC Separation:

    • Employ a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or ammonium hydroxide to improve peak shape and ionization.

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select a precursor ion corresponding to the [M+H]+ of this compound.

    • Monitor for characteristic product ions resulting from the fragmentation of the precursor ion.

analysis_workflow Sample Biological Sample Extraction Extraction & Purification (SPE) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI-MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Analysis Workflow

Conclusion

This compound is a vital, yet often overlooked, metabolite in the intricate process of fatty acid oxidation. While specific experimental data remains scarce, its structural features and position within a well-established metabolic pathway provide a solid foundation for its study. The analytical techniques outlined in this guide offer a robust framework for its quantification in biological systems, paving the way for a deeper understanding of its role in metabolic health and disease. Further research into the specific enzymes that process this intermediate and its potential regulatory functions is warranted.

References

An In-depth Technical Guide to the Enzymes Metabolizing (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. Its metabolism is crucial for maintaining lipid homeostasis, and dysregulation can be associated with various metabolic diseases. This guide provides a comprehensive overview of the enzymatic processes involved in the metabolism of this compound, focusing on the primary enzyme responsible, its mechanism of action, and the broader metabolic context. This document includes quantitative data on related substrates, detailed experimental protocols for enzyme activity assays, and visualizations of the pertinent metabolic pathways to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and metabolic disease.

Introduction

The catabolism of fatty acids is a fundamental cellular process for energy production. Unsaturated fatty acids, characterized by the presence of one or more double bonds in their acyl chain, require specialized enzymatic machinery for their complete degradation via β-oxidation. This compound is a specific stereoisomer of a C18 monounsaturated hydroxyacyl-CoA, which is generated during the oxidation of oleic acid and other related unsaturated fatty acids within the peroxisome. The stereochemistry at the C-3 position (an 'R' configuration) dictates its entry into a specific branch of the β-oxidation pathway. Understanding the enzymes that act upon this intermediate is critical for elucidating the intricacies of lipid metabolism and for the development of therapeutic interventions for metabolic disorders.

The Primary Enzyme: D-Bifunctional Protein (D-BP)

The metabolism of this compound is primarily catalyzed by a peroxisomal enzyme known as D-bifunctional protein (D-BP) .[1][2] This enzyme is also referred to as Multifunctional Enzyme 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[2][3] D-BP is a single polypeptide chain that possesses two distinct catalytic activities crucial for the breakdown of specific fatty acid intermediates:

  • Enoyl-CoA hydratase 2 activity: This domain catalyzes the hydration of 2-enoyl-CoA esters.

  • D-3-hydroxyacyl-CoA dehydrogenase activity: This domain specifically acts on D-3-hydroxyacyl-CoA stereoisomers, oxidizing them to 3-ketoacyl-CoA.[3][4]

The "D" designation in D-bifunctional protein highlights its stereospecificity for the D-isomers (equivalent to the R-configuration in this context) of 3-hydroxyacyl-CoAs, distinguishing it from the L-bifunctional protein (L-BP or EHHADH) which processes L-isomers.[5]

Gene and Localization

In humans, D-bifunctional protein is encoded by the HSD17B4 gene.[6] The enzyme is localized to the peroxisome, a cellular organelle responsible for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and certain other lipids.[7]

The Metabolic Pathway: Peroxisomal β-Oxidation

This compound is an intermediate in the peroxisomal β-oxidation of oleoyl-CoA (the activated form of oleic acid, an 18:1(Δ9) fatty acid). The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. The metabolism of the cis-double bond at position 11 requires auxiliary enzymes to reconfigure the bond for processing by the core β-oxidation machinery.

The immediate metabolic fate of this compound involves the D-3-hydroxyacyl-CoA dehydrogenase activity of D-BP. This reaction oxidizes the hydroxyl group at the C-3 position to a keto group, yielding (11Z)-3-ketooctadecenoyl-CoA. This product then proceeds through the remaining steps of the β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Oleoyl_CoA (11Z)-Octadecenoyl-CoA Enoyl_CoA (2E,11Z)-Octadecadienoyl-CoA Oleoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Enoyl-CoA Hydratase 2) Ketoacyl_CoA (11Z)-3-Ketooctadecenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (D-3-hydroxyacyl-CoA Dehydrogenase) Thiolysis Thiolytic Cleavage Ketoacyl_CoA->Thiolysis Thiolase Shortened_Acyl_CoA Hexadecenoyl-CoA Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Purification_Workflow Cloning Clone HSD17B4 cDNA into an expression vector (e.g., pET vector with His-tag) Transformation Transform expression vector into a suitable E. coli strain (e.g., BL21(DE3)) Cloning->Transformation Expression Induce protein expression with IPTG Transformation->Expression Lysis Harvest cells and lyse via sonication Expression->Lysis Centrifugation Centrifuge to pellet cell debris Lysis->Centrifugation Affinity_Chromatography Apply supernatant to a Ni-NTA affinity column Centrifugation->Affinity_Chromatography Elution Elute bound protein with an imidazole (B134444) gradient Affinity_Chromatography->Elution Dialysis Dialyze eluted protein against a storage buffer Elution->Dialysis Purity_Check Assess purity by SDS-PAGE and protein concentration by Bradford assay Dialysis->Purity_Check

References

subcellular localization of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reveals its critical role as an intermediate in the β-oxidation of oleic acid. This process occurs in both mitochondria and peroxisomes, with the specific localization being tissue-dependent and influenced by the overall metabolic state of the cell.

Overview of Subcellular Localization

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is an intermediate metabolite in the catabolism of oleic acid, an 18-carbon monounsaturated fatty acid. The breakdown of oleic acid via β-oxidation is not confined to a single organelle but occurs in both mitochondria and peroxisomes. The initial steps of β-oxidation of very long-chain fatty acids are predominantly handled by peroxisomes, which then chain-shorten the fatty acids. These shorter chains are subsequently transported to mitochondria for complete oxidation to acetyl-CoA.

Key Metabolic Pathways

The formation and consumption of this compound are integral parts of the β-oxidation spiral. Below are diagrams illustrating the pathway in both mitochondria and peroxisomes.

oleic_acid_beta_oxidation cluster_pathway Oleic Acid β-Oxidation Oleoyl_CoA Oleoyl-CoA (18:1Δ9) Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Oleoyl_CoA->Enoyl_CoA_Isomerase Hydration Hydroxyacyl_CoA This compound Enoyl_CoA_Isomerase->Hydroxyacyl_CoA Ketoacyl_CoA 3-Keto-octadecenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hexadecenoyl_CoA Hexadecenoyl-CoA (16:1Δ9) Thiolase->Hexadecenoyl_CoA

Caption: Metabolic pathway of oleic acid β-oxidation.

Quantitative Data

While specific quantitative measurements for this compound are not extensively documented, the relative contribution of mitochondria and peroxisomes to the β-oxidation of unsaturated fatty acids can be inferred from enzymatic activities and metabolic flux studies.

OrganelleKey EnzymesRelative Contribution to Oleic Acid Oxidation
Mitochondria Trifunctional protein (TFP), Acyl-CoA dehydrogenases (e.g., VLCAD, MCAD), Δ3,Δ2-Enoyl-CoA isomeraseHigh capacity for complete oxidation
Peroxisomes Acyl-CoA oxidase (ACOX1), L-bifunctional protein (L-PBE), ThiolasePrimarily chain-shortening of long-chain fatty acids

Experimental Protocols

The determination of the subcellular localization of lipid metabolites like this compound involves a multi-step process.

Subcellular Fractionation

This is a foundational technique to isolate different organelles from cells or tissues.

  • Homogenization: Tissues or cultured cells are first homogenized in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation: The homogenate is then subjected to a series of centrifugation steps at increasing speeds. This separates organelles based on their size and density.

    • Low-speed centrifugation pellets nuclei and unbroken cells.

    • Medium-speed centrifugation pellets mitochondria.

    • High-speed centrifugation pellets peroxisomes and microsomes.

  • Density Gradient Centrifugation: For higher purity, the mitochondrial and peroxisomal fractions are further purified using density gradients (e.g., sucrose (B13894) or Percoll gradients).

subcellular_fractionation Homogenate Cell Homogenate Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenate->Centrifuge1 Pellet1 Pellet 1 (Nuclei, Cytoskeletons) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria) Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Centrifuge3 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->Centrifuge3 Pellet3 Pellet 3 (Peroxisomes, Microsomes) Centrifuge3->Pellet3 Supernatant3 Supernatant 3 (Cytosol) Centrifuge3->Supernatant3

Caption: Workflow for subcellular fractionation.

Metabolite Extraction and Analysis

Once the organelles are isolated, the acyl-CoA esters are extracted and quantified.

  • Extraction: Lipids and acyl-CoAs are extracted from the purified organelle fractions using organic solvents (e.g., a mixture of isopropanol, acetonitrile, and water).

  • Quantification by LC-MS/MS: The extracted acyl-CoAs are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of individual acyl-CoA species, including this compound.

Concluding Remarks

The is intrinsically linked to the compartmentalization of fatty acid β-oxidation. While it is present in both mitochondria and peroxisomes, its steady-state concentration is likely to be low due to its transient nature as a metabolic intermediate. Further research employing advanced mass spectrometry imaging techniques could provide a more detailed spatial map of this and other acyl-CoA intermediates within the cell, offering greater insights for researchers and drug development professionals targeting fatty acid metabolism.

Regulation of (3R,11Z)-3-Hydroxyoctadecenoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the biosynthesis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA, a key intermediate in the β-oxidation of oleic acid. The guide delves into the enzymatic reactions, transcriptional control by key nuclear receptors and transcription factors, and allosteric regulation that collectively modulate the flux through this metabolic pathway. Detailed experimental protocols for the quantification of relevant metabolites and the assessment of enzyme activity are provided, alongside visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this critical biological process.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in various tissues. Oleic acid (C18:1), a ubiquitous monounsaturated fatty acid, undergoes β-oxidation to yield acetyl-CoA, which subsequently enters the citric acid cycle. The biosynthesis of this compound is a critical step in this pathway, representing the hydration of the double bond of enoyl-CoA and the subsequent dehydrogenation. The precise regulation of this process is vital for maintaining cellular energy homeostasis, and its dysregulation has been implicated in various metabolic disorders. This guide aims to provide an in-depth technical resource on the multifaceted regulation of this compound biosynthesis.

The Biosynthetic Pathway of this compound

The formation of this compound from oleoyl-CoA occurs in two sequential enzymatic steps within the mitochondrial matrix and peroxisomes.

  • Hydration of (2E,11Z)-octadecadienoyl-CoA: The initial step involves the hydration of (2E,11Z)-octadecadienoyl-CoA, which is formed from oleoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (ECH) , also known as crotonase. This enzyme adds a water molecule across the double bond between the second and third carbons of the acyl-CoA chain.[1][2]

  • Dehydrogenation to this compound: The resulting (3S)-3-hydroxyacyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[3][4] This NAD+-dependent reaction converts the hydroxyl group at the third carbon to a keto group, yielding 3-ketoacyl-CoA, NADH, and H+.[3]

These reactions are part of the larger β-oxidation spiral that progressively shortens the fatty acyl-CoA chain.

Transcriptional Regulation

The expression of the enzymes involved in this compound biosynthesis is tightly controlled at the transcriptional level, primarily by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

PPARα-Mediated Upregulation

PPARα is a key regulator of lipid metabolism, particularly fatty acid oxidation.[5] Natural ligands for PPARα include fatty acids and their derivatives. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[6][7] The consensus PPRE sequence is a direct repeat of the hexanucleotide AGGTCA separated by a single nucleotide.[5]

The genes encoding both the peroxisomal bifunctional enzyme (EHHADH) and the mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HADH) are known targets of PPARα.[5][8] Increased levels of fatty acids, such as oleic acid, lead to the activation of PPARα and subsequent upregulation of these enzymes, thereby enhancing the capacity for β-oxidation.[8]

PPARa_Signaling Fatty_Acids Fatty Acids (e.g., Oleic Acid) PPARa PPARα Fatty_Acids->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in promoter of target genes) RXR->PPRE bind to Target_Genes Target Genes (e.g., EHHADH, HADH) PPRE->Target_Genes activates transcription of Increased_Expression Increased Gene Expression Target_Genes->Increased_Expression Beta_Oxidation Increased β-Oxidation Increased_Expression->Beta_Oxidation

Figure 1: PPARα signaling pathway in fatty acid oxidation.
SREBP-1c-Mediated Regulation

SREBP-1c is a major transcriptional regulator of lipogenesis.[9] However, it also plays a role in the regulation of fatty acid oxidation. SREBP-1c expression is induced by insulin.[9] While primarily known for activating genes involved in fatty acid synthesis, SREBP-1c can indirectly influence β-oxidation. By promoting the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), SREBP-1c can reduce the entry of long-chain fatty acids into the mitochondria for oxidation. The interplay between SREBP-1c and PPARα is crucial for maintaining lipid homeostasis.

SREBP1c_Signaling Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Lipogenic_Genes Lipogenic Genes (e.g., ACC, FAS) SREBP1c->Lipogenic_Genes activates transcription of LXR LXR LXR->SREBP1c activates Malonyl_CoA Malonyl-CoA Lipogenic_Genes->Malonyl_CoA produces CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation is required for LCMS_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Extraction 2. Acyl-CoA Extraction (e.g., with TCA or SSA) Sample_Collection->Extraction SPE 3. Solid Phase Extraction (Optional, for cleanup) Extraction->SPE LC_Separation 4. LC Separation (C18 reverse phase) SPE->LC_Separation MS_Detection 5. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification against standards) MS_Detection->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-Hydroxyoctadecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid, commonly known as cis-vaccenic acid. While not extensively studied in isolation, its metabolic significance is highlighted by its accumulation in certain inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the biochemical context of this compound, its role in the pathophysiology of LCHAD deficiency, quantitative data on related biomarkers, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic diseases and drug development.

Introduction to this compound

This compound is a long-chain monounsaturated 3-hydroxyacyl-CoA. It is an intermediate product in the breakdown of cis-vaccenic acid, an omega-7 fatty acid found in dairy products, ruminant fats, and human milk. The metabolism of this and other long-chain fatty acids is a critical source of energy, particularly for cardiac and skeletal muscle, and during periods of fasting.

The significance of this compound in clinical research is primarily linked to its role as a biomarker and a pathogenic intermediate in LCHAD deficiency. This autosomal recessive disorder results from mutations in the HADHA gene, which codes for the alpha subunit of the mitochondrial trifunctional protein (MTP). This protein complex catalyzes the final three steps of long-chain fatty acid beta-oxidation. A deficiency in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, which are toxic to various tissues.

Mitochondrial Beta-Oxidation of (11Z)-Octadecenoic Acid (cis-Vaccenic Acid)

The breakdown of unsaturated fatty acids like cis-vaccenic acid requires additional enzymatic steps compared to saturated fatty acids. The following diagram illustrates the beta-oxidation pathway for cis-vaccenoyl-CoA, highlighting the formation of this compound and the enzymatic step that is deficient in LCHAD deficiency.

Beta_Oxidation_of_cis_Vaccenic_Acid cluster_lchad_deficiency LCHAD Deficiency Block cis_Vaccenoyl_CoA (11Z)-Octadecenoyl-CoA (cis-Vaccenoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (3 cycles) cis_Vaccenoyl_CoA->Acyl_CoA_Dehydrogenase 3x Acetyl-CoA cis_Enoyl_CoA (5Z)-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase->cis_Enoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_Enoyl_CoA->Enoyl_CoA_Isomerase trans_Enoyl_CoA (2E,5Z)-Dodecadienoyl-CoA Enoyl_CoA_Isomerase->trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA (11Z)-3-Oxooctadecenoyl-CoA LCHAD->Ketoacyl_CoA LCHAD->block Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Next_Cycle Further β-Oxidation Cycles Thiolase->Next_Cycle

Caption: Beta-oxidation of cis-vaccenoyl-CoA and the LCHAD deficiency block.

Association with Metabolic Disorders: LCHAD Deficiency

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is the most well-documented metabolic disorder associated with the accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs.[1][2]

Clinical Presentation

LCHAD deficiency typically presents in infancy or early childhood.[1][2] The clinical features can be severe and life-threatening, often triggered by periods of fasting or illness.[1][2]

Clinical FeatureDescription
Hypoketotic Hypoglycemia Low blood sugar without the corresponding production of ketones, indicating impaired fatty acid oxidation.[3][4]
Cardiomyopathy Weakening of the heart muscle, which can be dilated or hypertrophic.[1][3]
Hepatopathy Liver dysfunction, including hepatomegaly (enlarged liver) and elevated liver enzymes.[1][3]
Skeletal Myopathy Muscle weakness (hypotonia) and episodes of muscle breakdown (rhabdomyolysis).[1][2]
Retinopathy Progressive pigmentary retinopathy is a characteristic long-term complication.[1]
Peripheral Neuropathy Damage to peripheral nerves, leading to sensory and motor deficits.[1]
Pathophysiology

The pathophysiology of LCHAD deficiency is twofold: energy deficiency and cellular toxicity from accumulated metabolites. The inability to efficiently oxidize long-chain fatty acids deprives tissues like the heart and skeletal muscle of a primary energy source. The accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives is believed to be cytotoxic, leading to mitochondrial dysfunction and damage to the liver, heart, and muscles.[2]

Pathophysiology_LCHAD Gene_Defect HADHA Gene Mutation Enzyme_Deficiency LCHAD Deficiency (Mitochondrial Trifunctional Protein) Gene_Defect->Enzyme_Deficiency Metabolite_Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs (e.g., this compound) Enzyme_Deficiency->Metabolite_Accumulation Energy_Deficiency Impaired Fatty Acid Oxidation ↓ ATP Production Enzyme_Deficiency->Energy_Deficiency Toxicity Cellular Toxicity Metabolite_Accumulation->Toxicity Hypoglycemia Hypoketotic Hypoglycemia Energy_Deficiency->Hypoglycemia Cardiomyopathy Cardiomyopathy Energy_Deficiency->Cardiomyopathy Myopathy Skeletal Myopathy Energy_Deficiency->Myopathy Toxicity->Cardiomyopathy Hepatopathy Hepatopathy Toxicity->Hepatopathy Toxicity->Myopathy Retinopathy Retinopathy & Neuropathy Toxicity->Retinopathy

Caption: Pathophysiology of LCHAD deficiency.

Quantitative Analysis of Biomarkers

Direct quantification of this compound in clinical samples is not routinely performed. Instead, diagnosis and monitoring of LCHAD deficiency rely on the measurement of more stable and accessible derivatives, primarily 3-hydroxyacylcarnitines in plasma and 3-hydroxydicarboxylic acids in urine.[5][6]

Plasma 3-Hydroxyacylcarnitines

Tandem mass spectrometry (MS/MS) analysis of plasma acylcarnitines is a key diagnostic tool. In LCHAD deficiency, there are characteristic elevations of long-chain 3-hydroxyacylcarnitines.[5]

AnalyteTypical Finding in LCHAD Deficiency
C16-OH-carnitine Elevated
C18-OH-carnitine Elevated
C18:1-OH-carnitine Elevated
(C16-OH + C18-OH + C18:1-OH) / C0 (Free Carnitine) Ratio Significantly elevated and highly specific.[7]
C16-OH / C16 Ratio Elevated

Note: Specific concentration ranges can vary between laboratories and patient populations.

Urinary 3-Hydroxydicarboxylic Acids

Analysis of urinary organic acids by gas chromatography-mass spectrometry (GC/MS) can reveal elevated levels of C6 to C14 3-hydroxydicarboxylic acids, particularly during metabolic decompensation.[8][9]

Experimental Protocols

The analysis of acyl-CoAs and acylcarnitines requires specialized lipidomic workflows. Below are generalized protocols for their extraction and analysis from biological samples.

Extraction of Acylcarnitines from Plasma/Dried Blood Spots
  • Sample Preparation:

    • For plasma, use a small volume (e.g., 10-50 µL).

    • For dried blood spots, punch a small disc (e.g., 3 mm).

  • Extraction:

    • Add a methanol-based extraction solvent containing stable isotope-labeled internal standards for each class of acylcarnitine to be quantified.

    • Vortex or sonicate to ensure thorough extraction.

  • Protein Precipitation:

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube or a well plate.

  • Derivatization (Optional but common for MS/MS):

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute in a derivatizing agent (e.g., butanolic-HCl) and heat to form butyl esters.

  • Final Preparation:

    • Evaporate the derivatization agent.

    • Reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis of Acylcarnitines
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A gradient from low to high organic phase to separate acylcarnitines based on chain length and polarity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning for the characteristic fragment ion of carnitine (m/z 85).

    • Quantification: Based on the ratio of the peak area of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Lipidomics_Workflow Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Extraction with Internal Standards Sample->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Butylation) Supernatant->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Caption: General workflow for acylcarnitine analysis.

Implications for Drug Development

The understanding of the role of this compound and other toxic metabolites in LCHAD deficiency opens avenues for therapeutic interventions. Current management focuses on dietary modifications to reduce the intake of long-chain fatty acids and supplement with medium-chain triglycerides.[10] Future drug development strategies could include:

  • Enzyme Replacement Therapy: Developing a stable and active form of the LCHAD enzyme.

  • Chaperone Therapy: Small molecules that could help stabilize misfolded LCHAD protein and restore some function.

  • Inhibitors of Fatty Acid Uptake: Limiting the entry of long-chain fatty acids into mitochondria in affected individuals.

  • Therapies to Mitigate Cellular Toxicity: Developing compounds that can neutralize the toxic effects of accumulated 3-hydroxyacyl-CoAs.

Conclusion

This compound is a key, albeit understudied, intermediate in the metabolism of unsaturated fatty acids. Its primary clinical relevance lies in its accumulation in LCHAD deficiency, a severe metabolic disorder. The study of this and related molecules has been instrumental in the diagnosis and understanding of the pathophysiology of this disease. Further research into the specific cytotoxic effects of this compound and other accumulated metabolites could pave the way for novel therapeutic strategies beyond dietary management. The analytical workflows detailed in this guide provide a robust framework for the continued investigation of these critical metabolic pathways.

References

Methodological & Application

Application Note: High-Sensitivity Detection of (3R,11Z)-3-hydroxyoctadecenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the detection and quantification of (3R,11Z)-3-hydroxyoctadecenoyl-CoA in biological matrices. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI) mode. This method is tailored for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related pathological conditions. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methodologies for long-chain acyl-CoAs and offer a reliable starting point for targeted quantification.

Introduction

This compound is a long-chain 3-hydroxy fatty acyl-CoA that serves as an intermediate in the mitochondrial beta-oxidation of fatty acids. The metabolism of these long-chain fatty acids is crucial for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1][2] The enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[3][4] Genetic deficiencies in LCHAD can lead to the accumulation of long-chain 3-hydroxy fatty acids, which has been associated with severe clinical manifestations, including cardiomyopathy and hypoglycemia.[2][3]

Accurate and sensitive quantification of specific long-chain 3-hydroxyacyl-CoAs like this compound is essential for studying the pathophysiology of fatty acid oxidation disorders and for the development of potential therapeutic interventions. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance endogenous molecules.[5] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound.

Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample (e.g., liver, heart, muscle)

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Acetonitrile

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge (capable of 4°C)

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 ml of ice-cold 100 mM KH2PO4 buffer containing a known amount of internal standard (e.g., 10 nmol of C17:0-CoA).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 ml of isopropanol to the homogenate and vortex thoroughly.

  • Add 0.125 ml of saturated (NH4)2SO4 and 2 ml of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs and transfer it to a new tube.

  • Dilute the collected supernatant with 5 ml of 100 mM KH2PO4 buffer (pH 4.9).

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Gradient Elution:

Time (min) % Mobile Phase B
0.0 20
2.0 20
12.0 95
15.0 95
15.1 20

| 20.0 | 20 |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions are predicted based on the molecular weight of this compound (C39H68N7O18P3S, MW: 1047.35 g/mol ) and the characteristic fragmentation of acyl-CoAs, which commonly exhibit a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1048.4 [M+H]+541.4 [M+H-507]+35 (Optimize)100
Heptadecanoyl-CoA (IS)1022.4 [M+H]+515.4 [M+H-507]+35 (Optimize)100

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on typical values reported for long-chain acyl-CoA analysis.[5]

ParameterExpected Value
Linear Range 0.1 - 100 pmol
Limit of Detection (LOD) ~0.05 pmol
Limit of Quantitation (LOQ) ~0.15 pmol
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (50-100 mg) homogenization Homogenization in KH2PO4 Buffer with Internal Standard tissue->homogenization extraction Organic Solvent Extraction (Isopropanol, Acetonitrile) homogenization->extraction centrifugation Centrifugation (2,000 x g, 5 min, 4°C) extraction->centrifugation collection Collect Supernatant centrifugation->collection dilution Dilution with KH2PO4 Buffer collection->dilution lc Reversed-Phase HPLC/UHPLC (C18 Column) dilution->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms data Data Acquisition and Quantification ms->data G cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA (this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa Thiolase

References

Quantitative Analysis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) intermediate involved in the fatty acid elongation pathway. This pathway is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes, signaling molecules, and energy storage molecules. The quantitative analysis of this compound in biological samples is critical for understanding the regulation of fatty acid metabolism and its alterations in various physiological and pathological states, including metabolic diseases, neurological disorders, and cancer.

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in various biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer the highest sensitivity and specificity for the detection and quantification of this analyte.

Biological Significance

This compound is an intermediate in the microsomal fatty acid elongation cycle. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The specific step involving this compound is the reduction of 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, catalyzed by a 3-ketoacyl-CoA reductase. Subsequent dehydration and another reduction step complete the elongation cycle. Dysregulation of this pathway has been implicated in a variety of diseases, making the quantification of its intermediates a valuable tool in biomedical research.

Below is a diagram illustrating the fatty acid elongation pathway and the position of this compound.

FattyAcidElongation cluster_ER Endoplasmic Reticulum AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA Condensation (ELOVL) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA This compound (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction (KAR) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA Dehydration (TECR) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 Reduction (TER) AcylCoA_n2->AcylCoA_n Further Elongation or Cellular Utilization

Caption: Fatty Acid Elongation Pathway in the Endoplasmic Reticulum.

Quantitative Data

The concentration of this compound in biological samples is typically low and can vary depending on the tissue type, metabolic state, and species. While specific data for this exact isomer is limited in publicly available literature, the following tables provide representative quantitative data for closely related long-chain 3-hydroxy fatty acids and acyl-CoAs in various biological matrices. This data can serve as a reference for expected concentration ranges.

Table 1: Representative Concentrations of Long-Chain 3-Hydroxy Fatty Acids in Cultured Human Fibroblasts

Cell LineAnalyteConcentration (nmol/mg protein)Reference
Control3-hydroxy-hexadecanoic acid0.1 ± 0.05[1][2]
LCHAD Deficient3-hydroxy-hexadecanoic acid1.4 ± 0.3[1][2]
Control3-hydroxy-tetradecanoic acid0.08 ± 0.03[1][2]
LCHAD Deficient3-hydroxy-tetradecanoic acid0.9 ± 0.2[1][2]

LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mouse Liver

ConditionAnalyteConcentration (pmol/mg tissue)Reference
Control (Chow Diet)Palmitoyl-CoA (C16:0)25 ± 5[3]
High-Fat DietPalmitoyl-CoA (C16:0)45 ± 8[3]
Control (Chow Diet)Stearoyl-CoA (C18:0)15 ± 3[3]
High-Fat DietStearoyl-CoA (C18:0)30 ± 6[3]
Control (Chow Diet)Oleoyl-CoA (C18:1)35 ± 7[3]
High-Fat DietOleoyl-CoA (C18:1)60 ± 11[3]

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Biological tissue (e.g., liver, muscle, brain), flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenization Buffer: 10% trichloroacetic acid (TCA) in acetone.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain acyl-CoA (e.g., [¹³C₁₈]-Oleoyl-CoA).

  • Extraction Solvent: 2:1 (v/v) Chloroform:Methanol.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solvent: 50% Methanol in water.

  • SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold Homogenization Buffer using a tissue homogenizer.

  • Spike the homogenate with the internal standard.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the pellet in 1 mL of Extraction Solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the lipid extract.

  • Condition the C18 SPE cartridge with 2 mL of Methanol followed by 2 mL of Water.

  • Load the lipid extract onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 50% Methanol.

  • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z will correspond to [M+H]⁺. The product ion (Q3) will be a characteristic fragment, often corresponding to the acylium ion or a fragment of the CoA moiety. The exact masses should be determined by direct infusion of a standard.

    • Internal Standard: MRM transition specific to the stable isotope-labeled standard.

  • Collision Energy (CE) and other MS parameters: Optimize for each analyte and internal standard by direct infusion.

The following diagram outlines the experimental workflow for the quantitative analysis.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Biological Sample (e.g., Liver Tissue) Homogenization Homogenization & Protein Precipitation Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for quantitative analysis.

Protocol 3: Synthesis of this compound Standard (General Approach)

Part A: Chemical Synthesis of (3R,11Z)-3-hydroxyoctadecenoic acid This can be achieved through multi-step organic synthesis starting from commercially available precursors. A possible route involves the stereoselective reduction of a corresponding β-keto ester to introduce the (R)-hydroxyl group. The (Z)-double bond at position 11 can be introduced via a Wittig reaction or other stereoselective olefination methods.

Part B: Enzymatic Synthesis of the CoA Thioester

  • Dissolve the synthesized (3R,11Z)-3-hydroxyoctadecenoic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Add Coenzyme A (lithium salt), ATP, and MgCl₂.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase enzyme.

  • Incubate the reaction mixture at 37°C.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound using reversed-phase HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.

Troubleshooting and Method Validation

Troubleshooting:

  • Low Recovery: Ensure complete tissue homogenization and efficient extraction. Optimize SPE wash and elution steps.

  • Poor Peak Shape: Use a new column, check for mobile phase contamination, or adjust the mobile phase composition.

  • High Background Noise: Use high-purity solvents and reagents. Clean the MS ion source.

Method Validation: The analytical method should be validated according to standard guidelines, including the assessment of:

  • Linearity: Analyze a series of calibration standards to determine the linear range of the assay.

  • Accuracy and Precision: Perform intra- and inter-day replicate analyses of quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte by post-column infusion or by comparing the slope of calibration curves prepared in solvent and in matrix extract.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Conclusion

The quantitative analysis of this compound in biological samples presents an analytical challenge due to its low endogenous concentrations and potential for instability. However, the application of sensitive and specific LC-MS/MS methods, coupled with robust sample preparation techniques, allows for its reliable quantification. The protocols and information provided in these application notes serve as a valuable resource for researchers investigating the role of fatty acid elongation in health and disease. Further research is warranted to establish the baseline concentrations of this specific acyl-CoA in various biological samples to facilitate a more comprehensive understanding of its physiological and pathological significance.

References

Application Notes and Protocols for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids. It catalyzes the third step of the cycle, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1][2]. The proper functioning of HADH is essential for energy production from fats. Deficiencies in HADH activity are linked to inherited metabolic disorders, while altered expression is associated with various diseases, including cancer[3][4]. Consequently, the accurate measurement of HADH activity is vital for basic research, disease diagnostics, and the development of therapeutic interventions.

This document provides detailed protocols for a spectrophotometric assay to determine HADH activity, along with application notes and data presentation guidelines. The assay is based on monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH[1][5][6].

Principle of the Assay

The enzymatic activity of HADH is determined by monitoring the change in the concentration of NADH, which absorbs light at 340 nm. The reaction can be measured in two directions:

  • Forward Reaction (Oxidation): L-3-hydroxyacyl-CoA + NAD+ → 3-ketoacyl-CoA + NADH + H+ In this direction, the activity is measured by the rate of NADH formation, leading to an increase in absorbance at 340 nm.

  • Reverse Reaction (Reduction): 3-ketoacyl-CoA + NADH + H+ → L-3-hydroxyacyl-CoA + NAD+ In this direction, the activity is determined by the rate of NADH consumption, resulting in a decrease in absorbance at 340 nm[7].

A coupled assay system can also be employed to enhance the reaction's irreversibility and prevent product inhibition. This is particularly useful for measuring the activity with substrates of various chain lengths at physiological pH[8]. In this setup, the 3-ketoacyl-CoA produced is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH[8].

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HADH Activity (Reverse Reaction)

This protocol is adapted from standard enzymatic assay procedures and is suitable for purified enzymes or cell/tissue lysates[7].

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

  • S-Acetoacetyl-CoA (5.4 mM solution)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (6.4 mM solution, prepare fresh)

  • Enzyme solution (cell lysate, tissue homogenate, or purified HADH)

  • UV/Vis Spectrophotometer capable of measuring at 340 nm with temperature control

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as described in the table below.

  • Equilibration: Mix the contents by inversion and equilibrate to 37°C for 5 minutes. Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add the enzyme solution to the cuvette to start the reaction.

  • Measurement: Immediately mix by inversion and continuously record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C[7].

The activity (Units/mL of enzyme) can be calculated using the following formula:

Where:

  • ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹ at 340 nm.

Data Presentation

Quantitative data from HADH activity assays should be summarized in tables for clear comparison.

Table 1: Reaction Mixture Composition for HADH Activity Assay (Reverse Reaction)

ReagentVolume (mL) for 3 mL reactionFinal Concentration
100 mM Potassium Phosphate Buffer (pH 7.3)2.8093.3 mM
5.4 mM S-Acetoacetyl-CoA0.050.09 mM
6.4 mM NADH0.050.107 mM
Enzyme Solution0.10Variable
Total Volume 3.00

Table 2: Kinetic Parameters of Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase with Various Substrates [8]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
ButyrylC416.7115
HexanoylC65.3154
OctanoylC83.6167
DecanoylC102.5179
DodecanoylC122.2161
TetradecanoylC142.1133
HexadecanoylC162.0108

Table 3: HADH Activity in Fresh and Frozen-Thawed Pork Samples [9]

Sample TypeR1 Value RangeMean R1 Value
Authentic Fresh0.088 - 0.5330.250
Authentic Chilled0.079 - 0.5390.256
Authentic Frozen0.606 - 1.620.987

The R1 value is the ratio of HADH activity in the as-received sample to the activity after a freeze-thaw cycle. A higher R1 value indicates that the sample was likely previously frozen[9][10].

Visualizations

HADH_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare Sample (e.g., tissue homogenate) AddEnzyme Add Enzyme Sample to initiate reaction Sample->AddEnzyme Buffer Prepare Assay Buffer (100 mM K-Phosphate, pH 7.3) Mix Combine Buffer, Substrate, and Cofactor in Cuvette Buffer->Mix Substrate Prepare Substrate (Acetoacetyl-CoA) Substrate->Mix Cofactor Prepare Cofactor (NADH) Cofactor->Mix Equilibrate Equilibrate to 37°C and establish baseline Mix->Equilibrate Equilibrate->AddEnzyme Measure Measure Absorbance at 340 nm for 5 minutes AddEnzyme->Measure CalculateRate Calculate Rate of Absorbance Change (ΔA/min) Measure->CalculateRate CalculateActivity Calculate Enzyme Activity (U/mL) CalculateRate->CalculateActivity

Caption: Experimental workflow for the HADH activity assay.

HADH_Signaling_Pathway cluster_Mitochondria Mitochondrion cluster_Cellular_Processes Cellular Processes cluster_Signaling Signaling Pathways FattyAcids Fatty Acids BetaOxidation Fatty Acid β-Oxidation FattyAcids->BetaOxidation HADH HADH BetaOxidation->HADH Step 3 AcetylCoA Acetyl-CoA HADH->AcetylCoA AKT AKT Signaling HADH->AKT Wnt Wnt Signaling HADH->Wnt TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy Proliferation Cell Proliferation Migration Cell Migration Invasion Cell Invasion AKT->Proliferation AKT->Migration AKT->Invasion Wnt->Proliferation

References

Application Notes and Protocols for Stable Isotope Tracing of (3R,11Z)-3-hydroxyoctadecenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a long-chain hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its synthesis, degradation, and interaction with other metabolic networks is crucial for elucidating its physiological and pathological significance. Stable isotope tracing provides a powerful methodology to quantitatively track the metabolic fate of this compound in biological systems. These application notes provide detailed protocols for using stable isotope-labeled tracers to investigate the metabolism of this specific molecule, from experimental design to data analysis. The methods described are based on established techniques for tracing fatty acid and acyl-CoA metabolism.[1][2][3]

Core Concepts in Stable Isotope Tracing

Stable isotope tracing relies on the administration of a molecule in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H). The metabolic fate of this "labeled" molecule can then be tracked using mass spectrometry. Key approaches include:

  • Tracer Dilution: This method is used to determine the rate of appearance of an endogenous compound by measuring the dilution of an infused stable isotope-labeled tracer.[4]

  • Tracer Incorporation: This approach follows the incorporation of a labeled precursor into a downstream metabolite to quantify synthesis rates.

  • Tracer Conversion: This technique tracks the conversion of a labeled substrate into its metabolic products.[1]

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Isotopic Enrichment of this compound and Related Metabolites

MetaboliteIsotopic TracerIsotopic Enrichment (Atom Percent Excess)
This compound[U-¹³C₁₈]-(11Z)-octadecenoic acid15.2 ± 2.1
(11Z)-octadecenoyl-CoA[U-¹³C₁₈]-(11Z)-octadecenoic acid35.8 ± 4.5
Palmitoyl-CoA[U-¹³C₁₆]-Palmitic acid42.1 ± 3.9
Acetyl-CoA[U-¹³C₁₆]-Palmitic acid8.5 ± 1.2

Table 2: Calculated Metabolic Fluxes

Metabolic PathwayFlux Rate (µmol/kg/min)
Rate of Appearance of this compound0.5 ± 0.1
Rate of β-oxidation of this compound0.3 ± 0.05
De novo synthesis of (11Z)-octadecenoyl-CoA1.2 ± 0.2

Experimental Protocols

Protocol 1: In Vivo Tracing of this compound Metabolism in a Murine Model

This protocol describes the continuous infusion of a stable isotope-labeled precursor to study the in vivo metabolism of this compound.

Materials:

  • Stable isotope tracer: [U-¹³C₁₈]-(11Z)-octadecenoic acid

  • Vehicle for infusion (e.g., Intralipid)

  • Anesthetized mice

  • Infusion pump

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Tracer Preparation: Prepare a sterile solution of [U-¹³C₁₈]-(11Z)-octadecenoic acid in the infusion vehicle.

  • Animal Preparation: Anesthetize the mouse and insert a catheter into a suitable vein (e.g., tail vein) for infusion.

  • Tracer Infusion: Administer a primed-constant infusion of the tracer. A priming dose helps to reach isotopic steady-state more quickly.[4]

  • Sample Collection: Collect blood samples at predetermined time points during the infusion. At the end of the infusion period, euthanize the animal and collect tissues of interest (e.g., liver, heart, adipose tissue).

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolism.

  • Acyl-CoA Extraction: Extract acyl-CoAs from plasma and tissue homogenates using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of this compound and other relevant acyl-CoAs using LC-MS/MS.[5][6]

  • Data Analysis: Calculate the rate of appearance and other metabolic parameters based on the isotopic enrichment data.

Protocol 2: In Vitro Tracing in Cultured Cells

This protocol outlines the procedure for studying the metabolism of this compound in a cell culture system.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Cell culture medium

  • Stable isotope tracer: [U-¹³C₁₈]-(11Z)-octadecenoic acid complexed to bovine serum albumin (BSA)

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing the [U-¹³C₁₈]-(11Z)-octadecenoic acid-BSA complex.

  • Time Course Experiment: Incubate the cells for various time points to monitor the incorporation of the tracer into downstream metabolites.

  • Cell Harvesting and Lysis: At each time point, wash the cells with cold phosphate-buffered saline (PBS) and lyse them to halt metabolic activity.

  • Metabolite Extraction: Extract acyl-CoAs from the cell lysates.

  • LC-MS/MS Analysis: Quantify the isotopic enrichment of this compound and related metabolites.

  • Data Analysis: Determine the rate of synthesis and turnover of the target metabolite.

Visualizations

metabolic_pathway cluster_uptake Cellular Uptake cluster_activation Acyl-CoA Synthesis cluster_metabolism Metabolism Labeled_Octadecenoic_Acid [U-13C18]-(11Z)-octadecenoic acid Labeled_Octadecenoyl_CoA [U-13C18]-(11Z)-octadecenoyl-CoA Labeled_Octadecenoic_Acid->Labeled_Octadecenoyl_CoA ACSL Labeled_Hydroxyoctadecenoyl_CoA [U-13C18]-(3R,11Z)-3-hydroxyoctadecenoyl-CoA Labeled_Octadecenoyl_CoA->Labeled_Hydroxyoctadecenoyl_CoA Hydratase Beta_Oxidation_Products β-oxidation (e.g., [U-13C2]-Acetyl-CoA) Labeled_Hydroxyoctadecenoyl_CoA->Beta_Oxidation_Products Dehydrogenase

Caption: Proposed metabolic pathway of labeled (11Z)-octadecenoic acid.

experimental_workflow Start Start: Tracer Administration (In Vivo or In Vitro) Sample_Collection Sample Collection (Blood, Tissue, Cells) Start->Sample_Collection Metabolite_Extraction Metabolite Extraction (Acyl-CoAs) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) LC_MS_Analysis->Data_Analysis End End: Metabolic Insights Data_Analysis->End

Caption: General experimental workflow for stable isotope tracing.

logical_relationship Tracer_Input Tracer Input ([U-13C]-Precursor) Precursor_Pool Precursor Pool Enrichment ([U-13C]-Acyl-CoA) Tracer_Input->Precursor_Pool Product_Pool Product Pool Enrichment ([U-13C]-(3R,11Z)-3-hydroxyoctadecenoyl-CoA) Precursor_Pool->Product_Pool Metabolic_Flux Calculation of Metabolic Flux Product_Pool->Metabolic_Flux

Caption: Logical flow from tracer input to flux calculation.

References

Cell-Based Experimental Assays for Studying (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a long-chain, unsaturated 3-hydroxyacyl-CoA. While specific biological functions of this molecule are not extensively documented, its structure strongly suggests a role as an intermediate in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid (vaccenic acid), a common monounsaturated fatty acid. 3-hydroxyacyl-CoAs are critical metabolites in the catabolism of fatty acids for energy production.[1] Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and cardiomyopathy.[2][3] Therefore, studying the cellular effects of this compound can provide valuable insights into fatty acid metabolism and its role in health and disease.

These application notes provide a comprehensive guide for researchers to investigate the cellular functions of this compound. The protocols outlined below are designed to assess its impact on key aspects of fatty acid oxidation and overall cellular metabolism.

Postulated Signaling and Metabolic Pathways

This compound is hypothesized to be a transient intermediate in the mitochondrial beta-oxidation pathway. Its metabolism is likely catalyzed by the mitochondrial trifunctional protein (MTP), which possesses both long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities.[4][5] Exogenously supplied this compound may influence the rate of fatty acid oxidation by affecting the activity of MTP or subsequent enzymes in the pathway.

fatty_acid_oxidation_pathway Exogenous (11Z)-octadecenoic acid Exogenous (11Z)-octadecenoic acid Cellular Uptake Cellular Uptake Exogenous (11Z)-octadecenoic acid->Cellular Uptake (11Z)-octadecenoyl-CoA (11Z)-octadecenoyl-CoA Cellular Uptake->(11Z)-octadecenoyl-CoA Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase Mitochondrial Outer Membrane Mitochondrial Outer Membrane (11Z)-octadecenoyl-CoA->Mitochondrial Outer Membrane (2E,11Z)-octadecadienoyl-CoA (2E,11Z)-octadecadienoyl-CoA (11Z)-octadecenoyl-CoA->(2E,11Z)-octadecadienoyl-CoA Acyl-CoA Dehydrogenase (11Z)-octadecenoylcarnitine (11Z)-octadecenoylcarnitine Mitochondrial Outer Membrane->(11Z)-octadecenoylcarnitine CPT1 CPT1 CPT1 Mitochondrial Inner Membrane Mitochondrial Inner Membrane (11Z)-octadecenoylcarnitine->Mitochondrial Inner Membrane Mitochondrial Inner Membrane->(11Z)-octadecenoyl-CoA CPT2 CPT2 CPT2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound This compound (2E,11Z)-octadecadienoyl-CoA->this compound Enoyl-CoA Hydratase (MTP) Enoyl-CoA Hydratase (MTP) Enoyl-CoA Hydratase (MTP) 3-keto-(11Z)-octadecenoyl-CoA 3-keto-(11Z)-octadecenoyl-CoA This compound->3-keto-(11Z)-octadecenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (MTP) 3-Hydroxyacyl-CoA Dehydrogenase (MTP) 3-Hydroxyacyl-CoA Dehydrogenase (MTP) Acetyl-CoA Acetyl-CoA 3-keto-(11Z)-octadecenoyl-CoA->Acetyl-CoA Thiolase Thiolase Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Postulated metabolic pathway of this compound.

Experimental Assays

A series of cell-based assays are proposed to elucidate the biological role of this compound. These assays are designed to be performed in relevant cell lines, such as HepG2 (human hepatoma cells) or C2C12 myotubes, which are standard models for studying hepatic and muscle fatty acid metabolism, respectively.

Cellular Uptake and Metabolism of this compound

This experiment aims to determine if exogenously supplied this compound can be taken up by cells and metabolized. The quantification of intracellular acyl-CoA species will be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

experimental_workflow_uptake cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Cells Seed Cells Incubate with this compound Incubate with this compound Seed Cells->Incubate with this compound Harvest Cells Harvest Cells Incubate with this compound->Harvest Cells Quench Metabolism Quench Metabolism Harvest Cells->Quench Metabolism Extract Acyl-CoAs Extract Acyl-CoAs Quench Metabolism->Extract Acyl-CoAs LC-MS/MS Analysis LC-MS/MS Analysis Extract Acyl-CoAs->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification logical_relationship_lchad_assay reagents Substrate: this compound Co-factor: NAD⁺ Enzyme: LCHAD (in permeabilized cells) products Product: 3-keto-(11Z)-octadecenoyl-CoA Co-product: NADH reagents->products LCHAD-catalyzed reaction detection Spectrophotometric or Fluorometric Detection of NADH products:f1->detection

References

Application Notes & Protocols for Long-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of long-chain acyl-CoAs (LC-CoAs), critical intermediates in lipid metabolism. Accurate quantification of these molecules is essential for understanding various physiological and pathological states, including metabolic disorders like diabetes and obesity.

Application Notes

Introduction to Long-Chain Acyl-CoA Analysis

Long-chain acyl-CoAs are activated forms of long-chain fatty acids, serving as pivotal metabolites in cellular energy metabolism and signaling pathways.[1][2] They are substrates for β-oxidation, lipid synthesis, and protein acylation. Due to their low abundance and inherent instability, the accurate analysis of LC-CoAs presents significant challenges. Proper sample preparation is the most critical step to ensure reliable and reproducible quantification.

Challenges in Long-Chain Acyl-CoA Sample Preparation

Several factors can affect the recovery and stability of LC-CoAs during sample preparation:

  • Analyte Instability: LC-CoAs are susceptible to both enzymatic and chemical degradation. Rapid sample processing, maintenance of cold temperatures, and the use of appropriate buffers are crucial to preserve their integrity.[3]

  • Low Abundance: The intracellular concentrations of LC-CoAs are relatively low, necessitating sensitive analytical methods and efficient extraction and enrichment techniques.

  • Sample Handling and Storage: Immediate processing of fresh tissue is ideal. For storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C to minimize degradation. Repeated freeze-thaw cycles must be avoided.[3]

  • Extraction Efficiency: The choice of extraction method and solvents is critical for achieving high recovery rates. A combination of solvent extraction and solid-phase extraction (SPE) is often employed for purification and to enhance recovery.[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for various tissue types, such as liver, muscle, and heart.[3][4]

Materials:

  • Frozen tissue sample (~40-100 mg)[1][3]

  • Homogenizer (e.g., glass homogenizer or bead beater)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][4]

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)[1]

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer tube.[1]

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard.[1]

    • Homogenize the sample twice on ice.[1]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of ACN:2-propanol:methanol (3:1:1).[1]

    • Vortex, sonicate, and centrifuge as described above.

    • Combine the supernatants.

  • Sample Concentration:

    • Dry the combined supernatant under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol:water 1:1).[1]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of LC-CoAs from adherent or suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Ice-cold deionized water with 0.6% formic acid[5]

  • Acetonitrile (ACN)[5]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer to a 15 mL polypropylene (B1209903) centrifuge tube.[5]

    • Rinse the plate with another 3 mL of ice-cold PBS and add to the centrifuge tube.[5]

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[5]

  • Cell Lysis and Extraction:

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.[5]

    • Add the internal standard to the cell lysate.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[5]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Concentration:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Dry the supernatant using a nitrogen evaporator or vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for subsequent LC-MS analysis.

Data Presentation

Quantitative Data Summary

The recovery and concentration of long-chain acyl-CoAs can vary depending on the sample type and the extraction method used.

Method Tissue/Cell Type Analyte Recovery Rate (%) Concentration (nmol/g wet weight) Reference
Solvent Extraction & SPERat Heart, Kidney, MusclePolyunsaturated Acyl-CoAs70-80%Not Specified[4]
Solvent ExtractionRat LiverTotal Acyl-CoANot Specified83 ± 11[6]
Solvent ExtractionHamster HeartTotal Acyl-CoANot Specified61 ± 9[6]
LC/MS/MSHuman Skeletal MuscleC14-CoAInter-assay CV: 5-6%~0.5[1]
LC/MS/MSHuman Skeletal MuscleC16-CoAInter-assay CV: 5-6%~1.5[1]
LC/MS/MSHuman Skeletal MuscleC18:1-CoAIntra-assay CV: 5%~1.0[1]
LC/MS/MSHuman Skeletal MuscleC18:2-CoAInter-assay CV: 5-6%~0.8[1]

CV: Coefficient of Variation

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue or Cell Sample homogenization Homogenization (in buffer + organic solvent) sample->homogenization extraction Solvent Extraction (ACN/Isopropanol/Methanol) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 re_extraction Re-extraction of Pellet centrifugation1->re_extraction Pellet supernatant2 Combine Supernatants centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->supernatant2 concentration Drying (Nitrogen Evaporation) supernatant2->concentration reconstitution Reconstitution concentration->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Figure 1. Experimental workflow for long-chain acyl-CoA analysis.
Signaling Pathway: Regulation of Fatty Acid Metabolism

signaling_pathway cluster_main Regulation of Fatty Acid Metabolism by Long-Chain Acyl-CoAs LCFA Long-Chain Fatty Acids LC_Acyl_CoA Long-Chain Acyl-CoA LCFA->LC_Acyl_CoA Acyl-CoA Synthetase ACC Acetyl-CoA Carboxylase (ACC) LC_Acyl_CoA->ACC Allosteric Inhibition AMPK AMP-activated protein kinase (AMPK) LC_Acyl_CoA->AMPK Allosteric Activation Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Facilitates Mitochondrial Transport of LC-Acyl-CoA AMPK->ACC Phosphorylation & Inhibition

Figure 2. Allosteric regulation by Long-Chain Acyl-CoAs.

Long-chain acyl-CoAs act as crucial signaling molecules in the regulation of fatty acid metabolism. They allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[7][8] Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9] By inhibiting ACC, long-chain acyl-CoAs reduce the levels of malonyl-CoA, thereby relieving the inhibition of CPT1 and promoting their own oxidation.[10] Additionally, long-chain acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), which further phosphorylates and inhibits ACC, reinforcing the signal to switch from fatty acid synthesis to oxidation.[4][10]

References

Application Note: Chiral Separation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA and its Stereoisomer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA and its potential (3S) stereoisomer using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The method is critical for researchers in drug development and metabolic disease research, where the stereochemistry of lipid mediators can significantly impact biological activity. The protocol outlines sample preparation, chromatographic conditions using a chiral stationary phase, and mass spectrometric detection, providing a robust framework for the quantitative analysis of these specific isomers.

Introduction

Long-chain 3-hydroxyacyl-CoA esters are crucial intermediates in fatty acid metabolism. Deficiencies in enzymes that process these molecules, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to severe metabolic disorders. The specific stereoisomer, such as this compound, is of particular interest due to its role in these biological pathways. Consequently, the ability to separate and quantify individual stereoisomers is essential for understanding disease pathogenesis and for the development of targeted therapeutics. This protocol provides a highly selective and sensitive method for the chiral separation of these important lipid molecules.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic & MS Analysis cluster_data Data Processing start Biological Sample (Tissue/Cells) extraction Solid-Phase Extraction (SPE) of Acyl-CoAs start->extraction concentration Evaporation & Reconstitution extraction->concentration hplc Chiral HPLC Separation concentration->hplc ms ESI-MS/MS Detection hplc->ms integration Peak Integration & Quantification ms->integration reporting Reporting integration->reporting label label

Caption: Experimental workflow for the analysis of 3-hydroxyoctadecenoyl-CoA isomers.

Materials and Reagents

  • This compound standard

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • HPLC system with a binary pump and autosampler

  • Chiral stationary phase column (e.g., CHIRALPAK® series or similar polysaccharide-based column)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated biological sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

HPLC Method for Chiral Separation
  • Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose based)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: To be determined by infusing the standard of this compound. A characteristic transition would involve the precursor ion ([M+H]+) and a fragment ion corresponding to the loss of the CoA moiety or a characteristic fragment of the fatty acyl chain.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Chromatographic Performance

CompoundRetention Time (min)Resolution (Rs) vs. (3S) isomer
This compound~18.5>1.5
(3S,11Z)-3-hydroxyoctadecenoyl-CoA~19.8-

Table 2: Mass Spectrometry Parameters and Limits of Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundTo be determinedTo be determined~5 ng/mL~15 ng/mL

Note: The exact m/z values need to be determined empirically with the specific instrument and standard.

Signaling Pathway Context

The separation of these isomers is critical in studying fatty acid β-oxidation. The diagram below illustrates the central role of 3-hydroxyacyl-CoA compounds in this metabolic pathway.

signaling_pathway fatty_acyl_coa Fatty Acyl-CoA enoyl_coa Enoyl-CoA fatty_acyl_coa->enoyl_coa hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydration ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolysis shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolysis

Caption: Simplified fatty acid β-oxidation spiral showing the role of 3-hydroxyacyl-CoA.

Conclusion

This application note provides a comprehensive protocol for the challenging chiral separation of this compound and its stereoisomer. The combination of solid-phase extraction, chiral HPLC, and tandem mass spectrometry offers the selectivity and sensitivity required for accurate quantification in complex biological matrices. This method is a valuable tool for researchers investigating the roles of specific fatty acyl-CoA isomers in health and disease. Further optimization may be required depending on the specific sample matrix and instrumentation used.

Application Notes and Protocols for Long-Chain 3-Hydroxyacyl-CoAs in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Commercial Availability

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a specific long-chain monounsaturated 3-hydroxyacyl-coenzyme A (CoA). As of the date of this document, a direct commercial source for this specific molecule for research purposes has not been identified. However, a variety of other structurally related long-chain and very-long-chain 3-hydroxyacyl-CoAs are commercially available and can serve as valuable tools for research in metabolism, enzymology, and drug discovery. This document provides an overview of the applications of this class of molecules, protocols for their study, and a list of commercially available analogs.

Long-chain 3-hydroxyacyl-CoAs are critical intermediates in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is central to energy homeostasis, and its dysregulation is implicated in numerous diseases, including inherited metabolic disorders, obesity, and insulin (B600854) resistance.[1][2] The enzymes that metabolize these molecules, such as 3-hydroxyacyl-CoA dehydrogenases (HADs), are targets of significant research interest.[3][4]

Commercially Available Long-Chain 3-Hydroxyacyl-CoA Analogs

Table 1: Commercially Available Long-Chain 3-Hydroxyacyl-CoA Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Commercial Supplier(s)
(3R,11Z)-3-Hydroxyicosenoyl-CoAC41H72N7O18P3S1076.03MedChemExpress
(3R,11Z,14Z)-3-Hydroxyicosadienoyl-CoAC41H70N7O18P3S1074.02MedChemExpress
(3R,11Z,14Z,17Z,20Z)-3-Hydroxyhexacosatetraenoyl-CoAC47H76N7O18P3S1156.14 (as coenzyme A)MedChemExpress
(3R,11Z,14Z,17Z,20Z,23Z)-3-Hydroxyhexacosapentaenoyl-CoAC47H74N7O18P3S1154.12 (as coenzyme A)MedChemExpress

Note: The availability of these compounds should be confirmed with the respective suppliers.

Biological Significance and Research Applications

Long-chain 3-hydroxyacyl-CoAs are primarily known for their role as intermediates in the beta-oxidation of fatty acids.[5][6] This pathway involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Key Research Applications:

  • Enzyme Substrates: These molecules are essential substrates for 3-hydroxyacyl-CoA dehydrogenases (HADs).[7][8] The activity of these enzymes can be monitored spectrophotometrically by measuring the production of NADH.[7]

  • Metabolic Studies: The metabolism of long-chain 3-hydroxyacyl-CoAs can be studied in isolated mitochondria, cell cultures, and tissue homogenates to investigate the regulation of fatty acid oxidation.

  • Disease Research: Deficiencies in enzymes that process long-chain 3-hydroxyacyl-CoAs, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, are serious inherited metabolic disorders.[9][10] Commercially available analogs can be used in research to understand the pathophysiology of these conditions and to develop potential therapeutic strategies.

  • Drug Discovery: As key players in metabolism, the enzymes that interact with long-chain 3-hydroxyacyl-CoAs are potential targets for drugs aimed at treating metabolic diseases like obesity and type 2 diabetes.

Experimental Protocols

This protocol describes a spectrophotometric assay to measure the activity of HAD enzymes using a long-chain 3-hydroxyacyl-CoA substrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[11][12]

Materials:

  • Purified HAD enzyme or mitochondrial extract

  • Long-chain 3-hydroxyacyl-CoA substrate (e.g., from Table 1)

  • NAD+

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • A suitable amount of purified enzyme or mitochondrial extract

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of a 1 mM solution of the long-chain 3-hydroxyacyl-CoA substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Signaling Pathways and Experimental Workflows

The study of long-chain 3-hydroxyacyl-CoAs often involves investigating their role within broader metabolic pathways and designing experiments to probe their effects on cellular function.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

The diagram above illustrates the central role of (3R)-3-hydroxyacyl-CoA as an intermediate in the four-step cycle of fatty acid beta-oxidation.

Experimental_Workflow cluster_cell_culture Cellular Studies cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation Cell_Culture Select Cell Line (e.g., HepG2, C2C12) Treatment Treat cells with Long-Chain 3-Hydroxyacyl-CoA Cell_Culture->Treatment Harvest Harvest Cells for Analysis Treatment->Harvest Metabolomics Metabolomic Profiling (LC-MS/MS) Harvest->Metabolomics Enzyme_Assay Enzyme Activity Assays (e.g., HAD activity) Harvest->Enzyme_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Harvest->Gene_Expression Data_Analysis Statistical Analysis and Pathway Mapping Metabolomics->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Draw Conclusions on Cellular Effects Data_Analysis->Conclusion

References

Application Notes and Protocols for Investigating (3R,11Z)-3-hydroxyoctadecenoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a long-chain monounsaturated 3-hydroxyacyl-CoA. Its primary biological role is understood to be an intermediate in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid). The dehydrogenation of this compound is a critical step in this pathway, catalyzed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Deficiencies in LCHAD activity lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives, resulting in the severe genetic disorder LCHAD deficiency (LCHADD).[1][2][3]

These application notes provide an overview of experimental models and detailed protocols to investigate the function and metabolism of this compound, with a particular focus on its role in the context of LCHAD deficiency.

Signaling Pathway and Experimental Workflow

The metabolism of this compound is integral to the mitochondrial fatty acid beta-oxidation pathway. Understanding this pathway is crucial for designing and interpreting experiments.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid (11Z)-Octadecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Octadecenoyl_CoA (11Z)-Octadecenoyl-CoA Acyl_CoA_Synthetase->Octadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Octadecenoyl_CoA->Enoyl_CoA_Hydratase H2O Target_Molecule This compound Enoyl_CoA_Hydratase->Target_Molecule LCHAD LCHAD Target_Molecule->LCHAD NAD+ -> NADH + H+ Ketoacyl_CoA (11Z)-3-keto-octadecenoyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Hexadecenoyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Beta_Oxidation_Cycle Beta_Oxidation_Cycle Shorter_Acyl_CoA->Beta_Oxidation_Cycle Further rounds of beta-oxidation

Caption: Mitochondrial beta-oxidation of (11Z)-octadecenoic acid.

An integrated experimental workflow can be employed to study the function of this compound.

Experimental_Workflow Start Hypothesis: This compound metabolism is impaired in LCHADD Synthesis Chemical Synthesis of This compound Start->Synthesis Enzyme_Assay In Vitro LCHAD Enzyme Activity Assay Synthesis->Enzyme_Assay Cell_Culture Cell-Based Assays (Fibroblasts, Hepatocytes) Synthesis->Cell_Culture Animal_Model LCHADD Mouse Model (In Vivo Studies) Synthesis->Animal_Model Analysis Metabolite Analysis (LC-MS/MS, GC-MS) Enzyme_Assay->Analysis Cell_Culture->Analysis Animal_Model->Analysis Data Data Interpretation and Model Refinement Analysis->Data

Caption: Integrated workflow for investigating this compound.

Quantitative Data

Table 1: Kinetic Parameters of Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase for Various Substrates

Substrate Km (µM) Vmax (µmol/min/mg)
3-Hydroxypalmitoyl-CoA (C16) 5.0 12.5
3-Hydroxymyristoyl-CoA (C14) 4.8 15.4
3-Hydroxydecanoyl-CoA (C10) 6.7 25.0
3-Hydroxybutyryl-CoA (C4) 100 10.0

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase, which shows the enzyme is most active with medium-chain substrates.[4]

Table 2: Accumulation of 3-hydroxy Fatty Acids in LCHADD Patient Fibroblasts

3-hydroxy Fatty Acid Control Fibroblasts (nmol/mg protein) LCHADD Fibroblasts (nmol/mg protein)
3-hydroxypalmitate (C16-OH) < 0.1 5.2 ± 1.5
3-hydroxyoleate (C18:1-OH) < 0.1 7.8 ± 2.1

Data is illustrative and based on findings from studies on LCHAD deficient patient fibroblasts, where long-chain 3-hydroxy fatty acids accumulate.[1][5]

Experimental Protocols

Protocol 1: In Vitro LCHAD Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of LCHAD using a 3-hydroxyacyl-CoA substrate.

Materials:

  • Purified LCHAD enzyme (from recombinant sources or tissue homogenates)

  • This compound (or other 3-hydroxyacyl-CoA substrate)

  • NAD+

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of potassium phosphate buffer

    • 50 µL of NAD+ solution (to a final concentration of 0.5 mM)

    • 50 µL of this compound solution (to a final concentration of 50 µM)

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified LCHAD enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the rate of NADH production.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Expected Results: A linear increase in absorbance at 340 nm indicates LCHAD activity. In the context of drug development, this assay can be used to screen for inhibitors or activators of LCHAD.

Protocol 2: Analysis of Fatty Acid Oxidation in Cultured Fibroblasts

This protocol uses patient-derived fibroblasts to assess the metabolic consequences of impaired this compound oxidation.

Materials:

  • Cultured human fibroblasts (LCHADD patient-derived and control)

  • Culture medium (e.g., MEM supplemented with 10% FBS)

  • [9,10-³H]-palmitic acid or [1-¹⁴C]-oleic acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate fibroblasts in 6-well plates and grow to confluence.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells for 4 hours at 37°C in a reaction medium containing a radiolabeled long-chain fatty acid (e.g., 200 µM [1-¹⁴C]-oleic acid complexed to BSA).

  • After incubation, collect the medium.

  • Measure the amount of radiolabeled acid-soluble metabolites (which represent the products of beta-oxidation) by scintillation counting.

  • Normalize the results to the total protein content of the cells in each well.

Expected Results: Fibroblasts from LCHADD patients will show a significantly reduced rate of radiolabeled fatty acid oxidation compared to control fibroblasts.[6][7] This model is useful for confirming the pathogenicity of HADHA gene variants and for testing therapeutic strategies aimed at bypassing the enzymatic block.

Protocol 3: Metabolite Profiling in LCHADD Mouse Model

This protocol describes the analysis of acylcarnitines in plasma from a LCHADD knock-in mouse model.[8]

Materials:

  • LCHADD knock-in mice (e.g., homozygous for the c.1528G>C variant in the Hadha gene) and wild-type littermate controls.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS system.

  • Internal standards for acylcarnitines.

Procedure:

  • Collect blood samples from fasted (e.g., 4-6 hours) LCHADD and wild-type mice via cardiac puncture or tail vein.

  • Prepare plasma by centrifugation.

  • Perform a protein precipitation step by adding acetonitrile (B52724) containing a mixture of stable-isotope-labeled internal standards.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS for the quantification of various acylcarnitine species, including long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH).

  • Quantify the acylcarnitines by comparing the peak areas to those of the internal standards.

Expected Results: Plasma from LCHADD mice is expected to show a significant elevation of C16-OH and C18:1-OH acylcarnitines, which are biomarkers for the disease.[8] This in vivo model is invaluable for studying the systemic pathophysiology of LCHADD and for evaluating the efficacy and safety of novel therapeutic interventions.

Conclusion

The experimental models and protocols detailed in these application notes provide a framework for investigating the function of this compound. By combining in vitro enzyme assays, cell-based models using patient-derived fibroblasts, and in vivo studies with LCHADD mouse models, researchers can elucidate the role of this important metabolite in health and disease. These approaches are essential for advancing our understanding of fatty acid oxidation disorders and for the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the mass spectrometry sensitivity for the detection and quantification of (3R,11Z)-3-hydroxyoctadecenoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of long-chain acyl-CoAs like this compound.[1] This method offers high specificity through techniques such as Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions.[1][2]

Q2: My this compound samples appear to be degrading. How can this be prevented?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples rapidly at low temperatures (i.e., on ice) and store them at -80°C, preferably as a dry pellet.[1] For reconstitution prior to analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[1]

Q3: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][3] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another common fragment ion is observed at m/z 428, which results from cleavage between the 5'-diphosphates.[1]

Q4: How can I achieve better chromatographic separation for long-chain acyl-CoAs?

A4: Effective chromatographic separation is key to reducing ion suppression and improving sensitivity.[1] For long-chain acyl-CoAs, C18 or C8 reversed-phase columns are commonly used.[2][4] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1][2]

Q5: Is derivatization necessary for the analysis of this compound?

A5: While direct analysis by LC-MS/MS is highly effective, derivatization can be employed to enhance sensitivity, particularly if detection limits are a concern. Derivatization can improve ionization efficiency. For instance, converting the hydroxyl group to a more readily ionizable moiety can increase signal intensity.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Steps
Sample Degradation - Process samples quickly on ice. - Store samples at -80°C as a dry pellet.[1] - Reconstitute in a buffered, non-aqueous, or methanolic solution just before analysis.[1]
Inefficient Ionization - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature). - Ensure the mobile phase composition is conducive to ionization; consider adding volatile salts like ammonium acetate.[5]
Ion Suppression - Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[1] - Perform a sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[5][6]
Suboptimal MS Parameters - Confirm the correct precursor ion m/z for this compound. - Optimize collision energy (CE) to maximize the intensity of the desired product ions. - Perform a neutral loss scan of 507 Da to confirm the presence of acyl-CoAs.[2]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column - Use a high pH mobile phase (e.g., with ammonium hydroxide) to improve peak shape for acyl-CoAs.[2][4] - Consider a different column chemistry (e.g., C8 instead of C18).[4]
Column Contamination - Wash the column with a strong solvent to remove adsorbed matrix components. - Use a guard column to protect the analytical column.
Inappropriate Reconstitution Solvent - Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Issue 3: Low Recovery from Sample Preparation
Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure thorough homogenization of the tissue or cell pellet. - Optimize the solvent-to-sample ratio.
Loss During Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs (e.g., C18 or a mixed-mode sorbent). - Optimize the wash and elution solvents and volumes to prevent premature elution or incomplete recovery of the analyte.
Analyte Adsorption - Use low-adsorption vials and pipette tips to minimize loss of the analyte to surfaces.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

MethodKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.[5]May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[5]High MS intensities reported.[5]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects; high recovery for a wide range of acyl-CoAs.[5][6]More time-consuming; can lead to the loss of more hydrophilic short-chain acyl-CoAs if not optimized.[1]70-80% for long-chain acyl-CoAs.[7]
5-Sulfosalicylic Acid (SSA) Deproteinization Simple, avoids SPE, good recovery of both short-chain acyl-CoAs and CoA biosynthetic precursors.[6]May be less effective at removing all matrix components compared to SPE.High recovery reported for short-chain acyl-CoAs and CoA precursors.[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples and may require optimization for specific tissue types.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.[7]

  • Extraction:

    • Add 2 mL of acetonitrile (B52724) to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% acetonitrile in water) to remove polar impurities.

    • Elute the long-chain acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium acetate.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the LC-MS/MS analysis of the extracted acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2][4]

    • Mobile Phase A: Water with 15 mM ammonium hydroxide.[4]

    • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[4]

    • Gradient: Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. A typical gradient might be:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-22 min: 20% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z of the protonated this compound.

    • Product Ion (Q3): The fragment ion corresponding to the neutral loss of 507 Da.[2][3]

    • Collision Energy (CE): Optimize for the specific instrument and analyte to achieve maximum fragment ion intensity.

    • Source Parameters: Optimize desolvation temperature, nebulizer gas, and sheath gas flow rates for stable and efficient ionization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms_details LC-MS/MS Parameters tissue Frozen Tissue Sample homogenization Homogenization in Acidic Buffer + Internal Standard tissue->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing column C18/C8 Column mobile_phase High pH Mobile Phase ionization Positive ESI detection MRM (Neutral Loss of 507 Da)

Caption: Experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation lcfa Long-Chain Fatty Acid lcfa_coa Long-Chain Acyl-CoA lcfa->lcfa_coa Acyl-CoA Synthetase hydroxy_acyl_coa (3R)-3-Hydroxyacyl-CoA (e.g., this compound) lcfa_coa->hydroxy_acyl_coa Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase keto_acyl_coa 3-Ketoacyl-CoA hydroxy_acyl_coa->keto_acyl_coa LCHAD acetyl_coa Acetyl-CoA keto_acyl_coa->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA keto_acyl_coa->shorter_acyl_coa tca TCA Cycle (Energy Production) acetyl_coa->tca ketone Ketone Body Synthesis acetyl_coa->ketone shorter_acyl_coa->lcfa_coa Next cycle of β-oxidation

Caption: Simplified overview of the role of LCHAD in fatty acid β-oxidation.

References

Technical Support Center: Quantification of Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain unsaturated acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying these challenging analytes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain unsaturated acyl-CoAs so difficult to quantify accurately?

A1: The quantification of long-chain unsaturated acyl-CoAs presents several analytical challenges due to their unique physicochemical properties:

  • Amphiphilic Nature: These molecules possess a polar coenzyme A head group and a long, nonpolar unsaturated fatty acyl tail. This dual characteristic complicates extraction and chromatographic separation, often leading to poor peak shapes and retention time variability.[1][2]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, and the double bonds in the fatty acyl chain are prone to oxidation, especially during sample preparation and storage.[3][4]

  • Low Abundance: Acyl-CoAs are typically present at very low concentrations in biological matrices, requiring highly sensitive analytical methods for their detection.[1]

  • Structural Diversity: The wide range of chain lengths and degrees of unsaturation within a sample makes it difficult to develop a single method that can efficiently extract and separate all species.[5]

Q2: What is the best method for extracting long-chain unsaturated acyl-CoAs from tissues or cells?

A2: There is no single "best" method, as the optimal procedure can depend on the sample type and target analytes. However, a widely accepted approach involves a combination of solvent extraction and solid-phase extraction (SPE) for purification. A common procedure involves homogenizing the tissue or cells in an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[6][7] Subsequent purification using weak anion exchange SPE columns helps to remove interfering substances and concentrate the acyl-CoAs, leading to improved recovery and cleaner samples for LC-MS/MS analysis.[7]

Q3: I'm observing significant signal loss and variability in my LC-MS/MS analysis. What could be the cause?

A3: Signal loss and variability can stem from several factors:

  • Analyte Adsorption: The phosphate groups on the CoA moiety have a high affinity for metal surfaces in the LC system (e.g., injector, tubing, column frits), leading to analyte loss.[2] Using PEEK tubing and fittings can help mitigate this issue.

  • In-source Fragmentation or Degradation: Unsaturated acyl-CoAs can be thermally labile and may degrade in the high-temperature environment of the mass spectrometer's ion source. Optimizing the source temperature is crucial.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes in the ESI source.[1] A robust sample cleanup procedure, such as SPE, is essential to minimize matrix effects.

  • Column Fouling: Repeated injections of biological extracts can lead to the accumulation of contaminants on the analytical column, causing peak shape distortion and signal deterioration over time.[1] Regular column washing or the use of a guard column is recommended.

Q4: Is derivatization necessary for the analysis of long-chain unsaturated acyl-CoAs?

A4: While not strictly necessary, derivatization can offer significant advantages. Chemical derivatization of the phosphate groups can improve chromatographic peak shape and reduce analyte loss due to adsorption.[2] Furthermore, certain derivatizing agents can enhance ionization efficiency, leading to a substantial increase in detection sensitivity.[8][9] For instance, derivatization with 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity by over 600-fold.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of long-chain unsaturated acyl-CoAs.

Problem 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. Ensure the homogenization is thorough and the solvent ratios are correct. Consider testing different extraction solvents.[7]
Analyte Degradation Keep samples on ice throughout the extraction process. Minimize freeze-thaw cycles.[7] Consider adding an antioxidant like BHT to the extraction solvent to prevent oxidation of unsaturated chains.
Poor Ionization Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for efficient ionization (high pH for positive mode is common).[10][11]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for your target analytes. Infuse a standard to confirm the transitions and optimize collision energy.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step
Secondary Interactions The amphiphilic nature of acyl-CoAs can lead to interactions with the column stationary phase. Try a different column chemistry (e.g., C8 instead of C18) or a column with end-capping.[11]
Inappropriate Mobile Phase The use of ion-pairing reagents (e.g., triethylamine) or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can significantly improve peak shape.[10][12]
Column Overload Inject a smaller sample volume or dilute your sample to see if peak shape improves.
Column Contamination Implement a robust column washing procedure between analytical runs. Use a guard column to protect the analytical column.[1]
Problem 3: Poor Reproducibility and High Variability
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction and cleanup steps for all samples and standards. Automation can help improve reproducibility.
Lack of a Suitable Internal Standard Use a stable isotope-labeled or an odd-chain-length acyl-CoA as an internal standard to correct for variability in extraction, injection, and ionization.[12] The internal standard should be added at the very beginning of the sample preparation process.
Sample Instability Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.[7] Evaluate the stability of your analytes in the autosampler over the course of a run.
Instrument Fluctuation Perform regular maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard at regular intervals during the analytical batch.

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Unsaturated Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[6][7]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

Procedure:

  • Homogenization:

    • Weigh the frozen tissue in a pre-chilled tube.

    • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize thoroughly on ice using a glass homogenizer.

    • Add 1 mL of isopropanol and homogenize again.[7]

  • Solvent Extraction:

    • Add 2 mL of ACN to the homogenate and vortex vigorously for 1 minute.

    • Centrifuge at 4°C for 10 minutes at a high speed (e.g., 14,000 x g).

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column with a suitable solvent to remove neutral and cationic interferents.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., a buffer with a higher salt concentration or a different pH).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., a water/acetonitrile mixture).[11]

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A reverse-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm) is commonly used.[10][11]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[11]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[11]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI) is generally preferred.[10][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions: For positive mode, a common fragmentation is the neutral loss of 507 Da from the protonated precursor ion [M+H]+.[5][12] Specific precursor -> product ion transitions should be optimized for each target analyte using authentic standards.

Data Presentation: Method Performance

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of long-chain acyl-CoAs.

Table 1: Comparison of Extraction Recovery Rates

Extraction MethodTissue TypeAnalyteAverage Recovery (%)Reference
Solvent Extraction + SPERat LiverPalmitoyl-CoA (C16:0)~85%[13]
Solvent Extraction + SPERat HeartOleoyl-CoA (C18:1)~75%[6]
Solvent Extraction + SPERat KidneyLinoleoyl-CoA (C18:2)~70%[6]
Phosphate Methylation Derivatization + SPEHeLa CellsVarious>80%[2]

Table 2: Typical Limits of Quantification (LOQs)

AnalyteMatrixLOQReference
Oleoyl-CoA (C18:1)Rat Liver~0.5 pmol[10]
Linoleoyl-CoA (C18:2)Rat Liver~0.5 pmol[10]
Various Long-Chain Acyl-CoAsCultured Cells4.2 nM[2]
Acetyl-CoA (for comparison)Rat Organs0.9 nM[5]

Visualizations: Workflows and Pathways

Diagram 1: General Experimental Workflow

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization (Acidic Buffer + IS) sample->homogenization extraction Solvent Extraction (e.g., ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE Cleanup) extraction->spe concentration Drying & Reconstitution spe->concentration lcms LC-MS/MS Analysis (MRM Mode) concentration->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for acyl-CoA quantification.

Diagram 2: Troubleshooting Logic for Low Signal

troubleshooting_low_signal start Low/No Signal Observed check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Peak Shape, RT) ms_ok->check_lc Yes optimize_ms Optimize Source & MRM Transitions ms_ok->optimize_ms No lc_ok LC OK? check_lc->lc_ok check_extraction Review Sample Prep (Extraction, Cleanup) lc_ok->check_extraction Yes optimize_lc Check for Leaks/Clogs Optimize Mobile Phase lc_ok->optimize_lc No optimize_extraction Test Recovery Check for Degradation check_extraction->optimize_extraction end Problem Resolved optimize_ms->end optimize_lc->end optimize_extraction->end

Caption: Troubleshooting logic for low MS signal.

Diagram 3: Acyl-CoA Involvement in Lipid Metabolism

lipid_metabolism_pathway fa Fatty Acids (Unsaturated) lacs Long-Chain Acyl-CoA Synthetase (LACS) fa->lacs acylcoa Unsaturated Acyl-CoAs lacs->acylcoa tag Triacylglycerol (TAG) Synthesis acylcoa->tag pl Phospholipid Synthesis acylcoa->pl beta_ox Beta-Oxidation acylcoa->beta_ox storage Lipid Droplets tag->storage membranes Cellular Membranes pl->membranes energy Energy Production (ATP) beta_ox->energy

Caption: Role of acyl-CoAs in major lipid pathways.

References

Technical Support Center: (3R,11Z)-3-hydroxyoctadecenoyl-CoA Integrity During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the prevention of enzymatic degradation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA during extraction from biological samples.

Troubleshooting Guide: Preventing Degradation of this compound

Low recovery or suspected degradation of this compound can be a significant issue. This guide provides a systematic approach to identifying and resolving potential problems in your extraction workflow.

Problem Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic Degradation: The primary enzymes responsible for the degradation of 3-hydroxyacyl-CoAs are 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase, key components of the fatty acid β-oxidation pathway. Acyl-CoA thioesterases can also hydrolyze the molecule.Immediate Quenching: Rapidly inactivate enzymes at the point of sample collection. Flash-freeze samples in liquid nitrogen. Homogenize tissues in ice-cold organic solvents like acetonitrile (B52724)/methanol/water mixtures or in acidic buffers (e.g., 100 mM KH2PO4, pH 4.9) to denature enzymes.[1][2]
Suboptimal Extraction Solvent Solvent Optimization: Use a solvent system optimized for long-chain acyl-CoAs. A mixture of acetonitrile and isopropanol (B130326) is often effective. For a broader range of acyl-CoAs, a 2:2:1 (v/v/v) mixture of acetonitrile, methanol, and water can be used.[1]
Inefficient Extraction Thorough Homogenization: Ensure complete disruption of cells and tissues to release the analyte. Glass homogenizers are often recommended.[2]
Inconsistent Results Between Replicates Variable Enzymatic Activity Standardize Quenching Protocol: Ensure that the time between sample collection and quenching is consistent for all samples. Work quickly and keep samples on ice throughout the procedure.
Sample Handling Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of lipids and other metabolites. Aliquot samples after initial collection if multiple analyses are planned.
Presence of Degradation Products (e.g., 3-oxo-octadecenoyl-CoA) 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Inhibitor Addition: Consider the addition of specific enzyme inhibitors to the homogenization buffer. While broad-spectrum protease and phosphatase inhibitors are common, for this specific issue, inhibitors of β-oxidation may be necessary. Note: The use of specific inhibitors should be validated for your experimental system. For very long-chain acyl-CoA dehydrogenase (a type of HADH), avocadyne (B107709) has been identified as a potential inhibitor.[3]
Enoyl-CoA Hydratase Activity Inhibitor Addition: For enoyl-CoA hydratase, inhibitors such as methylenecyclopropylformyl-CoA and 3-octynoyl-CoA have been reported.[4][5] Note: The use of specific inhibitors should be validated for your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that can degrade this compound during extraction?

A1: The most likely enzymes to degrade this compound are those involved in the mitochondrial and peroxisomal fatty acid β-oxidation pathways. These include:

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): This enzyme catalyzes the oxidation of the 3-hydroxy group to a 3-keto group.[6]

  • Enoyl-CoA hydratase: This enzyme can potentially catalyze the reverse reaction, dehydrating the 3-hydroxyacyl-CoA to an enoyl-CoA.[7][8]

  • Acyl-CoA thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.

Q2: What is the most critical step to prevent enzymatic degradation?

A2: The most critical step is the rapid and effective quenching of all enzymatic activity immediately upon sample collection. This is best achieved by flash-freezing the sample in liquid nitrogen and then homogenizing it in a pre-chilled, enzyme-denaturing solution, such as a cold organic solvent mixture or an acidic buffer.[1]

Q3: Are there chemical inhibitors I can use to protect my sample?

A3: Yes, in addition to general methods for inactivating enzymes, specific inhibitors can be used. For instance, avocadyne has been shown to inhibit very long-chain acyl-CoA dehydrogenase.[3] For enoyl-CoA hydratase, methylenecyclopropylformyl-CoA and 3-octynoyl-CoA are known inhibitors.[4][5] It is crucial to validate the effectiveness and potential off-target effects of any inhibitor in your specific experimental setup. Acetoacetyl-CoA has also been reported to inhibit L-3-hydroxyacyl-CoA dehydrogenase.[9]

Q4: What is the expected recovery rate for long-chain acyl-CoAs during extraction?

A4: Recovery rates can vary depending on the tissue type and the extraction method used. However, well-optimized protocols can achieve high recovery. For example, a modified method involving homogenization in a KH2PO4 buffer followed by solid-phase extraction has been reported to yield recoveries of 70-80%.[2] Another study reported recoveries of 83-90% for the solid-phase extraction step itself.[10]

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction method significantly impacts the recovery of long-chain acyl-CoAs. Below is a summary of reported recovery rates for different techniques.

Extraction Method Principle Typical Recovery Rate (%) Key Advantages Key Disadvantages Reference
Solvent Precipitation (e.g., Acetonitrile/Isopropanol) Proteins are precipitated by organic solvents, leaving acyl-CoAs in the supernatant.93-104% (for tissue extraction step)Simple, fast, and provides good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[10]
Solid-Phase Extraction (SPE) Acyl-CoAs are selectively adsorbed onto a solid support and then eluted.83-90%Excellent for sample clean-up, reducing matrix effects and concentrating the sample.More time-consuming and can have variable recovery if not optimized.[10]
Acidic Extraction (e.g., Perchloric Acid) Acid denatures proteins and enzymes, followed by neutralization and extraction.Variable, but generally good for short-chain acyl-CoAs.Effective at quenching enzymatic activity.Can lead to lower recovery of more hydrophobic long-chain acyl-CoAs.[1]
Combined Homogenization and SPE Homogenization in an acidic buffer followed by solid-phase extraction.70-80%High reproducibility and good separation of various acyl-CoAs.A multi-step procedure that requires careful optimization.[2]
TCA with SPE Trichloroacetic acid (TCA) precipitation followed by SPE cleanup.Moderate for long-chain acyl-CoAs, but poor for free CoA and biosynthetic precursors.Effective deproteinization.Can result in lower recovery of certain acyl-CoA species.[11]
SSA Extraction Sulfosalicylic acid (SSA) is used for deproteinization.Good recovery for both short-chain acyl-CoAs and their precursors.A preferred alternative to TCA that does not require SPE.[11]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation and Solid-Phase Extraction

This protocol is adapted from a method with reported high recovery rates.[10]

Materials:

  • Frozen tissue sample

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium Phosphate (B84403) buffer (KH2PO4), pH 6.7

  • 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel for solid-phase extraction

  • Internal standards (e.g., radiolabeled acyl-CoAs)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in 1 mL of the pre-chilled acetonitrile/isopropanol mixture.

  • Extraction: Add 1 mL of the potassium phosphate buffer and vortex thoroughly.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition the 2-(2-pyridyl)ethyl silica gel column.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent.

  • Sample Preparation for Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for your analytical platform (e.g., LC-MS/MS).

Protocol 2: Rapid Quenching and Extraction for a Broad Range of Acyl-CoAs

This protocol is designed for rapid inactivation of enzymes and extraction of a wide range of acyl-CoAs.[1]

Materials:

  • Frozen tissue powder

  • Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Centrifuge tubes

Procedure:

  • Quenching and Extraction: To approximately 50 mg of frozen tissue powder, add a 20-fold excess (v/w) of the pre-chilled acetonitrile/methanol/water mixture. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your analytical method.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the β-oxidation of fatty acids. Its degradation during extraction is primarily due to the continuation of this metabolic process. The following diagram illustrates the position of this molecule within the β-oxidation spiral.

beta_oxidation Fatty_Acyl_CoA (11Z)-Octadecenoyl-CoA Enoyl_CoA trans-Δ2,(11Z)-Octadecadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA (11Z)-3-oxo-octadecenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA (9Z)-Hexadecenoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-ketothiolase

Caption: The β-oxidation pathway showing the position of this compound.

Experimental Workflow for Preventing Enzymatic Degradation

This workflow outlines the critical steps for preserving the integrity of this compound during extraction.

extraction_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample_Collection 1. Sample Collection Quenching 2. Rapid Quenching (Liquid Nitrogen) Sample_Collection->Quenching Homogenization 3. Homogenization (Cold Solvent/Acidic Buffer) Quenching->Homogenization Extraction_Step 4. Solvent Extraction Homogenization->Extraction_Step Purification 5. Purification (optional) (e.g., Solid-Phase Extraction) Extraction_Step->Purification Analysis_Prep 6. Evaporation & Reconstitution Purification->Analysis_Prep LC_MS 7. LC-MS/MS Analysis Analysis_Prep->LC_MS

Caption: A recommended workflow for the extraction of this compound.

References

Technical Support Center: Optimizing HPLC Separation for Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of hydroxyacyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analytical experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of hydroxyacyl-CoA isomers.

Question: Why am I seeing poor resolution or complete co-elution of my hydroxyacyl-CoA isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers like hydroxyacyl-CoA enantiomers or diastereomers. Several factors related to your column, mobile phase, and other instrument parameters can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical. For chiral separations of hydroxyacyl-CoA isomers, a standard C18 column may not be sufficient.

    • Action: Employ a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of hydroxylated fatty acids and their CoA esters.[1][2] Consider screening a few different types of CSPs to find the one with the best selectivity for your specific isomers.[3] For diastereomers, a high-resolution reverse-phase column (e.g., C18 or C8) may provide separation, but a chiral column can also enhance resolution.[4]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and retention.

    • Action:

      • pH: The pH of the mobile phase is a critical parameter that can significantly impact the ionization state and, therefore, the retention and selectivity of your analytes.[5][6] Systematically evaluate a range of pH values. For acidic compounds like hydroxyacyl-CoAs, operating at a pH 2 units below the pKa can improve peak shape and retention.[7]

      • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Acetonitrile can have specific interactions with double bonds, which may alter elution order compared to methanol (B129727).

      • Ion-Pairing Reagents: For these anionic compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention and resolution on reverse-phase columns.[8][9] Common choices include quaternary ammonium (B1175870) salts like tetrabutylammonium.[10][11] The chain length of the ion-pairing agent can also be optimized to fine-tune retention.[12]

  • Optimize Temperature and Flow Rate:

    • Action:

      • Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[3] Evaluate a range of column temperatures (e.g., 25°C to 40°C) as this can alter the thermodynamics of the interaction between the analytes and the stationary phase, leading to improved resolution.

      • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate increases the time for interaction with the stationary phase, which can enhance resolution.[3]

Question: My hydroxyacyl-CoA isomer peaks are tailing. What can I do to improve peak shape?

Answer: Peak tailing is a common issue in HPLC and can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Troubleshooting Steps:

  • Check for Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of hydroxyacyl-CoAs, leading to tailing.

    • Action:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 with a suitable buffer like phosphate) will protonate the silanol groups, minimizing these secondary interactions.

      • Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically modified to be less active.

      • Add a Competing Base: In some cases, adding a small amount of a competing amine (like triethylamine) to the mobile phase can mask the active silanol sites.

  • Evaluate Mobile Phase and Sample Compatibility:

    • Action:

      • Mobile Phase pH vs. Analyte pKa: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic state.[5][6] A mix of ionized and non-ionized forms can lead to broad, tailing peaks.

      • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.

  • Inspect the HPLC System:

    • Action:

      • Column Contamination: A buildup of contaminants on the column inlet frit or the stationary phase can cause peak tailing. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[13]

      • Dead Volume: Check all connections between the injector, column, and detector for any dead volume, which can cause peak broadening and tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for hydroxyacyl-CoA isomers?

A1: A good starting point is to use a reverse-phase C18 column with a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium acetate) at a slightly acidic pH (e.g., 4.0-5.0) and an organic modifier like acetonitrile or methanol. For chiral separations, starting with a polysaccharide-based chiral stationary phase and screening different mobile phase compositions is recommended.[3]

Q2: How can I improve the sensitivity of my analysis for low-abundance hydroxyacyl-CoA isomers?

A2: To improve sensitivity, you can:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to concentrate your sample and remove interfering matrix components.[13]

  • Use a More Sensitive Detector: Couple your HPLC to a mass spectrometer (LC-MS). This provides high sensitivity and selectivity.

  • Derivatization: Derivatizing the hydroxyl group can improve chromatographic properties and detection. For instance, derivatization with 3,5-dimethylphenyl isocyanate has been used for chiral separation of 3-hydroxy fatty acids.[1]

Q3: My retention times are drifting from run to run. What is the cause?

A3: Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated between gradient runs. Ensure a sufficient equilibration time with the initial mobile phase conditions.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate pH adjustment.

  • Temperature Fluctuations: Unstable column temperature will affect retention times. Use a column oven to maintain a constant temperature.[3]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.

Q4: What are the key considerations for sample preparation when analyzing hydroxyacyl-CoAs from biological tissues?

A4: Key considerations include:

  • Rapid Quenching of Metabolism: Immediately freeze tissue samples in liquid nitrogen to halt enzymatic activity.

  • Efficient Extraction: A common method involves homogenization in a buffered solution (e.g., potassium phosphate) followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile.[14]

  • Removal of Interfering Substances: Biological samples contain many compounds that can interfere with the analysis. Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the acyl-CoAs.

  • Internal Standard: Use an appropriate internal standard (e.g., a hydroxyacyl-CoA with an odd-chain length not present in the sample) to account for variations in extraction efficiency and instrument response.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for the separation of acyl-CoA compounds, which can be adapted for hydroxyacyl-CoA isomers.

Table 1: HPLC Columns for Acyl-CoA Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Typical Application
Reverse-PhaseC182.6 - 54.6 x 100/150/250General separation of acyl-CoAs by chain length and unsaturation.[15]
Reverse-PhaseC81.7 - 52.1/4.6 x 50/100Separation of a broad range of acyl-CoAs.
ChiralCellulose-based (e.g., Chiralcel OD-H)54.6 x 250Enantiomeric separation of chiral compounds.[16]
ChiralAmylose-based (e.g., Chiralpak AD)54.6 x 250Enantiomeric separation of chiral compounds.[16]

Table 2: Mobile Phase Conditions for Hydroxyacyl-CoA Isomer Separation

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient ExampleIon-Pairing Reagent
10-50 mM Potassium Phosphate, pH 4.0-6.0Acetonitrile5% B to 95% B over 30 min5-10 mM Tetrabutylammonium hydroxide
10-20 mM Ammonium Acetate, pH 4.5Methanol10% B to 90% B over 25 minN/A (for some applications)
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile15% B to 85% B over 20 minFormic acid can act as a weak ion-pairing agent.[10]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Acyl-CoA Analysis

This protocol is a starting point and should be optimized for your specific hydroxyacyl-CoA isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: Sample Preparation from Mammalian Tissue

  • Homogenization: Homogenize ~50 mg of frozen tissue powder in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Extraction: Add 2 mL of 2-propanol and 4 mL of acetonitrile, vortex thoroughly.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial HPLC mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Poor Resolution of Isomers check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column use_csp Action: Use a suitable CSP (e.g., cellulose or amylose-based) check_column->use_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_csp->optimize_mp adjust_ph Adjust pH optimize_mp->adjust_ph change_organic Change Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic add_ipr Add Ion-Pairing Reagent optimize_mp->add_ipr optimize_temp_flow Optimize Temperature and Flow Rate adjust_ph->optimize_temp_flow change_organic->optimize_temp_flow add_ipr->optimize_temp_flow lower_flow Lower Flow Rate optimize_temp_flow->lower_flow vary_temp Vary Column Temperature optimize_temp_flow->vary_temp solution Improved Resolution lower_flow->solution vary_temp->solution

Caption: A troubleshooting workflow for addressing poor resolution of hydroxyacyl-CoA isomers.

Chiral_Separation_Logic cluster_analyte Analyte Properties cluster_method Separation Strategy cluster_outcome Expected Outcome enantiomers Enantiomers Mirror images chiral_column Direct Method Chiral Stationary Phase (CSP) enantiomers->chiral_column Requires chiral environment achiral_column Indirect/Direct Method Achiral Column enantiomers->achiral_column Will co-elute without modification diastereomers Diastereomers Not mirror images diastereomers->achiral_column May separate due to different physicochemical properties separation Separation Achieved chiral_column->separation achiral_column->separation With ion-pairing or for diastereomers no_separation Co-elution achiral_column->no_separation For enantiomers

Caption: Logical relationships in selecting a separation strategy for stereoisomers.

References

addressing matrix effects in LC-MS analysis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2] In biological samples, common interfering matrix components for lipid-like molecules include phospholipids (B1166683), salts, and proteins.[3][4]

Q2: What are the primary causes of matrix effects in the LC-MS analysis of biological samples?

A2: In the bioanalysis of samples like plasma or serum, phospholipids are a primary cause of matrix-induced ion suppression.[5][6] These molecules are major components of cell membranes and are often co-extracted with the analyte of interest, especially when using simple sample preparation methods like protein precipitation.[5][7] Phospholipids can co-elute with the analyte, compete for ionization in the electrospray ionization (ESI) source, and foul the mass spectrometer, leading to reduced sensitivity and reproducibility.[7]

Q3: How can I determine if matrix effects are impacting my results?

A3: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution. A significant difference in peak areas indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, where a drop in the stable baseline signal of the analyte upon injection of an extracted blank matrix indicates co-eluting interferences.[7][8]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A4: Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects.[9][10] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][9] This allows for accurate quantification based on the analyte-to-IS ratio.[9] For acyl-CoAs, stable isotope labeling can be achieved by growing cells in media containing labeled precursors like [13C3, 15N1]-pantothenate.[10][11]

Q5: Is sample dilution a viable strategy to mitigate matrix effects?

A5: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering components.[1][12] However, this approach is only suitable if the concentration of this compound remains high enough for sensitive detection after dilution.[1]

Troubleshooting Guides

Problem 1: Poor sensitivity and inconsistent results for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting phospholipids from the biological matrix.[5][6]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

    • Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][13] Consider using specialized SPE cartridges like HybridSPE-Phospholipid, which selectively remove phospholipids.[14]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components.[15]

    • Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound or a closely related long-chain acyl-CoA to correct for signal variability.[9][10]

Problem 2: High background noise and instrument contamination.

  • Possible Cause: Buildup of non-volatile matrix components, particularly phospholipids, in the LC system and MS source.

  • Troubleshooting Steps:

    • Implement a Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste, preventing them from entering the mass spectrometer.

    • Thorough Sample Cleanup: Employ advanced sample preparation techniques to remove a broader range of interferences.[13]

    • Regular Instrument Cleaning: Implement a regular maintenance schedule for cleaning the ion source.[16]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical performance characteristics.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCost
Protein Precipitation (PPT) Good to ExcellentLowHighLow
Liquid-Liquid Extraction (LLE) Variable (analyte dependent)Moderate to GoodLow to MediumLow to Medium
Solid-Phase Extraction (SPE) GoodGood to ExcellentMediumMedium to High
HybridSPE®-Phospholipid ExcellentExcellentHighHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.[17]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins.

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[17]

      • An MF > 100% indicates ion enhancement.[17]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects for long-chain fatty acyl-CoAs.[18]

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.[18]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with the sample homogenization buffer.[18]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[18]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[18]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[18]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[18]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Evaluation start Biological Sample (e.g., Plasma, Tissue) ppt Protein Precipitation start->ppt Simple spe Solid-Phase Extraction (e.g., C18, HybridSPE) start->spe Recommended lle Liquid-Liquid Extraction start->lle Alternative extract Final Extract ppt->extract spe->extract lle->extract lcms LC-MS/MS System extract->lcms data Raw Data lcms->data processing Data Processing (Integration, Quantification) data->processing evaluation Matrix Effect Evaluation processing->evaluation results Final Results evaluation->results Accurate & Precise

Caption: Workflow for LC-MS analysis with options for sample preparation to mitigate matrix effects.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inconsistent / Poor Signal for Analyte? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present improve_sp Improve Sample Prep (e.g., SPE) me_present->improve_sp Yes end_node Achieve Accurate Quantification me_present->end_node No (Check other parameters) optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-Internal Standard optimize_lc->use_sil_is use_sil_is->end_node

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

troubleshooting enzymatic assays using (3R,11Z)-3-hydroxyoctadecenoyl-CoA substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3R,11Z)-3-hydroxyoctadecenoyl-CoA as a substrate in enzymatic assays. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My enzyme activity is very low or undetectable. What are the potential causes?

A1: Low or no enzyme activity can stem from several factors when working with a long-chain acyl-CoA substrate like this compound. Key areas to investigate include:

  • Substrate Solubility and Aggregation: Long-chain acyl-CoAs are amphipathic and can form micelles in aqueous solutions, which may not be the active substrate form for your enzyme.[1][2][3] Ensure your substrate is fully solubilized and below its critical micelle concentration (CMC).

  • Enzyme Integrity: Confirm the activity of your enzyme preparation with a known, reliable substrate if available. Improper storage or handling can lead to loss of activity.

  • Assay Conditions: Verify that the buffer pH, ionic strength, and temperature are optimal for your enzyme.[4]

  • Cofactor/Cofactor Concentration: Ensure all necessary cofactors are present at saturating concentrations.

  • Inhibitors: Check for the presence of any known inhibitors of your enzyme in the assay mixture.

Q2: How can I improve the solubility of this compound in my assay buffer?

A2: Improving the solubility of long-chain acyl-CoAs is critical for obtaining reliable data. Consider the following approaches:

  • Use of Detergents: Non-ionic detergents like Triton X-100 or CHAPS can be used to solubilize the substrate.[5][6] It is crucial to use them at concentrations near their CMC to avoid enzyme denaturation.[6][7][8] The optimal detergent concentration will need to be determined empirically for your specific enzyme.

  • Inclusion of Bovine Serum Albumin (BSA): BSA can bind to fatty acyl-CoAs and maintain their solubility. The optimal concentration of BSA should be determined for your assay.

  • Sonication: Brief sonication of the substrate stock solution can help to disperse aggregates.

  • pH and Buffer Composition: The solubility of fatty acyl-CoAs can be influenced by the pH and ionic strength of the buffer.[2][3] Experiment with different buffer conditions to find the optimal ones for your substrate.

Q3: I am observing high background signal in my assay. What could be the cause?

A3: High background signal can be due to several factors:

  • Substrate Instability: The thioester bond in acyl-CoAs can be labile, leading to the release of Coenzyme A, which might be detected by your assay system. Prepare substrate solutions fresh and store them appropriately.

  • Non-enzymatic Reaction: The substrate may be reacting non-enzymatically with other components in your assay mixture. Run a control reaction without the enzyme to assess the level of non-enzymatic activity.

  • Contaminating Enzymes: Your enzyme preparation may be contaminated with other enzymes that can act on the substrate or other assay components.

  • Interference from Assay Components: Some detergents or other additives may interfere with your detection method.[9] Run appropriate controls to check for interference.

Q4: My results are not reproducible. What are the likely sources of variability?

A4: Poor reproducibility in enzymatic assays with long-chain acyl-CoAs often relates to the physical state of the substrate.

  • Inconsistent Substrate Preparation: The degree of substrate aggregation can vary between experiments. Standardize your substrate preparation protocol, including sonication time and temperature.

  • Pipetting Errors: Due to the potential viscosity of solutions containing detergents, ensure accurate and consistent pipetting.[9]

  • Temperature Fluctuations: Ensure all assay components are at the correct and consistent temperature.[9]

  • Reagent Stability: Use fresh reagents and ensure proper storage of all components.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during enzymatic assays with this compound.

Problem 1: Low or No Enzyme Activity
Possible Cause Recommended Solution
Substrate is not soluble or is aggregated Prepare fresh substrate solution. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA to the assay buffer.[5][6] Briefly sonicate the substrate stock solution before use.
Substrate concentration is above the Critical Micelle Concentration (CMC) Determine the CMC of your substrate under your assay conditions if possible. Test a range of substrate concentrations to identify the optimal concentration below the CMC where the enzyme is active.[1][10]
Enzyme is inactive Test the enzyme with a known positive control substrate if available. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.
Suboptimal assay conditions (pH, temperature, ionic strength) Review the literature for the optimal conditions for your enzyme or a similar enzyme. Perform a matrix of experiments to determine the optimal pH, temperature, and buffer composition.[4]
Missing or insufficient cofactors Verify the presence and concentration of all required cofactors in the assay buffer.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Non-enzymatic hydrolysis of the substrate Run a "no-enzyme" control to quantify the rate of non-enzymatic reaction. If high, consider adjusting the buffer pH or temperature. Prepare substrate solutions immediately before use.
Contaminating enzyme activity in the enzyme preparation If possible, further purify the enzyme. Include inhibitors for known common contaminating enzymes.
Interference from detergents or other additives Run controls without the substrate to see if other components are contributing to the signal. Test different detergents or lower the concentration of the current detergent.[9]
Problem 3: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent substrate preparation Standardize the protocol for preparing the substrate solution, including the source of water, mixing time, and any sonication steps.
Variability in pipetting viscous solutions Use positive displacement pipettes or reverse pipetting techniques for viscous solutions containing detergents. Calibrate pipettes regularly.[9]
Assay plate or cuvette effects Use the same type of plates or cuvettes for all experiments. For plate-based assays, be aware of potential edge effects.
Instability of reagents over time Prepare fresh reaction mixes and substrate dilutions for each experiment. Avoid using reagents that are close to their expiration date.[9]

Experimental Protocols

General Protocol for a Spectrophotometric Enzymatic Assay

This protocol is a template and will require optimization for your specific enzyme and experimental setup. The assay monitors the change in absorbance of a chromogenic substrate or the production/consumption of a cofactor like NADH/NADPH.

Materials:

  • This compound

  • Enzyme preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required)

  • Detergent (e.g., Triton X-100) or BSA (if required)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

    • To prepare the working solution, dilute the stock solution in assay buffer. If using a detergent or BSA, add it to the buffer before adding the substrate.

    • Briefly sonicate the working solution to ensure homogeneity.

  • Assay Mixture Preparation:

    • In a cuvette or microplate well, combine the assay buffer, cofactors, and any other required reagents.

    • Equilibrate the mixture to the desired assay temperature.

  • Enzyme Addition and Reaction Initiation:

    • Add the enzyme preparation to the assay mixture to initiate the reaction. The final volume should be consistent across all assays.

    • Mix gently but thoroughly.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at the appropriate wavelength over time.

    • Record data at regular intervals for a set period.

  • Controls:

    • No-enzyme control: Replace the enzyme with an equal volume of buffer to measure the rate of non-enzymatic reaction.

    • No-substrate control: Replace the substrate with an equal volume of buffer to measure any background activity from the enzyme preparation.

Data Analysis:

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.

  • Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the rate of product formation or substrate consumption.

Visualizations

Troubleshooting Workflow for Low Enzyme Activity

low_activity_troubleshooting start Low or No Activity Observed check_substrate Verify Substrate Integrity & Solubility start->check_substrate check_enzyme Confirm Enzyme Activity start->check_enzyme check_conditions Optimize Assay Conditions (pH, Temp, Ionic Strength) start->check_conditions check_cofactors Verify Cofactor Presence & Concentration start->check_cofactors add_detergent Test Detergent / BSA for Solubilization check_substrate->add_detergent Solubility Issue? positive_control Use Positive Control Substrate check_enzyme->positive_control Activity in Question? optimize_buffer Screen Different Buffers / pH check_conditions->optimize_buffer Suboptimal? saturate_cofactors Increase Cofactor Concentration check_cofactors->saturate_cofactors Deficient? vary_concentration Perform Substrate Titration add_detergent->vary_concentration Yes unresolved Issue Persists: Consult Further add_detergent->unresolved No resolved Activity Restored vary_concentration->resolved Success vary_concentration->unresolved No Change positive_control->resolved Control Works positive_control->unresolved Control Fails optimize_buffer->resolved Improvement optimize_buffer->unresolved No Effect saturate_cofactors->resolved Activity Increases saturate_cofactors->unresolved No Change

Caption: Troubleshooting workflow for low enzyme activity.

Hypothetical Signaling Pathway Involving a 3-Hydroxy Fatty Acyl-CoA

signaling_pathway ext_stimulus External Stimulus (e.g., Nutrient Excess) membrane_receptor Membrane Receptor ext_stimulus->membrane_receptor enzyme_A Enzyme A (e.g., Acyl-CoA Synthetase) membrane_receptor->enzyme_A activates long_chain_acyl_coa Long-Chain Acyl-CoA enzyme_A->long_chain_acyl_coa produces long_chain_fa Long-Chain Fatty Acid long_chain_fa->enzyme_A enzyme_B Enzyme B (e.g., Hydratase) long_chain_acyl_coa->enzyme_B hydroxy_acyl_coa This compound enzyme_B->hydroxy_acyl_coa produces enzyme_C Enzyme C (e.g., Dehydrogenase) hydroxy_acyl_coa->enzyme_C downstream_product Downstream Product (e.g., Signaling Lipid) enzyme_C->downstream_product produces nuclear_receptor Nuclear Receptor downstream_product->nuclear_receptor binds and activates gene_expression Target Gene Expression nuclear_receptor->gene_expression regulates

Caption: Hypothetical metabolic and signaling pathway.

References

assessing the stability of (3R,11Z)-3-hydroxyoctadecenoyl-CoA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R,11Z)-3-hydroxyoctadecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound, an unsaturated fatty acyl-CoA, should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[1] To prevent oxidation, it is advisable to overlay the solution with an inert gas such as argon or nitrogen before sealing.[1] For long-term storage, temperatures of -80°C are recommended.

Q2: What solvents should I use to prepare my stock solution?

A2: this compound is soluble in aqueous buffers and some organic solvents. A common practice is to dissolve the compound in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). Some very-long-chain fatty acyl-CoA esters have been shown to be stable for extended periods at 4°C when dissolved in 20 mM MES/NaOH, pH 6.0.[2] For analytical purposes, organic solvents such as methanol (B129727) or a mixture of chloroform (B151607) and methanol can be used.[3] Avoid using plastic containers or pipette tips with organic solvents, as plasticizers may leach into the solution.[1]

Q3: How long can I expect my stock solution to be stable?

A3: The stability of your stock solution will depend on the storage conditions (temperature, pH, solvent, and exposure to oxygen). As a general guideline for similar unsaturated acyl-CoA molecules, stability for up to six months can be expected when stored at -20°C.[3] However, for quantitative experiments, it is highly recommended to perform a stability study under your specific laboratory conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for unsaturated fatty acyl-CoAs are hydrolysis and oxidation. The high-energy thioester bond is susceptible to both enzymatic and chemical hydrolysis, which would yield the free fatty acid and coenzyme A.[4] The cis-double bond at the 11th position is a potential site for oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the stock solution.1. Prepare a fresh stock solution from a new aliquot of the powdered compound. 2. Perform a stability check on your existing stock solution using an appropriate analytical method (e.g., HPLC-MS). 3. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Precipitate formation in the stock solution after thawing The compound may have a low solubility in the chosen solvent at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing the stock solution in a different solvent system or at a slightly lower concentration.
Loss of biological activity The compound may have degraded due to improper storage or handling.1. Review your storage and handling procedures to ensure they align with the recommendations. 2. Check for potential sources of contamination in your experimental setup. 3. Qualify the integrity of your stock solution using an analytical method before use in critical experiments.

Stability Data Summary

The following table presents hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by your own stability studies.

Storage Condition Solvent Time Point Remaining Intact Compound (%)
4°C20 mM MES, pH 6.01 week95%
4°C20 mM MES, pH 6.04 weeks85%
-20°C20 mM MES, pH 6.01 month>99%
-20°C20 mM MES, pH 6.06 months97%
Room Temperature20 mM MES, pH 6.024 hours90%
Freeze-Thaw Cycles (x5) from -20°C20 mM MES, pH 6.0-92%

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

1. Objective: To determine the stability of this compound stock solutions under different storage conditions over time.

2. Materials:

  • This compound powder
  • Solvent of choice (e.g., 20 mM MES buffer, pH 6.0)
  • Glass vials with Teflon-lined caps
  • Inert gas (Argon or Nitrogen)
  • Calibrated pipettes
  • HPLC-MS system with a suitable column (e.g., C18)

3. Method:

  • Preparation of Stock Solution:
  • Accurately weigh a sufficient amount of this compound powder.
  • Dissolve the powder in the chosen solvent to a final concentration of 1 mg/mL.
  • Gently vortex until the powder is completely dissolved.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_analysis Time-Point Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot inert Flush with Inert Gas aliquot->inert store Store at Designated Conditions inert->store retrieve Retrieve Vials at Time Points store->retrieve analyze Analyze by HPLC-MS retrieve->analyze calculate Calculate % Remaining analyze->calculate plot Plot Stability Curve calculate->plot

Caption: Experimental workflow for assessing the stability of stock solutions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation acylCoA This compound ffa Free Fatty Acid acylCoA->ffa + H2O coA Coenzyme A acylCoA->coA + H2O oxidized_products Oxidized Products acylCoA->oxidized_products + O2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Lipidomic Analysis of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipidomic analysis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acyl-CoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA measurements inconsistent and show high variability?

A1: Inconsistent measurements of acyl-CoAs often stem from their inherent instability. The thioester bond is susceptible to degradation, and this process can be exacerbated by suboptimal sample handling. To minimize variability, it is crucial to perform extractions as quickly as possible and maintain cold conditions (on ice) throughout the procedure[1]. Storing extracts as a dry pellet at -80°C may be the best strategy as different acyl-CoA species exhibit varying degradation rates[2].

Q2: I am experiencing low recovery of my target acyl-CoAs. What could be the cause?

A2: Low recovery can be attributed to several factors. The choice of extraction solvent is critical and needs to be optimized for the specific acyl-CoA species of interest (short-chain vs. long-chain)[2][3]. For instance, 80% methanol (B129727) has been shown to be effective for a broad range of acyl-CoAs, while the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal for many species[2]. Additionally, the phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss. Using polypropylene (B1209903) tubes and pipette tips can help mitigate this issue[4].

Q3: How can I improve the accuracy of my acyl-CoA quantification?

A3: Accurate quantification of acyl-CoAs is challenging due to the lack of commercially available standards for every species and the significant impact of matrix effects[2][5][6]. The most reliable approach for quantification is the use of stable isotope-labeled internal standards added as early as possible during sample preparation[1][2]. When specific labeled standards are unavailable, using a calibration curve with odd-chain length fatty acyl-CoAs as internal standards can be a viable alternative[7].

Q4: My chromatographic peaks for acyl-CoAs are broad and tailing. How can I improve the peak shape?

A4: The amphiphilic nature of acyl-CoAs makes them challenging to analyze by reverse-phase liquid chromatography, often resulting in poor peak shape[4][8]. One common solution is the use of ion-pairing reagents in the mobile phase. However, these reagents can contaminate the LC-MS system. An alternative is to use a derivatization strategy, such as phosphate methylation, which can improve chromatographic separation and peak shape for a wide range of acyl-CoAs[4]. Additionally, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for these polar molecules[8].

Q5: What are matrix effects and how do they affect my acyl-CoA analysis?

A5: Matrix effects refer to the suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting compounds from the biological sample[6][9]. These effects can lead to significant inaccuracies in quantification[5]. To assess and compensate for matrix effects, it is recommended to use stable isotope-labeled internal standards that co-elute with the analyte of interest[5]. If these are not available, matrix-matched calibration curves can help to mitigate the impact of matrix effects[5].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity for Acyl-CoAs 1. Analyte Degradation: Acyl-CoAs are unstable and can degrade during sample preparation[1][2][10].2. Inefficient Extraction: The chosen solvent may not be optimal for the target acyl-CoA chain length[2][3].3. Analyte Adsorption: Acyl-CoAs can adhere to glass or metal surfaces[4].4. Matrix Effects: Ion suppression due to co-eluting matrix components[6].1. Work quickly and keep samples on ice at all times. Consider using acidic extraction buffers (e.g., with trichloroacetic acid) to stabilize the thioester bond[1]. Store dried extracts at -80°C[2].2. Optimize the extraction solvent. For a broad range, 80% methanol is a good starting point[2]. For specific chain lengths, further optimization may be needed.3. Use low-adsorption polypropylene tubes and pipette tips throughout the workflow.4. Employ stable isotope-labeled internal standards. If unavailable, perform a matrix effect assessment by spiking known amounts of standards into a blank matrix extract and comparing the response to a neat solution[6].
Poor Chromatographic Peak Shape 1. Amphiphilic Nature of Acyl-CoAs: Leads to tailing in reversed-phase chromatography[4][8].2. Secondary Interactions with LC System: Can cause peak broadening.1. Consider using ion-pairing chromatography, but be aware of potential system contamination. Alternatively, explore derivatization of the phosphate group to improve peak shape[4]. HILIC chromatography is another option[8].2. Ensure proper column conditioning and equilibration.
Inaccurate Quantification 1. Lack of Appropriate Internal Standards: Using a single internal standard for a wide range of acyl-CoAs can lead to errors[2].2. Non-linearity of Detector Response: Can occur at high analyte concentrations.3. Matrix Effects: Ion enhancement or suppression[5][6].1. Use a panel of stable isotope-labeled internal standards that cover the range of acyl-CoAs being analyzed. If not feasible, use a set of odd-chain acyl-CoA standards for calibration[7].2. Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the analytes.3. Use matrix-matched calibrants or stable isotope dilution methods to correct for matrix effects[5].
Co-elution of Isobaric Species 1. Insufficient Chromatographic Resolution: Standard C18 columns may not separate acyl-CoAs with the same mass but different structures.1. Optimize the chromatographic method, including the gradient, flow rate, and column chemistry. Longer columns with smaller particle sizes can improve resolution. Consider two-dimensional LC for complex samples[8].

Experimental Protocols

Protocol 1: Extraction of Short- to Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods described for the extraction of polar metabolites and short-chain acyl-CoAs[2][11].

Materials:

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of pre-chilled 80% methanol containing the internal standards to the plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled polypropylene tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new polypropylene tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried pellet in 50 µL of 50 mM ammonium acetate, pH 6.8 for LC-MS analysis.

Protocol 2: Extraction of a Broad Range of Acyl-CoAs from Tissues

This protocol is a general method for extracting a wide range of acyl-CoAs from tissue samples[12].

Materials:

Procedure:

  • Weigh approximately 15-20 mg of frozen tissue powder in a pre-chilled polypropylene tube.

  • Add 2 mL of 100 mM KH2PO4 buffer containing the internal standards.

  • Homogenize the sample on ice.

  • Add 2.0 mL of isopropanol and homogenize again.

  • Add 3.0 mL of chloroform and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Collect the upper aqueous-methanolic phase containing the acyl-CoAs.

  • Dry the collected phase under nitrogen or with a vacuum concentrator.

  • Reconstitute the pellet in an appropriate solvent for LC-MS analysis (e.g., 50 mM ammonium acetate with 20% acetonitrile for medium to long-chain acyl-CoAs)[2].

Visualizations

Acyl_CoA_Troubleshooting_Workflow start Start: Inconsistent or Poor Acyl-CoA Analysis Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep instability Issue: Analyte Instability check_sample_prep->instability Degradation? extraction Issue: Inefficient Extraction check_sample_prep->extraction Low Recovery? adsorption Issue: Analyte Adsorption check_sample_prep->adsorption Analyte Loss? check_lc_ms Review LC-MS Method check_sample_prep->check_lc_ms Sample Prep OK sol_instability Solution: - Work quickly on ice - Use stabilizing agents (e.g., TCA) - Store dried extracts at -80°C instability->sol_instability sol_extraction Solution: - Optimize extraction solvent for  target acyl-CoA chain length - Consider 80% methanol for broad range extraction->sol_extraction sol_adsorption Solution: - Use low-adsorption  polypropylene labware adsorption->sol_adsorption peak_shape Issue: Poor Peak Shape check_lc_ms->peak_shape Bad Peaks? quantification Issue: Inaccurate Quantification check_lc_ms->quantification Quant. Issues? matrix_effects Issue: Matrix Effects check_lc_ms->matrix_effects Inconsistent Quant.? end_node Improved Acyl-CoA Analysis check_lc_ms->end_node Method OK sol_peak_shape Solution: - Use ion-pairing agents (with caution) - Consider derivatization (e.g., methylation) - Try HILIC chromatography peak_shape->sol_peak_shape sol_quantification Solution: - Use stable isotope-labeled internal standards - Employ matrix-matched calibration curves quantification->sol_quantification sol_matrix_effects Solution: - Use stable isotope dilution - Assess matrix effects with spiking experiments matrix_effects->sol_matrix_effects sol_instability->end_node sol_extraction->end_node sol_adsorption->end_node sol_peak_shape->end_node sol_quantification->end_node sol_matrix_effects->end_node

A troubleshooting workflow for identifying and resolving common issues in acyl-CoA analysis.

References

Technical Support Center: Synthesis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals to enhance the yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, which is typically produced by the stereospecific hydration of (2E,11Z)-octadecadienoyl-CoA using an (R)-specific enoyl-CoA hydratase.

Issue IDQuestionPossible Causes & Solutions
SYN-001 Low or no product formation 1. Inactive or Inhibited Enzyme: - Verify Enzyme Activity: Test the enoyl-CoA hydratase with a known, reliable substrate (e.g., crotonyl-CoA) to confirm its catalytic activity. - Check for Inhibitors: Ensure buffers and substrate solutions are free from contaminants that could inhibit the enzyme, such as heavy metals or detergents. 2. Substrate Quality and Availability: - Confirm Substrate Integrity: Analyze the (2E,11Z)-octadecadienoyl-CoA substrate via HPLC or mass spectrometry to ensure it has not degraded. - Ensure Substrate Solubility: Long-chain acyl-CoAs can be poorly soluble. Consider the addition of a small amount of a gentle, non-denaturing detergent (e.g., CHAPS) or cyclodextrin (B1172386) to improve solubility. 3. Suboptimal Reaction Conditions: - pH and Buffer: The optimal pH for enoyl-CoA hydratases is typically between 7.0 and 8.5. Verify the pH of your reaction mixture and consider trying a different buffering agent. - Temperature: Most enzymes have an optimal temperature range. Incubating the reaction at a suboptimal temperature can significantly reduce the reaction rate.
SYN-002 Formation of byproducts 1. Non-specific enzymatic activity: - Enzyme Purity: Use a highly purified (R)-specific enoyl-CoA hydratase to avoid side reactions from contaminating enzymes. 2. Substrate Isomerization or Degradation: - Isomerization of the double bond: The (11Z) double bond may be susceptible to isomerization under certain conditions (e.g., exposure to light or high temperatures). Store the substrate under inert gas at a low temperature. - Hydrolysis of the Thioester Bond: The acyl-CoA can be hydrolyzed to the free fatty acid and Coenzyme A. This can be minimized by working at a neutral pH and avoiding prolonged incubation times.
SYN-003 Difficulty in product purification 1. Co-elution with Substrate or Byproducts: - Optimize HPLC Gradient: Adjust the gradient of the mobile phase in your reverse-phase HPLC protocol to improve the separation between the product, substrate, and any byproducts.[1][2] - Solid-Phase Extraction (SPE): Consider using an initial SPE step to enrich the acyl-CoA fraction and remove interfering substances before HPLC purification.[1] 2. Product Degradation during Purification: - Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., 4°C) to minimize degradation. - Use Fresh Solvents: Ensure that all solvents used for purification are of high purity and are freshly prepared.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: The recommended starting material is (2E,11Z)-octadecadienoyl-CoA. The (2E) configuration is crucial for the enoyl-CoA hydratase to catalyze the hydration reaction at the C3 position.

Q2: Which enzyme should I use for the synthesis?

A2: An (R)-specific enoyl-CoA hydratase is required to obtain the desired (3R) stereochemistry. Several commercially available enoyl-CoA hydratases exist, and their suitability for long-chain substrates should be verified.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by observing the decrease in the absorbance of the (2E)-enoyl-CoA substrate at approximately 263 nm. Alternatively, samples can be taken at different time points, the reaction quenched, and the samples analyzed by HPLC or LC-MS to quantify the formation of the product.

Q4: What are typical reaction conditions for the enzymatic synthesis?

A4: A typical reaction would involve incubating the (2E,11Z)-octadecadienoyl-CoA substrate with the (R)-specific enoyl-CoA hydratase in a buffered solution (e.g., 50 mM Tris-HCl or potassium phosphate) at a pH between 7.5 and 8.0. The optimal temperature will depend on the specific enzyme used but is generally in the range of 25-37°C.

Q5: How should I store the final product?

A5: this compound should be stored as a lyophilized powder or in a buffered solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table presents hypothetical data from an experiment to optimize the yield of this compound by varying key reaction parameters.

Condition IDSubstrate Conc. (µM)Enzyme Conc. (µg/mL)pHTemperature (°C)Reaction Time (min)Yield (%)
OPT-15057.0253045
OPT-250107.0253065
OPT-3100107.5303085
OPT-4100108.0306092
OPT-5150158.0376078 (substrate inhibition noted)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • (2E,11Z)-octadecadienoyl-CoA

  • (R)-specific enoyl-CoA hydratase

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

  • Reaction tubes

  • Incubator/water bath

Procedure:

  • Prepare a 1 mM stock solution of (2E,11Z)-octadecadienoyl-CoA in the potassium phosphate buffer.

  • In a reaction tube, add the appropriate volume of the substrate stock solution and buffer to achieve the desired final substrate concentration (e.g., 100 µM).

  • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the (R)-specific enoyl-CoA hydratase to a final concentration of 10 µg/mL.

  • Incubate the reaction mixture for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

  • Analyze the reaction mixture by HPLC or LC-MS to determine the yield.

Protocol 2: Purification of this compound by HPLC

Materials:

  • Crude reaction mixture

  • HPLC system with a C18 column

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid

  • Fraction collector

Procedure:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the C18 column.

  • Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 10% to 90% B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Pool the relevant fractions and lyophilize to obtain the purified product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis sub_prep Substrate Preparation ((2E,11Z)-octadecadienoyl-CoA) enz_reaction Enzymatic Reaction (with (R)-specific enoyl-CoA hydratase) sub_prep->enz_reaction reaction_quench Reaction Quenching (e.g., with acetonitrile) enz_reaction->reaction_quench purification Purification (HPLC) reaction_quench->purification analysis Product Analysis (LC-MS, NMR) purification->analysis storage Storage (-80°C) analysis->storage

Caption: A flowchart of the experimental process.

troubleshooting_low_yield Troubleshooting Low Yield action_node action_node start Low Yield? check_enzyme Is enzyme active? start->check_enzyme check_substrate Is substrate pure? check_enzyme->check_substrate Yes action_enzyme Test with control substrate Replace enzyme if inactive check_enzyme->action_enzyme No check_conditions Are conditions optimal? check_substrate->check_conditions Yes action_substrate Analyze substrate by LC-MS Re-purify or re-synthesize check_substrate->action_substrate No action_conditions Optimize pH, temp., buffer Check substrate solubility check_conditions->action_conditions No end_node Yield Improved action_enzyme->end_node action_substrate->end_node action_conditions->end_node

Caption: A decision tree for troubleshooting low product yield.

References

minimizing isomerization during (3R,11Z)-3-hydroxyoctadecenoyl-CoA sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing isomerization of (3R,11Z)-3-hydroxyoctadecenoyl-CoA during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, leading to the isomerization of this compound.

Question Answer
Why am I observing unexpected peaks corresponding to isomers in my chromatogram (GC/HPLC)? The appearance of unexpected isomer peaks, particularly trans-isomers, is often a result of exposure to heat, light, or suboptimal pH during sample preparation. The cis double bond at position 11 is susceptible to isomerization. Review your protocol for any steps involving high temperatures, prolonged exposure to ambient light, or the use of strongly acidic or basic solutions.[1][2]
My sample is showing signs of degradation (e.g., discoloration, precipitation) upon storage. What could be the cause? Degradation of unsaturated lipids can be caused by oxidation and hydrolysis.[3][4] Storing the sample as a dry powder can lead to moisture absorption and subsequent degradation.[3] For optimal stability, this compound should be stored in an organic solvent under an inert atmosphere at low temperatures.[3][5]
I am experiencing low recovery of my acyl-CoA after extraction and purification. How can I improve this? Low recovery can be due to inefficient extraction or degradation during the process. Ensure that all steps are performed quickly and at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation.[6] The choice of extraction solvents and pH of buffers is also critical; a slightly acidic pH (around 4.9) has been shown to be effective for acyl-CoA extraction.[7] Using a solid-phase extraction (SPE) step can improve the purification and concentration of the acyl-CoA.[7][8]
How can I confirm that the unexpected peaks are indeed isomers of my target molecule? To confirm the identity of potential isomers, you can use a combination of analytical techniques. High-resolution gas chromatography (GC) with a polar capillary column is effective for separating cis and trans isomers.[9][10] Additionally, mass spectrometry (MS) can be used to determine the mass-to-charge ratio of the unexpected peaks, which should be identical to your target molecule if they are isomers.[9][11]

Frequently Asked Questions (FAQs)

Question Answer
What are the primary factors that cause isomerization of this compound? The main factors that can induce isomerization of the cis double bond are heat, exposure to UV light, and the presence of acids or bases.[1][2] Additionally, oxidative stress can lead to the formation of radicals that can promote isomerization.
What is the optimal temperature for storing this compound? For long-term stability, it is recommended to store this compound as a solution in an organic solvent at -20°C or below.[5] Some sources suggest that storage at -80°C is preferable for sensitive lipids.
Which solvents are recommended for storing this compound? High-purity organic solvents such as ethanol, methanol (B129727), or acetonitrile (B52724) are suitable for storing unsaturated acyl-CoAs. It is crucial to use solvents with low water content to prevent hydrolysis.[12]
Should I use antioxidants during sample preparation and storage? Yes, the addition of an antioxidant such as butylated hydroxytoluene (BHT) to the solvents can help to prevent oxidation of the double bond, which can indirectly lead to isomerization and other forms of degradation.[4]
What type of containers should I use for storing my samples? Always use glass vials with Teflon-lined caps (B75204) for storing solutions of this compound in organic solvents.[3][4] Plastic containers should be avoided as plasticizers can leach into the solvent and contaminate the sample.[3][4]
How can I minimize isomerization during sample extraction? To minimize isomerization during extraction, it is important to work quickly and at low temperatures.[6] Use pre-chilled solvents and glassware, and keep samples on ice whenever possible. Avoid exposure to direct sunlight or other sources of UV light. The use of a slightly acidic buffer (pH ~4.9) during homogenization can also be beneficial.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for minimizing isomerization during the handling of this compound.

ParameterRecommended Value/ConditionRationale
Storage Temperature ≤ -20°CMinimizes enzymatic and chemical degradation.[5]
Extraction Buffer pH 4.9Improves stability and recovery of acyl-CoAs.[7]
Antioxidant Concentration (e.g., BHT) 0.01-0.05% (w/v) in organic solventsPrevents oxidation of the unsaturated bond.
Inert Atmosphere Nitrogen or ArgonPrevents oxidation by displacing oxygen.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

  • Homogenization:

    • Homogenize the tissue sample in a glass homogenizer with 2 ml of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2.0 ml of 2-propanol and homogenize again.

    • Add 4.0 ml of acetonitrile and vortex for 5 minutes.

    • All steps should be performed on ice.[6]

  • Extraction:

    • Centrifuge the homogenate at 2000 x g for 5 minutes at 4°C.

    • Collect the upper phase containing the acyl-CoAs.

    • Transfer the supernatant to a new pre-chilled tube.[12]

  • Purification (Solid-Phase Extraction):

    • Use a suitable SPE cartridge (e.g., C18).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., acetonitrile or 2-propanol).[7]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[12]

Protocol 2: Analysis of Isomerization by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of fatty acid isomers.[9][10]

  • Derivatization (if necessary):

    • For GC analysis, it is often necessary to derivatize the acyl-CoA to a more volatile form, such as a fatty acid methyl ester (FAME). This can be achieved by trans-esterification.

  • GC Conditions:

    • Column: Use a highly polar capillary column (e.g., CP-Sil 88 or BPX-70) for optimal separation of cis and trans isomers.[9]

    • Injector Temperature: Keep the injector temperature as low as possible to prevent on-column isomerization.

    • Oven Temperature Program: Optimize the temperature program to achieve good separation of the isomers.

    • Detector: A flame ionization detector (FID) is commonly used for quantification.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the different isomers by comparing their retention times to those of known standards.

Visualizations

experimental_workflow Workflow for Minimizing Isomerization of this compound cluster_sample_prep Sample Preparation (Low Temperature & Low Light) cluster_storage Storage & Handling cluster_analysis Analysis homogenization Homogenization (pH 4.9 buffer, on ice) extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification dissolution Dissolve in Organic Solvent (+ Antioxidant) purification->dissolution Proceed to storage or analysis derivatization Derivatization (e.g., to FAME) (If required for GC) purification->derivatization storage Store at <= -20°C (Inert atmosphere, glass vial) dissolution->storage storage->derivatization Aliquot for analysis analysis GC or HPLC Analysis (Polar column for GC) derivatization->analysis

Caption: Experimental workflow to minimize isomerization.

logical_relationships Factors Leading to Isomerization and Mitigation Strategies cluster_causes Causes of Isomerization cluster_strategies Mitigation Strategies heat Heat low_temp Low Temperature heat->low_temp Mitigated by light Light (UV) darkness Protection from Light light->darkness Mitigated by ph Extreme pH buffered_ph Controlled pH (4.9) ph->buffered_ph Mitigated by oxygen Oxygen (Oxidation) inert_atm Inert Atmosphere oxygen->inert_atm Mitigated by antioxidants Antioxidants oxygen->antioxidants Mitigated by

Caption: Isomerization causes and mitigation strategies.

References

Technical Support Center: Troubleshooting Unsaturated Acyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of interference in unsaturated acyl-CoA assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in unsaturated acyl-CoA assays?

A1: Interference in unsaturated acyl-CoA assays can be broadly categorized as either endogenous (originating from the sample itself) or exogenous (introduced during sample preparation or the assay).[1][2] Common sources include:

  • Thiol-Reactive Compounds: These are a major class of interfering substances, as they can react with the free thiol group of Coenzyme A (CoA), a key component in many acyl-CoA assays.[3][4][5] This reaction can lead to an underestimation of the true acyl-CoA concentration.

  • Detergents: Often used to solubilize lipids and proteins, detergents can interfere by denaturing assay enzymes, sequestering substrates within micelles, or directly affecting the optical properties of the assay solution.[6][7][8]

  • Endogenous Enzyme Inhibitors: The sample itself may contain molecules that inhibit the enzymes used in coupled assay systems. For instance, acetyl-CoA and free CoA have been shown to inhibit acyl-CoA oxidase.[9][10]

  • Spectrophotometric Interference: Compounds that absorb light at or near the wavelength used for detection can lead to artificially high or low readings.[11][12]

  • Compound Aggregation: In high-throughput screening, test compounds can form aggregates that non-specifically inhibit enzymes, resulting in false-positive hits.[13]

  • Cross-Reactivity: In antibody-based assays, molecules with structural similarity to the target acyl-CoA can cross-react with the detection antibodies.

Q2: How can I determine if my sample contains interfering substances?

A2: Several experimental approaches can be used to identify the presence of interfering substances:

  • Spike and Recovery: Add a known amount of a standard acyl-CoA to your sample and a control buffer. If the recovery in your sample is significantly lower than in the control, it suggests the presence of an inhibitor or other interfering substance.

  • Serial Dilutions: Prepare a series of dilutions of your sample and measure the acyl-CoA concentration in each. If the calculated concentration (after correcting for dilution) is not consistent across the dilution series, this may indicate the presence of an interfering substance that is being diluted out.[14]

  • Paired-Difference Study: Prepare two sets of samples. To one set, add the potential interfering substance, and to the other (the control), add a vehicle. A significant difference in the measured acyl-CoA levels between the two sets indicates interference.[1]

  • Orthogonal Testing: Measure the acyl-CoA concentration using a different assay method that relies on a different detection principle.[4] For example, compare results from a spectrophotometric assay with those from a liquid chromatography-mass spectrometry (LC-MS) based method.[15]

Q3: My assay involves the detection of Coenzyme A (CoA). What specific types of compounds should I be concerned about?

A3: Assays that measure the generation of free CoA are particularly susceptible to interference from thiol-reactive compounds.[3][5] These compounds contain electrophilic functional groups that can covalently modify the thiol group of CoA, rendering it undetectable. Examples of thiol-reactive groups include:

  • Michael acceptors (e.g., α,β-unsaturated ketones)

  • Acyl halides

  • Aldehydes

  • Disulfides[16]

These reactive species can be present in your sample or among compounds being screened for enzyme inhibition.[4][17]

Troubleshooting Guides

Issue 1: Lower than expected acyl-CoA values or complete signal loss.

This is a common issue that can arise from multiple sources. The following troubleshooting workflow can help pinpoint the cause.

Caption: Troubleshooting workflow for low or no signal in acyl-CoA assays.

Issue 2: High background signal or falsely elevated results.

High background can obscure the true signal and lead to inaccurate quantification.

G cluster_assay Coupled Enzymatic Assay cluster_interference Potential Points of Interference Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Enoyl_CoA 2-trans-Enoyl-CoA Unsaturated_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase H2O2 H2O2 Colored_Product Colored Product H2O2->Colored_Product Peroxidase Inhibitor1 Inhibitor of Acyl-CoA Oxidase Inhibitor1->Unsaturated_Acyl_CoA Inhibits Inhibitor2 Inhibitor of Peroxidase Inhibitor2->H2O2 Inhibits Spectro_Interferent Spectrophotometric Interference Spectro_Interferent->Colored_Product Absorbs at same wavelength H2O2_Scavenger H2O2 Scavenger H2O2_Scavenger->H2O2 Removes G CoA Coenzyme A (with free -SH group) Adduct CoA-Compound Adduct (Thiol group blocked) CoA->Adduct Reacts with Signal Fluorescent Signal CoA->Signal Reacts with Thiol_Reactive_Compound Thiol-Reactive Compound (e.g., Michael acceptor) Thiol_Reactive_Compound->Adduct No_Signal No Signal Adduct->No_Signal Detection_Probe Thiol-Specific Detection Probe (e.g., CPM) Detection_Probe->Signal Detection_Probe->No_Signal Cannot react

References

Technical Support Center: Analysis of Hydroxy Fatty Acyl-CoAs from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the recovery of these important lipid metabolites from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of hydroxy fatty acyl-CoAs from tissue samples?

The recovery of hydroxy fatty acyl-CoAs is primarily influenced by three factors:

  • Analyte Stability: Hydroxy fatty acyl-CoAs are susceptible to both enzymatic and chemical degradation. The thioester bond is unstable, particularly at non-optimal pH, and endogenous thioesterases can rapidly hydrolyze the molecule.[1][2]

  • Extraction Efficiency: The choice of extraction solvents and the thoroughness of tissue homogenization are crucial for efficiently liberating the analytes from the tissue matrix.[1] A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1]

  • Sample Handling: Immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided.[1]

Q2: I am observing consistently low yields of hydroxy fatty acyl-CoAs. What are the likely causes and how can I troubleshoot this?

Low recovery is a common issue that can stem from several stages of the experimental workflow. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for effective disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents.[1] The optimal pH for stability is slightly acidic, typically between 2 and 6.[2] Consider adding an internal standard early in the process to monitor recovery throughout the procedure.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent premature elution of the analyte or incomplete recovery from the column.

Q3: What is the recommended method for storing tissue samples to ensure the stability of hydroxy fatty acyl-CoAs?

For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This minimizes enzymatic activity and chemical degradation. It is critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the lipids.[1]

Troubleshooting Guide

Problem: High variability in recovery between replicate samples.

  • Possible Cause: Inconsistent homogenization.

    • Solution: Ensure that each sample is homogenized for the same duration and with the same intensity. Visually inspect the homogenate to confirm complete tissue disruption.

  • Possible Cause: Pipetting errors, especially with small volumes of internal standards or solvents.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.

  • Possible Cause: Inconsistent timing of critical steps.

    • Solution: Standardize the incubation times and the duration of each step in the extraction process for all samples.

Problem: Co-elution of interfering peaks during HPLC or LC-MS/MS analysis.

  • Possible Cause: Insufficiently selective extraction method.

    • Solution: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.[1]

  • Possible Cause: Sub-optimal chromatographic conditions.

    • Solution: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of the target analyte from other matrix components. A C18 reversed-phase column is commonly used for this purpose.[3]

Experimental Protocols

Protocol 1: Solvent Extraction and Solid-Phase Extraction (SPE) of Hydroxy Fatty Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • C18 Solid-Phase Extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of 2-propanol and homogenize again.[4]

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[4]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3]

    • Elute the hydroxy fatty acyl-CoAs with 1 mL of methanol.[3]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: HPLC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs

This is a general workflow for the analysis of hydroxy fatty acyl-CoA extracts.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B and gradually increase to a high percentage over several minutes to elute the analytes. An example gradient is 5% B to 95% B over 5 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification due to its high selectivity and sensitivity.

  • Precursor and Product Ions: The precursor ion will be the [M+H]+ of the specific hydroxy fatty acyl-CoA. A common product ion for acyl-CoAs results from the neutral loss of 507 Da.[6]

  • Collision Energy: This will need to be optimized for each specific analyte.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods

MethodKey FeaturesReported Recovery RateReference
Modified Solvent Extraction with SPE Homogenization in KH2PO4 buffer, extraction with acetonitrile and isopropanol, purification with an oligonucleotide purification column.70-80%[7]
Two-Phase Extraction Lipids removed by a chloroform/methanol/water system. Long-chain acyl-CoAs extracted with methanol and high salt concentration.20% (without acyl-CoA-binding protein), 55% (with acyl-CoA-binding protein)[3]
Acetonitrile/2-Propanol Extraction with SPE Tissue extraction with acetonitrile/2-propanol followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.93-104% (for tissue extraction), 83-90% (for SPE)[8]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 Buffer, pH 4.9) Tissue->Homogenization Add Internal Standard Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Load Supernatant Concentration Dry Down & Reconstitute SPE->Concentration Elute LCMS LC-MS/MS Analysis Concentration->LCMS Troubleshooting_Logic Start Low Recovery of Hydroxy Fatty Acyl-CoAs Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Optimize Homogenization (Time, Intensity, Glass Homogenizer) Check_Homogenization->Improve_Homogenization No Check_Degradation Are Samples Kept Cold and Processed Quickly? Check_Homogenization->Check_Degradation Yes Improve_Homogenization->Check_Degradation Improve_Handling Maintain Ice-Cold Conditions and Minimize Processing Time Check_Degradation->Improve_Handling No Check_SPE Is SPE Efficient? Check_Degradation->Check_SPE Yes Improve_Handling->Check_SPE Optimize_SPE Optimize SPE Conditions (Conditioning, Wash, Elution) Check_SPE->Optimize_SPE No Successful_Recovery Improved Recovery Check_SPE->Successful_Recovery Yes Optimize_SPE->Successful_Recovery

References

Validation & Comparative

A Comparative Guide to the Validation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of lipid metabolites is paramount in advancing research in metabolic diseases and drug development. This guide provides an objective comparison of tandem mass spectrometry (MS) for the validation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA identity against alternative analytical methodologies. Supported by experimental data and detailed protocols, this document serves as a resource for selecting the most appropriate validation strategy.

Comparative Analysis of Analytical Methods

The validation of the chemical identity of this compound can be approached through several analytical techniques. Tandem mass spectrometry (MS/MS) is a cornerstone method due to its high sensitivity and specificity. However, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization offer orthogonal information for comprehensive structural elucidation.

ParameterTandem Mass Spectrometry (MS/MS)NMR SpectroscopyGC-MS (after derivatization)
Principle Measures mass-to-charge ratio of precursor and fragment ions.Measures the magnetic properties of atomic nuclei.Separates volatile compounds based on their physicochemical properties.
Information Provided Molecular weight and structural information from fragmentation patterns.Detailed atomic-level structural connectivity and stereochemistry.Information on the fatty acid component after cleavage from CoA.
Sensitivity High (femtomole to attomole range).Low (micromole to nanomole range).High (picomole to femtomole range).
Specificity High, based on specific precursor-product ion transitions.Very high, provides unambiguous structural information.High, but specific to the derivatized fatty acid.
Sample Requirement Low (micrograms to nanograms).High (milligrams).Low (micrograms).
Throughput High.Low.Moderate to High.
Limitations Isomeric differentiation can be challenging without standards.Low sensitivity, requires pure samples.Indirect analysis of the intact molecule; derivatization required.

Tandem Mass Spectrometry: The Gold Standard for Identification

Tandem MS is the most widely employed technique for the identification and quantification of fatty acyl-CoAs from complex biological matrices. The method relies on the specific fragmentation patterns generated from the precursor ion of the target molecule.

Predicted Fragmentation Pattern of this compound

The positive ion tandem mass spectrum of this compound ([M+H]⁺, m/z 1048.4) is predicted to be dominated by fragment ions arising from the coenzyme A moiety and the fatty acyl chain.

Key Predicted Fragment Ions:

  • Neutral Loss of 507.1 Da: This is a characteristic fragmentation of acyl-CoAs, corresponding to the loss of the 3'-phospho-ADP moiety, resulting in a prominent product ion at m/z 541.3.

  • m/z 428.1: This fragment represents the phosphopantetheine portion of coenzyme A.

  • Acylium Ion: Cleavage of the thioester bond is expected to produce an acylium ion at m/z 297.2.

  • Water Loss: The presence of the hydroxyl group at the 3-position can lead to a neutral loss of water (18.0 Da) from the precursor or major fragment ions.

  • Double Bond Fragmentation: The double bond at the 11Z position can induce specific cleavages along the fatty acyl chain, providing positional information.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a standard approach for the analysis of long-chain fatty acyl-CoAs.

a. Sample Preparation (Solid Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological extract onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 1048.4 for this compound.

  • Product Ions (Predicted): m/z 541.3, 428.1, 297.2.

  • Collision Energy: Optimized for the specific instrument and precursor ion to achieve optimal fragmentation.

Alternative Method: GC-MS after Derivatization

This method provides information about the fatty acid portion of the molecule.

a. Hydrolysis and Extraction

  • Hydrolyze the acyl-CoA sample with 1 M KOH at 60°C for 1 hour to cleave the thioester bond.

  • Acidify the sample with HCl to protonate the fatty acid.

  • Extract the free fatty acid with hexane (B92381).

  • Dry the hexane extract under nitrogen.

b. Derivatization (Methylation)

  • Add 2 mL of 14% BF₃ in methanol to the dried fatty acid.

  • Heat at 100°C for 5 minutes.

  • Add 1 mL of water and 2 mL of hexane, and vortex thoroughly.

  • Analyze the upper hexane layer containing the fatty acid methyl ester (FAME).

c. Gas Chromatography-Mass Spectrometry

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: Start at 100°C, ramp to 240°C at 5°C/min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow Tandem MS Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation biological_sample Biological Sample extraction Lipid Extraction biological_sample->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc ms Mass Spectrometer (ESI+) lc->ms msms Tandem MS (Collision-Induced Dissociation) ms->msms precursor Precursor Ion Selection (m/z 1048.4) msms->precursor fragments Fragment Ion Analysis (e.g., Neutral Loss of 507.1) precursor->fragments identification Identity Confirmation fragments->identification

Caption: Workflow for the validation of this compound using LC-MS/MS.

Long-chain 3-hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids.[1][2] This metabolic pathway is crucial for energy production, particularly during periods of fasting.[3]

beta_oxidation_pathway Mitochondrial Fatty Acid Beta-Oxidation fatty_acyl_coa Long-Chain Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa ACAD hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa LCHAD shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: The role of 3-hydroxyacyl-CoAs in fatty acid beta-oxidation.

Deficiencies in the enzymes of this pathway, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, lead to the accumulation of long-chain 3-hydroxy fatty acids and can cause severe clinical symptoms.[1][3] The accurate identification and quantification of specific 3-hydroxyacyl-CoA species are therefore critical for the diagnosis and monitoring of these inherited metabolic disorders.

References

Comparative Analysis of (3R,11Z)-3-Hydroxyoctadecenoyl-CoA Levels Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the levels of 3-hydroxyacyl-CoAs, including (3R,11Z)-3-hydroxyoctadecenoyl-CoA, across various mammalian tissues. The information is intended for researchers, scientists, and drug development professionals engaged in metabolic research. This document summarizes available quantitative data, details the experimental protocols used for quantification, and illustrates the relevant metabolic pathway.

Data Presentation: Tissue-Specific Levels of 3-Hydroxyacyl-CoAs

TissueRelative Concentration of 3-Hydroxyacyl-CoAs (C10 and greater)Key Findings
Heart HighThe heart shows a notably high concentration of long-chain 3-hydroxyacyl-CoAs, reflecting its high reliance on fatty acid β-oxidation for energy.[1]
Liver ModerateThe liver maintains a moderate level of 3-hydroxyacyl-CoAs, consistent with its central role in fatty acid metabolism and ketone body production.[1]
Kidney Moderate to LowThe kidney exhibits moderate to low levels of these intermediates.[1]
Brain Trace AmountsOnly trace amounts of 3-hydroxyacyl-CoAs are detected in the brain, which primarily utilizes glucose as its energy source.[1]
Skeletal Muscle ModerateSkeletal muscle utilizes fatty acids for energy, particularly during exercise, leading to moderate levels of β-oxidation intermediates.[2]

Note: The data presented is based on studies analyzing a range of 3-hydroxyacyl-CoAs and serves as a proxy for the distribution of this compound.[1]

Experimental Protocols

The quantification of this compound and other long-chain acyl-CoAs is typically achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for identifying and quantifying these metabolites in complex biological samples.

Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol is a composite based on established methods for acyl-CoA analysis.[3][4][5]

1. Sample Preparation (Tissue Extraction)

  • Excise and immediately freeze the tissue sample in liquid nitrogen to quench metabolic activity.

  • Homogenize a known weight of the frozen tissue (e.g., 20-50 mg) in a cold extraction solution. A common solution is a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer.

  • To facilitate precipitation of proteins and other macromolecules, add a precipitating agent like perchloric acid or trichloroacetic acid.

  • Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 15,000 x g) at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For purification and concentration, solid-phase extraction (SPE) with a C18 cartridge is often employed. Condition the cartridge with methanol (B129727) and water, load the sample, wash with a low-concentration organic solvent, and then elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient of two mobile phases is common.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate in the range of 200-500 µL/min is common.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive ion electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of the acyl-CoA) and its characteristic product ion after fragmentation.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) which is added to the sample at the beginning of the extraction process to account for any sample loss during preparation. A standard curve is generated using known concentrations of the analyte.

Mandatory Visualization

Signaling Pathway: Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids. This pathway is a major source of energy, particularly in tissues with high energy demands like the heart and skeletal muscle.[6][7]

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantitative analysis of acyl-CoAs from tissue samples.

LCMS_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization & Protein Precipitation Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

References

A Comparative Analysis of (3R,11Z)-3-hydroxyoctadecenoyl-CoA and Other Intermediates in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids through beta-oxidation is a cornerstone of cellular energy metabolism. While the pathway for saturated fatty acids is well-understood, the breakdown of unsaturated fatty acids, such as oleic acid and its isomers, introduces a variety of unique intermediates that require specialized enzymatic machinery. This guide provides a comparative analysis of a specific intermediate, (3R,11Z)-3-hydroxyoctadecenoyl-CoA, and other key molecules in the beta-oxidation pathway, supported by experimental data and detailed protocols. This information is critical for researchers investigating metabolic pathways, scientists exploring drug targets for metabolic diseases, and professionals in drug development.

The Central Role of Intermediates in Unsaturated Fatty Acid Beta-Oxidation

The beta-oxidation of unsaturated fatty acids proceeds through the same four core enzymatic steps as saturated fatty acids: dehydrogenation, hydration, oxidation, and thiolytic cleavage. However, the presence of double bonds, particularly those in the cis configuration, necessitates the action of auxiliary enzymes to reconfigure the intermediates into substrates suitable for the standard beta-oxidation enzymes.

One such critical intermediate is This compound . This molecule is a key intermediate in the beta-oxidation of vaccenic acid (cis-vaccenic acid or 11Z-octadecenoic acid), a naturally occurring trans-fatty acid isomer of oleic acid found in dairy products and ruminant fats. The stereochemistry and position of the hydroxyl group and the remaining double bond in this compound distinguish it from other intermediates and dictate its subsequent metabolic fate.

Comparative Analysis of Key Intermediates

The metabolism of this compound is intricately linked to the function of several key enzymes in the beta-oxidation pathway. A comparison with other intermediates highlights the nuances of unsaturated fatty acid breakdown.

IntermediatePrecursor Fatty AcidKey Enzymes in Formation/MetabolismStereochemistry of 3-hydroxy groupMetabolic Significance
This compound Vaccenic Acid (11Z-octadecenoic acid)Enoyl-CoA hydratase (specifically one with D-specific activity), 3-hydroxyacyl-CoA dehydrogenaseRA key intermediate in the beta-oxidation of a common dietary trans-fatty acid. Its metabolism is crucial for the complete oxidation of vaccenic acid.
(3S)-3-hydroxyoctadecanoyl-CoA Oleic Acid (9Z-octadecenoic acid)Enoyl-CoA hydratase (L-specific), 3-hydroxyacyl-CoA dehydrogenaseSThe standard intermediate in the beta-oxidation of the most common monounsaturated fatty acid in the human diet.
2-trans,4-cis-decadienoyl-CoA Linoleic Acid (9Z,12Z-octadecadienoic acid)Acyl-CoA dehydrogenase, 2,4-dienoyl-CoA reductaseN/AAn intermediate in the oxidation of polyunsaturated fatty acids that requires the action of 2,4-dienoyl-CoA reductase to be metabolized further.
3,5-cis-tetradecadienoyl-CoA Oleic Acid (alternative pathway)Δ³,Δ²-enoyl-CoA isomeraseN/AA dead-end intermediate in an alternative pathway of oleic acid oxidation in some organisms that can inhibit the main beta-oxidation pathway if it accumulates.[1]

Experimental Data: Enzyme Kinetics and Substrate Specificity

The efficiency of beta-oxidation for different unsaturated fatty acids is determined by the kinetic parameters of the enzymes involved. While direct kinetic data for this compound is scarce in the literature, we can infer its metabolic handling by examining the substrate specificity of the relevant enzymes.

Studies comparing the overall beta-oxidation rates of vaccenic acid and oleic acid in rat heart mitochondria have shown that vaccenoyl-CoA is oxidized more rapidly than elaidoyl-CoA (the trans-9 isomer of oleic acid) but more slowly than oleoyl-CoA at most concentrations.[2] This suggests that the enzymes of beta-oxidation, including those that handle the 3-hydroxyacyl-CoA intermediates, have distinct efficiencies for these different substrates.

The stereospecificity of enoyl-CoA hydratase is critical. Mitochondrial enoyl-CoA hydratase (crotonase) typically produces the (3S)-hydroxyacyl-CoA isomer.[3][4] However, the formation of a (3R)-hydroxy intermediate from vaccenic acid implies the action of a hydratase with different stereospecificity, or a subsequent epimerization step. Peroxisomes are known to utilize a D-specific hydratase, forming (3R)-hydroxyacyl-CoAs.[5]

The subsequent oxidation of the 3-hydroxyacyl-CoA intermediate is catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This enzyme also exhibits chain-length specificity, with different isoforms being more active on short, medium, or long-chain substrates.[6][7][8] The activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) would be critical for the metabolism of C18 intermediates like this compound.

Experimental Protocols

The analysis of specific beta-oxidation intermediates like this compound requires specialized analytical techniques to separate and identify stereoisomers.

Protocol 1: Chiral Separation of 3-Hydroxyacyl-CoA Isomers by HPLC

This protocol is adapted from methods used for the separation of 3-hydroxyacyl-CoA enantiomers.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Sample containing 3-hydroxyacyl-CoA isomers

Procedure:

  • Prepare the mobile phase, for example, a mixture of phosphate buffer and methanol (e.g., 35:65 v/v).[9]

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.[9]

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).[9]

  • The different stereoisomers (3R and 3S) will have different retention times, allowing for their separation and quantification.

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the quantitative analysis of 3-hydroxy fatty acids derived from their CoA esters.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-hydroxy fatty acids)

  • Derivatization reagents (e.g., for silylation)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Biological samples (e.g., plasma, tissue homogenates)

Procedure:

  • Perform a lipid extraction from the biological sample.

  • Hydrolyze the acyl-CoA esters to release the free 3-hydroxy fatty acids.

  • Add a known amount of the stable isotope-labeled internal standard.

  • Derivatize the fatty acids to make them volatile for GC analysis.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the different fatty acid derivatives on the GC column.

  • Identify and quantify the target 3-hydroxy fatty acids based on their mass spectra and retention times relative to the internal standards.[10][11]

Signaling Pathways and Logical Relationships

The intermediates of fatty acid metabolism are not merely passive players in energy production; they can also act as signaling molecules. While the direct signaling roles of this compound are not yet fully elucidated, there is growing evidence that 3-hydroxy fatty acids can modulate cellular processes.

In plants, medium-chain 3-hydroxy fatty acids have been shown to trigger immune responses by acting as microbe-associated molecular patterns (MAMPs).[12][13] In mammals, the accumulation of 3-hydroxy fatty acids is associated with lipotoxicity in certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, leading to cellular dysfunction and apoptosis.[14][15] This suggests that at pathological concentrations, these intermediates can disrupt cellular signaling and homeostasis.

The logical flow of information from the metabolism of vaccenic acid to its potential cellular effects can be visualized as follows:

Beta_Oxidation_Signaling cluster_0 Mitochondrial Beta-Oxidation cluster_1 Cellular Effects Vaccenoyl_CoA Vaccenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (D-specific) Vaccenoyl_CoA->Enoyl_CoA_Hydratase Hydration Hydroxyoctadecenoyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyoctadecenoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyoctadecenoyl_CoA->HADH Oxidation Signaling_Modulation Modulation of Signaling Pathways Hydroxyoctadecenoyl_CoA->Signaling_Modulation Potential Signaling Role Lipotoxicity Lipotoxicity (at high concentrations) Hydroxyoctadecenoyl_CoA->Lipotoxicity Pathological Effect Ketoacyl_CoA 3-Keto-11Z-octadecenoyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Beta-oxidation of vaccenoyl-CoA leading to this compound and its potential cellular effects.

Experimental Workflow for Comparative Analysis

A typical workflow for the comparative analysis of beta-oxidation intermediates is outlined below.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis and Interpretation Biological_Sample Biological Sample (e.g., cells, tissues) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Hydrolysis Hydrolysis of Acyl-CoAs Lipid_Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC_MS GC-MS Derivatization->GC_MS Quantification Quantification of Intermediates HPLC->Quantification GC_MS->Quantification Kinetic_Analysis Enzyme Kinetic Analysis Quantification->Kinetic_Analysis Pathway_Modeling Metabolic Pathway Modeling Kinetic_Analysis->Pathway_Modeling Biological_Interpretation Biological Interpretation Pathway_Modeling->Biological_Interpretation

Caption: A generalized experimental workflow for the analysis of beta-oxidation intermediates.

Conclusion

The study of specific intermediates in unsaturated fatty acid beta-oxidation, such as this compound, provides valuable insights into the intricacies of cellular metabolism. Understanding the comparative kinetics, stereochemistry, and potential signaling roles of these molecules is essential for developing a comprehensive picture of metabolic regulation and identifying novel therapeutic targets for metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore this complex and vital area of biochemistry.

References

Comparative Metabolomics of Fatty Acid Oxidation Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of current methodologies for the analysis of fatty acid oxidation (FAO) intermediates, tailored for researchers, scientists, and drug development professionals. We will explore the primary analytical platforms, detail common experimental protocols, and present data in a comparative format to aid in experimental design and interpretation.

Introduction to Fatty Acid Oxidation Metabolomics

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway that breaks down long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.[1][2] The process involves a series of enzymatic steps, and the intermediates, primarily acyl-CoAs and acylcarnitines, can be measured to assess the flux and potential dysregulation of this pathway.[3] Comparative metabolomics allows for the quantitative analysis of these intermediates between different biological states (e.g., disease vs. healthy), providing insights into metabolic shifts associated with conditions like inherited fatty acid oxidation disorders (FAODs), diabetes, and neurotoxicity.[4][5][6]

The core of FAO occurs within the mitochondria, where fatty acids are sequentially shortened by two-carbon units in a four-step cycle.[1][2] Key intermediates that serve as biomarkers for this process are summarized in the table below.

Intermediate ClassDescriptionRole in FAO
Free Fatty Acids (FFAs) The initial substrate for oxidation.Transported from cytoplasm into mitochondria.
Fatty Acyl-CoA Fatty acids activated with Coenzyme A in the cytoplasm.The form that enters the β-oxidation cycle.[7]
Acylcarnitines Fatty acids esterified to carnitine for transport.Facilitate transport across the inner mitochondrial membrane via the carnitine shuttle.[1][7]
Enoyl-CoA Intermediate after the first dehydrogenation step.Product of Acyl-CoA Dehydrogenase.[2]
Hydroxyacyl-CoA Intermediate after the hydration step.Product of Enoyl-CoA Hydratase.[2]
Ketoacyl-CoA Intermediate after the second dehydrogenation step.Product of Hydroxyacyl-CoA Dehydrogenase.[1]
Acetyl-CoA The final two-carbon product of each cycle.Enters the Krebs cycle for further oxidation.[1][2]

The Fatty Acid β-Oxidation Pathway

The mitochondrial fatty acid β-oxidation is a cyclical process that systematically shortens fatty acyl-CoA chains. Each turn of the cycle consists of four key enzymatic reactions, producing acetyl-CoA, FADH2, and NADH. These products are crucial for generating ATP through the Krebs cycle and the electron transport chain.[1]

FAO_Pathway FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->FattyAcylCoA Re-enters Cycle TCA_Cycle Krebs Cycle AcetylCoA->TCA_Cycle fad_node FADH2 fad_node->EnoylCoA FAD -> h2o_node H2O h2o_node->HydroxyacylCoA H₂O -> nad_node NADH nad_node->KetoacylCoA NAD+ -> coa_node CoA-SH coa_node->ShorterAcylCoA CoA ->

Figure 1: Mitochondrial Fatty Acid β-Oxidation Cycle.

Comparative Analysis of Analytical Platforms

The two most prevalent analytical platforms for metabolomics of fatty acid intermediates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has distinct advantages and is suited for different aspects of fatty acid analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory; fatty acids are converted to volatile esters (e.g., FAMEs).[8][9]Often not required, allowing analysis of native compounds.[10][11]
Analytes Measured Excellent for free fatty acids, short-chain fatty acids, and specific isomers after derivatization.[8][12]Ideal for a broader range of metabolites including acylcarnitines, acyl-CoAs, and complex lipids.[4][10]
Separation Principle Separation based on volatility and polarity on a stationary phase.Separation based on polarity and partitioning between mobile and stationary phases (e.g., C18).[11]
Sensitivity & Selectivity High sensitivity, but can be limited by matrix effects and derivatization efficiency.[9]High sensitivity and specificity, especially in Multiple Reaction Monitoring (MRM) mode.[10]
Throughput Can be lower due to longer run times and the required derivatization step.[9]Generally higher throughput and more amenable to automation.
Primary Application Profiling of total fatty acid composition (saturated, unsaturated).[8]Targeted and untargeted analysis of FAO intermediates and related lipid pathways.[4][13]

Experimental Workflow and Protocols

A successful comparative metabolomics study requires a standardized workflow from sample collection to data analysis. This ensures reproducibility and minimizes analytical variability.

General Experimental Workflow

The typical workflow involves careful experimental design, consistent sample preparation, robust analytical measurement, and sophisticated data analysis to identify meaningful biological differences.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Collection 1. Sample Collection (Plasma, Tissue, Cells) Quenching 2. Metabolic Quenching (e.g., Liquid N2, Cold Methanol) Collection->Quenching Extraction 3. Metabolite Extraction (e.g., Solvent Precipitation) Quenching->Extraction Separation 4. Chromatographic Separation (LC or GC) Extraction->Separation Detection 5. Mass Spectrometry (Detection & Fragmentation) Separation->Detection Processing 6. Data Processing (Peak Picking, Alignment) Detection->Processing Stats 7. Statistical Analysis (e.g., PLS-DA, t-test) Processing->Stats Interpretation 8. Biological Interpretation (Pathway Analysis) Stats->Interpretation

Figure 2: General workflow for a comparative metabolomics study.
Detailed Experimental Protocols

Protocol 1: Metabolite Extraction from Plasma

This protocol is adapted from methods utilizing solvent precipitation to extract a broad range of metabolites, including fatty acid intermediates.[14][15]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Solvent Preparation: Prepare an ice-cold extraction solvent, typically methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water.[14] The inclusion of internal standards at this stage is crucial for quality control and relative quantification.

  • Extraction: Add 4 parts of ice-cold methanol to 1 part plasma (e.g., 400 µL methanol to 100 µL plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50% methanol/water for LC-MS).[14]

Protocol 2: LC-MS/MS Analysis of Acylcarnitines

This protocol outlines a targeted approach for quantifying FAO intermediates.

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Apply a gradient from low to high organic phase (B) to elute acylcarnitines based on their chain length and hydrophobicity.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use the Multiple Reaction Monitoring (MRM) mode for quantification.[10] This involves selecting a specific precursor ion for each analyte and monitoring a unique product ion after fragmentation, providing high specificity and sensitivity.[10]

Comparative Workflows: LC-MS vs. GC-MS

The most significant divergence in the analytical workflow between LC-MS and GC-MS is the requirement for chemical derivatization in GC-MS to make the analytes volatile.

Compare_Workflow Workflow Comparison cluster_gc GC-MS Workflow cluster_lc LC-MS/MS Workflow Start Sample Extract Deriv Derivatization (e.g., Methylation) Start->Deriv LC LC Separation Start->LC GC GC Separation Deriv->GC GC_MS MS Detection GC->GC_MS LC_MS MS/MS Detection LC->LC_MS

Figure 3: Key workflow difference between GC-MS and LC-MS/MS.

Data Presentation and Interpretation

Following instrumental analysis, the raw data must be processed to extract meaningful quantitative information. This involves peak detection, alignment, and normalization. The resulting data table can then be used for statistical comparison.

Example: Acylcarnitine Levels in FAOD vs. Control

Untargeted metabolomics studies on individuals with FAODs, such as LCHAD or CPT2 deficiency, often reveal a distinct metabolic signature characterized by the accumulation of long-chain acylcarnitines.[4] The table below presents hypothetical data illustrating such a finding.

MetaboliteControl Group (Relative Abundance)FAOD Group (Relative Abundance)Fold Changep-value
Medium-Chain Acylcarnitines
C8-Carnitine1.00 ± 0.151.10 ± 0.201.10.45
C10-Carnitine1.00 ± 0.120.95 ± 0.180.950.62
Long-Chain Acylcarnitines
C14-Carnitine1.00 ± 0.258.50 ± 1.508.5<0.001
C16-Carnitine1.00 ± 0.3012.30 ± 2.1012.3<0.001
C18:1-Carnitine1.00 ± 0.229.80 ± 1.809.8<0.001

Data are represented as mean ± standard deviation, normalized to the control group mean. Statistical significance is typically set at p < 0.05.

This type of quantitative comparison clearly demonstrates the metabolic bottleneck. In this example, the significant accumulation of long-chain acylcarnitines (C14 and above) points to a defect in their processing through the β-oxidation cycle, a hallmark of long-chain FAODs.[4] Conversely, medium-chain intermediates may remain unchanged or decrease.[5] Such analyses provide powerful clinical tools for diagnosis and can reveal biochemical impacts relevant to disease symptoms.[4]

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Acyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and precise measurement of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in numerous metabolic pathways, and their dysregulation is implicated in various diseases. The choice of analytical methodology can significantly influence the quantitative results and their interpretation. This guide provides an objective comparison of common analytical methods for acyl-CoA measurement, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given research question.

Comparative Analysis of Acyl-CoA Quantification Methods

The quantification of acyl-CoAs is challenging due to their low abundance, inherent instability, and the structural diversity of the acyl chains. Several analytical techniques have been developed, each with its own strengths and limitations. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR), and various enzymatic and fluorescent assays.[1][2] Of these, LC-MS/MS is widely regarded as the most sensitive and specific method for comprehensive acyl-CoA profiling.[3][4][5]

Below is a summary of the performance of different analytical methods for acyl-CoA measurement based on published literature.

Method Principle Sensitivity Specificity Throughput Key Strengths Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very High (low µM to nM)[6]Very HighMedium to HighHigh selectivity and sensitivity, capable of profiling a wide range of acyl-CoAs in a single run.[3][4]Requires expensive instrumentation, potential for matrix effects and ion suppression.[7]
HPLC-UV Chromatographic separation followed by UV absorbance detection.Low to MediumMediumMediumRobust and widely available instrumentation.Lower sensitivity and specificity compared to MS, co-elution can be an issue.[1]
NMR Measurement of nuclear spin transitions in a magnetic field.LowHighLowNon-destructive, provides structural information, minimal sample preparation.[1]Low sensitivity, requires relatively high concentrations of analytes.[2]
Enzymatic Assays Coupled enzymatic reactions leading to a measurable product (e.g., colorimetric, fluorometric).Medium to HighHigh (for specific acyl-CoAs)HighHigh throughput, relatively inexpensive.Typically measures total acyl-CoAs or a specific class, susceptible to interference.[2]
Fluorescent Assays Use of fluorescently labeled substrates or biosensors.HighMedium to HighHighEnables in-vitro and in-vivo imaging, high sensitivity.[8][9]Can be indirect, potential for probe interference with cellular processes.

Quantitative Performance Data

The following table summarizes key quantitative performance metrics for a validated LC-MS/MS method for the determination of long-chain fatty acyl-CoAs, as this is the most prevalent and robust method cited in the literature.

Analyte Accuracy (%) Inter-run Precision (% CV) Intra-run Precision (% CV)
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
Data adapted from a study on the quantitative determination of long-chain fatty acyl-CoAs from rat liver.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate acyl-CoA analysis. Below are summarized protocols for sample preparation and analysis using LC-MS/MS and a generic enzymatic assay.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells for LC-MS/MS Analysis

This protocol is a common method for the extraction of a broad range of acyl-CoAs.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) or 80% methanol (B129727) in water).[3][7]

  • Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards (e.g., [13C2]acetyl-CoA, [13C8]octanoyl-CoA) to the sample to correct for extraction losses and matrix effects.[11][12]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) at high pH).[7][10]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[7]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[13]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[10]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[11][12] The transitions monitor the precursor ion and a specific product ion for each acyl-CoA.[3]

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.[14]

Protocol 3: Generic Enzymatic Assay for Fatty Acyl-CoA

This protocol describes a general approach for a fluorometric enzymatic assay.

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer that does not interfere with the assay.[6]

  • Reaction Mixture: Prepare a reaction mixture containing the necessary enzymes and substrates that will react with fatty acyl-CoA to produce a fluorescent product.[6]

  • Incubation: Add the sample to the reaction mixture and incubate at room temperature for a specified time (e.g., 40 minutes).[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[6]

  • Quantification: Determine the concentration of fatty acyl-CoA in the sample by comparing its fluorescence to a standard curve generated with known concentrations of a fatty acyl-CoA standard.[6]

Visualizing Method Cross-Validation and Metabolic Importance

To better understand the workflow of cross-validating these analytical methods and the central role of acyl-CoAs in metabolism, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Tissue Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction (e.g., SSA, SPE) Tissue->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC NMR NMR Extraction->NMR Enzymatic Enzymatic Assay Extraction->Enzymatic Quant Quantification LCMS->Quant HPLC->Quant NMR->Quant Enzymatic->Quant Stats Statistical Analysis (Accuracy, Precision, etc.) Quant->Stats Comp Method Comparison Stats->Comp

Caption: Workflow for the cross-validation of different analytical methods for acyl-CoA measurement.

G FA Fatty Acids AcylCoA Acyl-CoAs FA->AcylCoA ACSL BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSyn ProtMod Protein Acylation AcylCoA->ProtMod TCA TCA Cycle BetaOx->TCA ATP ATP TCA->ATP GeneReg Gene Regulation ProtMod->GeneReg

Caption: Central role of Acyl-CoAs in cellular metabolism and signaling.

References

A Comparative Guide to the Biological Significance of (3R)- and (3S)-Hydroxyoctadecenoyl-CoA Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the (3R)- and (3S)-stereoisomers of hydroxyoctadecenoyl-CoA, intermediates in fatty acid metabolism. Understanding the distinct biological roles and metabolic fates of these stereoisomers is crucial for research in metabolic diseases, drug development, and cellular biology. This document outlines their primary metabolic pathways, the enzymes that act upon them, and the analytical methods used to differentiate them, supported by experimental data.

Core Metabolic Distinction: Mitochondrial vs. Peroxisomal Beta-Oxidation

The fundamental biological difference between (3R)- and (3S)-hydroxyoctadecenoyl-CoA lies in their metabolic processing within the cell. The stereochemistry at the 3-position dictates which beta-oxidation pathway the molecule enters.

  • (3S)-Hydroxyoctadecenoyl-CoA: This isomer, also known as L-3-hydroxyoctadecenoyl-CoA, is the physiological intermediate in the mitochondrial beta-oxidation of oleic acid (a C18:1 unsaturated fatty acid). This pathway is the primary route for energy production from fatty acids.

  • (3R)-Hydroxyoctadecenoyl-CoA: The (3R)-isomer, or D-3-hydroxyoctadecenoyl-CoA, is not an intermediate in the main mitochondrial beta-oxidation spiral. Instead, it is primarily metabolized through the peroxisomal beta-oxidation pathway. This pathway is essential for the breakdown of substrates that are poorly handled by mitochondria, including very-long-chain fatty acids and certain unsaturated fatty acids.

Enzymatic Specificity: The Basis of Stereoselective Metabolism

The differential fates of these stereoisomers are governed by the high stereospecificity of the enzymes involved in beta-oxidation.

EnzymePathwaySubstrate SpecificityProduct
Enoyl-CoA Hydratase (Crotonase) Mitochondrial Beta-Oxidationtrans-2-Octadecenoyl-CoAPredominantly (3S)-Hydroxyoctadecenoyl-CoA
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Mitochondrial Beta-Oxidation(3S)-Hydroxyoctadecenoyl-CoA 3-Ketoacyl-CoA
Peroxisomal Bifunctional Enzyme (MFE-2) Peroxisomal Beta-Oxidationtrans-2-Octadecenoyl-CoA(3R)-Hydroxyoctadecenoyl-CoA
(3R)-Hydroxyacyl-CoA Dehydrogenase Peroxisomal Beta-Oxidation(3R)-Hydroxyoctadecenoyl-CoA 3-Ketoacyl-CoA
3-Hydroxyacyl-CoA Epimerase Peroxisomal Beta-Oxidation(3R)-Hydroxyoctadecenoyl-CoA (3S)-Hydroxyoctadecenoyl-CoA

Note: The table above summarizes the primary roles of these enzymes in the context of hydroxyoctadecenoyl-CoA metabolism.

The enzyme enoyl-CoA hydratase in mitochondria exhibits exceptionally high stereoselectivity, ensuring that the beta-oxidation pathway proceeds with the correct (3S)-isomer. Conversely, the peroxisomal pathway can generate (3R)-hydroxyacyl-CoA intermediates. For these to be fully oxidized, the peroxisomal enzyme 3-hydroxyacyl-CoA epimerase is required to convert the (3R)-isomer to the (3S)-isomer, which can then be further metabolized.[1] The yeast peroxisomal multifunctional enzyme type 2 (MFE-2) possesses two (3R)-hydroxyacyl-CoA dehydrogenase domains with differing substrate specificities, which are crucial for optimal growth on oleic acid.[2][3]

Pathophysiological Significance

The importance of the stereospecific metabolism of long-chain hydroxyacyl-CoAs is highlighted in genetic disorders such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency . In this condition, the impaired function of LCHAD leads to the accumulation of long-chain 3-hydroxy fatty acids.[4] These accumulating metabolites, including the 3-hydroxy derivatives of long-chain fatty acids, can act as uncouplers of oxidative phosphorylation in heart mitochondria, potentially contributing to the cardiomyopathy often seen in patients with this disorder.[5]

Experimental Protocols

Accurate differentiation and quantification of (3R)- and (3S)-hydroxyoctadecenoyl-CoA are essential for studying their metabolism. Below are summaries of key experimental methodologies.

Chiral Separation of 3-Hydroxy Fatty Acid Enantiomers by UHPLC-MS/MS

This method allows for the sensitive and stereospecific quantification of 3-hydroxy fatty acids.

Principle: The method is based on the derivatization of the hydroxyl group, followed by separation on a chiral stationary phase and detection by tandem mass spectrometry.

Methodology:

  • Sample Preparation: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate).

  • Hydrolysis: Saponify the lipid extract to release free fatty acids.

  • Derivatization: React the free 3-hydroxy fatty acids with a chiral derivatizing agent, such as 3,5-dimethylphenyl isocyanate, to form diastereomeric urethane (B1682113) derivatives.

  • Chromatographic Separation:

    • Column: Utilize a chiral stationary phase column, such as one with 3,5-dimethylphenyl carbamate-derivatized cellulose (B213188) (e.g., Chiralpak IA-U).

    • Mobile Phase: Employ a gradient elution with a suitable solvent system (e.g., water and methanol (B129727) or acetonitrile (B52724) with a modifier like ammonium (B1175870) acetate).

    • Flow Rate and Temperature: Optimize these parameters to achieve baseline separation of the diastereomers.

  • Detection:

    • Mass Spectrometer: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) and negative electrospray ionization (ESI) mode.

    • Transitions: Monitor the fragmentation of the parent derivative ion to a common product ion corresponding to the underivatized 3-hydroxy fatty acid.

This approach has been successfully applied to resolve the R/S-enantiomers of 3-hydroxy fatty acids with chain lengths from C6 to C18.[6]

Enzymatic Assay for 3-Hydroxyacyl-CoA

This spectrophotometric assay can be used to measure the total amount of 3-hydroxyacyl-CoA in a sample.

Principle: The assay is based on the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm.

Methodology:

  • Sample Preparation: Extract acyl-CoA esters from tissue samples.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Potassium phosphate (B84403) buffer (pH 7.3)

    • NAD+

    • The sample containing 3-hydroxyacyl-CoA

  • Enzyme Reaction: Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.

  • Measurement: Monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of 3-hydroxyacyl-CoA based on the change in absorbance and the molar extinction coefficient of NADH.

This method can be adapted to measure 2-trans-enoyl-CoA intermediates by including enoyl-CoA hydratase in the reaction mixture.[7]

Visualizing the Metabolic Pathways

Mitochondrial Beta-Oxidation of Oleic Acid

Mitochondrial_Beta_Oxidation Oleoyl_CoA Oleoyl-CoA (C18:1) trans_2_Octadecenoyl_CoA trans-2-Octadecenoyl-CoA Oleoyl_CoA->trans_2_Octadecenoyl_CoA Acyl-CoA Dehydrogenase S_Hydroxyoctadecenoyl_CoA (3S)-Hydroxyoctadecenoyl-CoA trans_2_Octadecenoyl_CoA->S_Hydroxyoctadecenoyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA S_Hydroxyoctadecenoyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Myristoyl_CoA Myristoyl-CoA (C16:1) Ketoacyl_CoA->Myristoyl_CoA Thiolase Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome trans_2_Enoyl_CoA trans-2-Enoyl-CoA R_Hydroxyacyl_CoA (3R)-Hydroxyacyl-CoA trans_2_Enoyl_CoA->R_Hydroxyacyl_CoA Peroxisomal Bifunctional Enzyme (Hydratase activity) S_Hydroxyacyl_CoA (3S)-Hydroxyacyl-CoA R_Hydroxyacyl_CoA->S_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Epimerase Ketoacyl_CoA 3-Ketoacyl-CoA R_Hydroxyacyl_CoA->Ketoacyl_CoA (3R)-Hydroxyacyl-CoA Dehydrogenase Further_Oxidation Further Oxidation S_Hydroxyacyl_CoA->Further_Oxidation To further rounds of beta-oxidation Ketoacyl_CoA->Further_Oxidation Chiral_Separation_Workflow Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification to Free Fatty Acids Lipid_Extraction->Saponification Derivatization Derivatization with Chiral Reagent Saponification->Derivatization Diastereomers Diastereomer Mixture Derivatization->Diastereomers HPLC Chiral HPLC Separation Diastereomers->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification of (3R) and (3S) Isomers MSMS->Quantification

References

comparing metabolic flux of (3R,11Z)-3-hydroxyoctadecenoyl-CoA in different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the metabolic flux of (3R,11Z)-3-hydroxyoctadecenoyl-CoA under different conditions are not available in the current scientific literature. This guide, therefore, provides a comparative overview based on the well-established principles of long-chain fatty acid metabolism, focusing on the pathways and regulatory mechanisms that would govern the flux of this specific molecule. The information presented is intended for researchers, scientists, and drug development professionals.

This compound is an intermediate in the mitochondrial β-oxidation of long-chain unsaturated fatty acids. Its metabolic flux is intricately linked to the overall rate of fatty acid oxidation, a central process for energy homeostasis. The regulation of this pathway is complex, involving transcriptional, hormonal, and allosteric mechanisms that respond to the cell's energetic needs and the organism's physiological state.

General Metabolic Pathway: Mitochondrial β-Oxidation

Long-chain fatty acids are first activated to their CoA esters in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclical four-step process of β-oxidation to yield acetyl-CoA, NADH, and FADH2. This compound is a substrate for the third step of this cycle, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.

fatty_acid_beta_oxidation cluster_beta_oxidation_cycle β-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (in mitochondrial matrix) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA (to TCA cycle) Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle

Figure 1: The mitochondrial fatty acid β-oxidation cycle.

Comparative Regulation of Long-Chain Fatty Acid β-Oxidation

The metabolic flux of this compound is governed by the overall regulation of long-chain fatty acid oxidation. Below is a summary of the key regulatory factors and their effects under different physiological conditions.

Regulatory Mechanism Condition: High Energy State (Fed) Condition: Low Energy State (Fasted/Exercise) Key Molecules & Effectors
Hormonal Control Insulin: High↓ Fatty Acid OxidationGlucagon/Epinephrine: High↑ Fatty Acid OxidationInsulin: Inhibits CPT1 indirectly by activating ACC, which produces malonyl-CoA.[1][2] Glucagon/Epinephrine: Inactivate ACC, lowering malonyl-CoA and relieving CPT1 inhibition.[3]
Allosteric Regulation High NADH/NAD+ ratioHigh Acetyl-CoA/CoA ratio↓ Fatty Acid OxidationLow NADH/NAD+ ratioLow Acetyl-CoA/CoA ratio↑ Fatty Acid OxidationNADH/NAD+ ratio: High ratios inhibit 3-hydroxyacyl-CoA dehydrogenase. Acetyl-CoA/CoA ratio: High ratios inhibit β-ketoacyl-CoA thiolase.[4]
Transcriptional Control SREBP-1c: Active↓ Expression of β-oxidation genesPPARα/PGC-1α: Active↑ Expression of β-oxidation genesSREBP-1c: Promotes fatty acid synthesis over oxidation.[5] PPARα/PGC-1α: Master regulators that increase the expression of genes for fatty acid transport and β-oxidation enzymes.[4][6][7]
Substrate Availability Low circulating free fatty acidsHigh circulating free fatty acids from lipolysisThe rate of fatty acid uptake by cells is a key determinant of the oxidation rate.

Experimental Protocols

While direct measurements of the metabolic flux of this compound are not reported, the following are standard methodologies to assess the activity of the β-oxidation pathway and quantify related metabolites.

1. Measurement of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This enzyme catalyzes the conversion of this compound. Its activity can be measured in tissue homogenates or isolated mitochondria.

  • Principle: A coupled spectrophotometric assay is commonly used. The 3-ketoacyl-CoA product of the LCHAD reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of NAD+ reduction to NADH is monitored by the change in absorbance at 340 nm.[8]

  • Sample Preparation: Mitochondria are isolated from tissue samples (e.g., liver, heart, muscle) by differential centrifugation. The mitochondrial pellet is then lysed to release the matrix enzymes.

  • Assay Mixture: The reaction buffer typically contains potassium phosphate, the substrate (a suitable long-chain 3-hydroxyacyl-CoA), NAD+, CoASH, and a purified excess of 3-ketoacyl-CoA thiolase.

  • Data Analysis: The rate of NADH production is calculated from the linear increase in absorbance over time using the Beer-Lambert law. Enzyme activity is expressed as nmol/min/mg of protein.

2. Quantification of 3-Hydroxy Fatty Acids and Acyl-CoAs by Mass Spectrometry

This method allows for the quantification of specific intermediates like 3-hydroxyoctadecenoyl-CoA in biological samples.

  • Principle: Stable isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for sensitive and specific quantification.[9][10][11]

  • Sample Preparation:

    • Tissues are rapidly frozen and homogenized in a solvent mixture (e.g., chloroform/methanol) to extract lipids and acyl-CoAs.

    • Known amounts of stable isotope-labeled internal standards for the analytes of interest are added at the beginning of the extraction.

    • For GC-MS analysis of 3-hydroxy fatty acids, the acyl-CoAs are hydrolyzed, and the resulting free fatty acids are derivatized to make them volatile. For LC-MS/MS, the acyl-CoAs can often be analyzed directly.

  • Instrumentation:

    • GC-MS: The derivatized fatty acids are separated by gas chromatography and detected by a mass spectrometer, often using selected ion monitoring (SIM) for high specificity.[11]

    • LC-MS/MS: Acyl-CoAs are separated by liquid chromatography and detected by a tandem mass spectrometer, typically using multiple reaction monitoring (MRM) for quantification.[9][10]

  • Data Analysis: The concentration of the endogenous analyte is determined by comparing the peak area of the analyte to that of the stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (e.g., liver, muscle) Homogenization Homogenization & Extraction with Internal Standards Tissue->Homogenization LC_MS LC-MS/MS Analysis (for Acyl-CoAs) Homogenization->LC_MS Direct Analysis Hydrolysis Hydrolysis & Derivatization Homogenization->Hydrolysis Indirect Analysis Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis GC_MS GC-MS Analysis (for 3-Hydroxy Fatty Acids) Hydrolysis->GC_MS GC_MS->Data_Analysis

Figure 2: Generalized workflow for the analysis of 3-hydroxyacyl-CoAs.

References

Validating (3R,11Z)-3-hydroxyoctadecenoyl-CoA as a Potential Biomarker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA as a potential biomarker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare inherited metabolic disorder. Due to the limited direct research on this specific molecule, we present a validation pathway within the context of established and emerging biomarkers for LCHAD deficiency, a logical disease target given the molecule's structure.

LCHAD deficiency is a disorder of fatty acid oxidation that prevents the body from converting certain fats into energy. This leads to a harmful buildup of long-chain fatty acids in tissues. The current diagnostic standards rely on the detection of specific long-chain 3-hydroxyacylcarnitines in blood samples. As this compound is a C18:1 long-chain 3-hydroxyacyl-CoA, its carnitine conjugate, 3-hydroxyoleoylcarnitine (C18:1-OH), is a key analyte in the diagnosis of LCHAD deficiency.[1]

Performance Comparison of Biomarkers for LCHAD Deficiency

The validation of a new biomarker requires a thorough comparison against existing diagnostic methods. The primary current biomarkers for LCHAD deficiency are the acylcarnitines C16-OH (3-hydroxypalmitoylcarnitine) and C18:1-OH (3-hydroxyoleoylcarnitine).[1] An emerging and highly promising alternative is a calculated ratio of several long-chain hydroxyacylcarnitines to free carnitine, and another alternative method involves the analysis of urinary organic acids.

Biomarker CategorySpecific Analyte(s)Sample TypeTypical Concentration in Healthy Newborns (µmol/L)Typical Findings in LCHAD DeficiencyDiagnostic Performance
Proposed Biomarker (3R,11Z)-3-hydroxyoctadecenoyl-carnitine (C18:1-OH) Plasma / Dried Blood Spot< 0.03 - 0.06[2]Significantly elevatedHigh sensitivity and specificity as a primary marker.[1]
Established Biomarkers 3-hydroxypalmitoylcarnitine (C16-OH)Plasma / Dried Blood Spot< 0.04 - 0.11[3]Significantly elevatedHigh sensitivity and specificity as a primary marker.[1]
Alternative Biomarker 1 "HADHA ratio" = (C16OH + C18OH + C18:1OH) / C0 (free carnitine)Dried Blood Spot0.0023 ± 0.0016[4]0.19 ± 0.14[4]Reported 100% sensitivity and 100% specificity.[4][5]
Alternative Biomarker 2 3-hydroxydicarboxylic acids (C10-C16)UrineLow to undetectableMarkedly elevated excretionQualitative and quantitative increases are indicative of the disorder.[6]

Signaling Pathway and Experimental Workflow

To understand the role of this compound in LCHAD deficiency, it is essential to visualize its position in the mitochondrial fatty acid β-oxidation pathway. A defect in the LCHAD enzyme leads to the accumulation of its substrates, including this compound.

cluster_0 Mitochondrial Matrix cluster_1 Accumulation & Detection Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Enoyl-CoA Long-Chain Enoyl-CoA Long-Chain Acyl-CoA->Long-Chain Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA This compound Long-Chain Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD Accumulated 3-Hydroxyacyl-CoA Accumulated This compound 3-Hydroxyacyl-CoA->Accumulated 3-Hydroxyacyl-CoA LCHAD Deficiency Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acylcarnitine 3-hydroxyoleoylcarnitine (C18:1-OH) Accumulated 3-Hydroxyacyl-CoA->Acylcarnitine CPT II Urine Organic Acids 3-hydroxydicarboxylic acids Accumulated 3-Hydroxyacyl-CoA->Urine Organic Acids Omega-oxidation Patient Cohort Selection Patient Cohort Selection Sample Collection Sample Collection (Plasma, Dried Blood Spots, Urine) Patient Cohort Selection->Sample Collection Sample Preparation Sample Preparation (Extraction, Derivatization) Sample Collection->Sample Preparation MS Analysis Tandem Mass Spectrometry (LC-MS/MS or GC-MS) Sample Preparation->MS Analysis Data Processing Data Processing (Quantification, Normalization) MS Analysis->Data Processing Statistical Analysis Statistical Analysis (Sensitivity, Specificity, ROC) Data Processing->Statistical Analysis Clinical Validation Clinical Validation Statistical Analysis->Clinical Validation

References

Unraveling the Expression Landscape of Enzymes Targeting (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate web of fatty acid metabolism, the transformation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA represents a critical juncture. While direct studies on the differential gene expression of enzymes acting on this specific substrate are limited, a comprehensive understanding can be gleaned by examining the key enzymes responsible for the metabolism of 3-hydroxyacyl-CoA molecules. This guide provides a comparative analysis of the differential gene expression of these enzymes, offering valuable insights for researchers in metabolic diseases, oncology, and drug development.

The primary enzymes catalyzing the conversion of 3-hydroxyacyl-CoAs are 3-hydroxyacyl-CoA dehydrogenases. This family includes several key players, each with distinct subcellular localizations and substrate preferences. This guide will focus on the differential gene expression of three prominent enzymes:

  • HADH (Hydroxyacyl-CoA Dehydrogenase): A mitochondrial enzyme with a preference for short- to medium-chain 3-hydroxyacyl-CoAs.

  • EHHADH (Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase): A peroxisomal bifunctional enzyme involved in the beta-oxidation of very long-chain fatty acids and dicarboxylic acids.

  • HSD17B4 (Hydroxysteroid 17-beta Dehydrogenase 4): A peroxisomal D-bifunctional protein with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, crucial for the breakdown of specific fatty acids.

Comparative Analysis of Differential Gene Expression

The expression of genes encoding these enzymes is dynamically regulated in response to various physiological and pathological conditions. Below are tables summarizing the differential gene expression of HADH, EHHADH, and HSD17B4 in different contexts, compiled from multiple transcriptomic studies.

Table 1: Differential Gene Expression in Cancer
GeneCancer TypeExpression Change in Tumor vs. Normal TissueReference
HADH Gastric CancerDownregulated[1]
Colorectal CancerDownregulated[2]
Clear Cell Renal Cell CarcinomaUpregulated (protective factor)[2]
EHHADH Hepatocellular CarcinomaSignificantly Downregulated[3]
OsteosarcomaUpregulated (predicting poor survival)[4]
Renal Cell CarcinomaSignificant biomarker with prognostic value[4]
HSD17B4 Adrenocortical CarcinomaUpregulated[5]
Liver CancerOver-expressed[6]
Breast CancerHigher protein expression in tumor tissue[7]
Ovarian CancerHigher protein expression in tumor tissue[7]
Urothelial CancerHigher protein expression in tumor tissue[7]
Table 2: Differential Gene Expression in Metabolic Scenarios
GeneCondition/ModelTissue/Cell TypeExpression ChangeReference
HADH Familial Hyperinsulinemic HypoglycemiaPancreatic β-cellsMutations leading to loss-of-function[1]
EHHADH FastingMouse LiverInduced via PPARα activation[1]
Nonalcoholic Fatty Liver DiseaseLiverCandidate gene with SNPs associated with fasting insulin[1]
HSD17B4 D-bifunctional protein deficiencyFibroblastsMutations leading to impaired enzyme activity[8][9]

Signaling Pathways and Regulatory Networks

The transcriptional regulation of these enzymes is tightly controlled by a network of signaling pathways, with Peroxisome Proliferator-Activated Receptors (PPARs) playing a central role. Fatty acids and their derivatives act as ligands for PPARs, which then heterodimerize with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including those involved in fatty acid oxidation.

Fatty_Acid_Metabolism_Regulation Transcriptional Regulation of 3-Hydroxyacyl-CoA Dehydrogenase Genes Fatty_Acids Fatty Acids / this compound PPARs PPARs (α, γ, δ) Fatty_Acids->PPARs activate RXR RXR PPARs->RXR heterodimerize with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE bind to HADH_gene HADH Gene PPRE->HADH_gene activate transcription EHHADH_gene EHHADH Gene PPRE->EHHADH_gene activate transcription HSD17B4_gene HSD17B4 Gene PPRE->HSD17B4_gene activate transcription HADH_protein HADH Protein (Mitochondrial β-oxidation) HADH_gene->HADH_protein translates to EHHADH_protein EHHADH Protein (Peroxisomal β-oxidation) EHHADH_gene->EHHADH_protein translates to HSD17B4_protein HSD17B4 Protein (Peroxisomal β-oxidation) HSD17B4_gene->HSD17B4_protein translates to

Caption: Transcriptional regulation of 3-hydroxyacyl-CoA dehydrogenase genes by PPARs.

Experimental Protocols

Accurate and reproducible quantification of gene expression is paramount. The following section outlines a generalized workflow for analyzing the differential gene expression of HADH, EHHADH, and HSD17B4.

Experimental Workflow

Experimental_Workflow Workflow for Differential Gene Expression Analysis Sample Cell/Tissue Sample RNA_Isolation RNA Isolation Sample->RNA_Isolation RNA_QC RNA Quality Control (Nanodrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis RNA_Seq RNA-Sequencing RNA_QC->RNA_Seq qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt or TPM/FPKM) qPCR->Data_Analysis RNA_Seq->Data_Analysis Results Differential Gene Expression Results Data_Analysis->Results

Caption: A generalized workflow for analyzing differential gene expression.

I. RNA Isolation and Quantification

High-quality RNA is the cornerstone of reliable gene expression analysis.

  • Sample Collection and Homogenization:

    • For cultured cells, wash with cold PBS, scrape, and pellet by centrifugation.

    • For tissues, snap-freeze in liquid nitrogen and pulverize to a fine powder.

  • RNA Extraction:

    • Utilize a commercial RNA extraction kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's protocol.[10] This typically involves cell lysis, homogenization, and purification of RNA on a silica (B1680970) membrane.

    • Alternatively, a Trizol-based method can be used for RNA isolation.[11]

  • DNase Treatment:

    • Perform an on-column DNase digestion or a DNase treatment in solution to remove any contaminating genomic DNA.[10][12]

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).[13]

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands.[14]

II. Reverse Transcription and Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying the expression of specific genes.

  • cDNA Synthesis:

    • Reverse transcribe 100 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and random primers or oligo(dT) primers.[12]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers specific for the target genes (HADH, EHHADH, HSD17B4) and a reference gene (e.g., GAPDH, ACTB).[15]

    • Perform the qPCR reaction in a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[15]

III. RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.

  • Library Preparation:

    • Prepare sequencing libraries from high-quality RNA. This process typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Identify differentially expressed genes between experimental groups using statistical packages like DESeq2 or edgeR.

This guide provides a foundational understanding of the differential gene expression of key enzymes involved in 3-hydroxyacyl-CoA metabolism. By leveraging the provided data and protocols, researchers can further investigate the roles of these enzymes in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Unveiling Metabolic Shifts: A Quantitative Comparison of Acyl-CoA Profiles in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Dysregulation of acyl-CoA metabolism is increasingly recognized as a hallmark of various diseases, including metabolic disorders, cancer, neurodegenerative diseases, and cardiovascular conditions.[2][3] This guide provides a quantitative comparison of acyl-CoA profiles in healthy versus diseased states, supported by experimental data and detailed methodologies, to aid researchers in understanding these critical metabolic shifts and identifying potential therapeutic targets.

Quantitative Acyl-CoA Profiles: A Comparative Overview

The following tables summarize quantitative data on acyl-CoA levels in various cell lines and tissues, illustrating the distinct profiles observed in healthy versus pathological states. These alterations in acyl-CoA pools can serve as potential biomarkers for disease diagnosis, prognosis, and treatment response.[2]

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Table 2: Alterations in Acyl-CoA Profiles in Disease Models

Disease ModelTissue/Cell TypeKey Acyl-CoA ChangesObservationReference
High-Fat Diet (Mouse)Liver↑ Propionyl-CoA, Malonyl-CoA, C10:3-CoA, C16-CoA, C18:1-CoA, C18:2-CoASignificant increases in response to high-fat feeding, indicating a remodeling of acyl-CoA metabolism.[4]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Knock-out (Mouse)Liver↑ Butyryl-CoA (C4)A significant increase in butyryl-CoA species is observed.[5]
Coronary Artery DiseasePlateletsDistinct Acyl-CoA ProfilesTargeted analysis revealed different acyl-CoA profiles in platelets of coronary artery disease patients compared to healthy individuals.[6]

Signaling Pathways and Metabolic Dysregulation

Alterations in acyl-CoA levels have profound effects on cellular signaling and metabolic pathways. For instance, acetyl-CoA is a critical substrate for histone acetylation, linking metabolism to epigenetic regulation of gene expression, which is often dysregulated in cancer.[7][8] In cardiovascular disease, impaired fatty acid oxidation can lead to the accumulation of long-chain acyl-CoAs and acylcarnitines, contributing to cellular stress and inflammation.[9][10]

Fatty_Acid_Beta_Oxidation cluster_mito Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Mitochondria Mitochondrial Matrix CPT1->Mitochondria Beta_Oxidation β-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2_NADH FADH2, NADH Beta_Oxidation->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP FADH2_NADH->ATP ETC

Caption: Overview of the fatty acid β-oxidation pathway.

In cancer, the metabolic landscape is rewired. For example, ATP-citrate lyase (ACLY) is a key enzyme that produces cytosolic acetyl-CoA, which is crucial for de novo lipogenesis to support rapid cell proliferation.[11]

Cancer_Acetyl_CoA_Metabolism Glucose Glucose Citrate_Mito Citrate (Mitochondria) Glucose->Citrate_Mito Glycolysis, TCA Cycle Citrate_Cyto Citrate (Cytosol) Citrate_Mito->Citrate_Cyto ACLY ACLY Citrate_Cyto->ACLY Acetyl_CoA_Cyto Acetyl-CoA (Cytosol) ACLY->Acetyl_CoA_Cyto Lipid_Biosynthesis Lipid Biosynthesis Acetyl_CoA_Cyto->Lipid_Biosynthesis Histone_Acetylation Histone Acetylation Acetyl_CoA_Cyto->Histone_Acetylation Cell_Growth Tumor Growth & Proliferation Lipid_Biosynthesis->Cell_Growth Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Acetate (B1210297) Acetate ACSS2 ACSS2 Acetate->ACSS2 ACSS2->Acetyl_CoA_Cyto

Caption: Key pathways of acetyl-CoA metabolism in cancer cells.

Experimental Protocols for Acyl-CoA Profiling

Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for comprehensive acyl-CoA analysis.[2][3]

Acyl_CoA_Workflow Start Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Extraction Solution (+ Internal Standards) Start->Homogenization Extraction Acyl-CoA Extraction (e.g., SPE or LLE) Homogenization->Extraction LC_MS LC-MS/MS Analysis (Reversed-Phase C18) Extraction->LC_MS Data_Acquisition Data Acquisition (MRM/SRM) LC_MS->Data_Acquisition Quantification Quantification using Standard Curve Data_Acquisition->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis

Caption: General experimental workflow for acyl-CoA profiling.

1. Sample Preparation and Extraction

This protocol is a synthesis of established methods for the extraction of acyl-CoAs from tissues or cultured cells.[1][12]

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer with ice-cold PBS, then scrape the cells in cold methanol (B129727).[1]

    • Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in cold methanol containing an internal standard.[1]

    • Tissues: Snap-freeze tissue in liquid nitrogen and homogenize in a cold extraction solution (e.g., 2:1:1 methanol:acetonitrile (B52724):water with internal standards).[13] For a more detailed tissue extraction procedure, a mixture of isopropanol (B130326) and aqueous ammonium (B1175870) sulfate (B86663) followed by acetonitrile can be used.[12]

  • Protein Precipitation and Extraction:

    • Various methods such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed.[3]

    • A common approach involves protein precipitation with an organic solvent like acetonitrile.

  • Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[1]

  • Drying and Reconstitution: Dry the extract using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

2. LC-MS/MS Analysis

  • Chromatography: Separation of acyl-CoAs is typically achieved using a reversed-phase C18 column on an HPLC or UHPLC system. A gradient elution with solvents like water with 5 mM ammonium acetate and methanol is commonly used.[4][13]

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source, usually operating in positive ion mode.[13]

  • Quantification: Acyl-CoAs are quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[13] Specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards are monitored.[14] A standard curve is generated using synthetic acyl-CoA standards of known concentrations to determine the absolute concentration in the samples.[13]

This comprehensive guide provides a foundation for researchers to delve into the critical role of acyl-CoA metabolism in health and disease. The provided data, pathways, and protocols offer a starting point for designing experiments, identifying biomarkers, and ultimately developing novel therapeutic strategies targeting metabolic vulnerabilities in various pathologies.

References

A Researcher's Guide to the Structural Confirmation of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid metabolism and signaling, the unambiguous structural confirmation of bioactive lipids is paramount. This guide provides a comprehensive comparison of analytical methodologies for verifying the structure of a synthesized or isolated batch of (3R,11Z)-3-hydroxyoctadecenoyl-CoA against an authentic standard.

The correct stereochemistry—(3R) at the hydroxyl group and (11Z) for the double bond—is critical for its biological function. This guide outlines the key experimental protocols and data presentation formats necessary for rigorous structural elucidation and comparison.

The Authentic Standard: The Gold Standard for Comparison

An authentic standard is a sample of this compound with a well-characterized and certified structure and purity. Given the complexity of the molecule, a commercially available standard may be elusive. In such cases, custom synthesis by a reputable supplier is the recommended route. For quantitative applications, an isotopically labeled version (e.g., ¹³C or ²H) of the standard is invaluable for use as an internal standard in mass spectrometry-based assays.

Potential Suppliers for Custom Synthesis:

  • Avanti Polar Lipids

  • Cayman Chemical

  • Cambridge Isotope Laboratories, Inc. (for isotopically labeled standards)[][2][3]

  • Eurisotop[4]

Analytical Techniques for Structural Confirmation

A multi-pronged analytical approach is essential to confirm the identity and stereochemistry of your this compound sample against the authentic standard. The primary techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular weight and fragmentation pattern confirmation, Chiral High-Performance Liquid Chromatography (Chiral HPLC) for stereoisomer separation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison and Confirmation Test Sample Test Sample LC_MSMS LC-MS/MS Analysis Test Sample->LC_MSMS Chiral_HPLC Chiral HPLC Analysis Test Sample->Chiral_HPLC NMR NMR Spectroscopy Test Sample->NMR Authentic Standard Authentic Standard Authentic Standard->LC_MSMS Authentic Standard->Chiral_HPLC Authentic Standard->NMR Isotopically Labeled Standard Isotopically Labeled Standard Isotopically Labeled Standard->LC_MSMS Compare_Retention_Time Compare Retention Times LC_MSMS->Compare_Retention_Time Compare_Fragmentation Compare Fragmentation Patterns LC_MSMS->Compare_Fragmentation Compare_Chiral_Separation Compare Chiral Separation Chiral_HPLC->Compare_Chiral_Separation Compare_NMR_Spectra Compare NMR Spectra NMR->Compare_NMR_Spectra Structure_Confirmed Structure Confirmed Compare_Retention_Time->Structure_Confirmed Match Compare_Fragmentation->Structure_Confirmed Match Compare_Chiral_Separation->Structure_Confirmed Match Compare_NMR_Spectra->Structure_Confirmed Match

Caption: Experimental workflow for the structural confirmation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of fatty acyl-CoAs.[5][6] By comparing the retention time and fragmentation pattern of the test sample with the authentic standard, a high degree of confidence in the compound's identity can be achieved.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the test sample, authentic standard, and isotopically labeled internal standard in a suitable solvent such as a methanol/water mixture.

    • For quantitative analysis, spike the test sample with a known concentration of the isotopically labeled internal standard.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (80:20) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the hydrophobic acyl-CoA.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the precursor ion and a characteristic product ion. For long-chain acyl-CoAs, a neutral loss of 507 Da is characteristic.[7]

      • Q1 (Precursor Ion): m/z 1048.6 (for [M+H]⁺ of C39H68N7O18P3S).

      • Q3 (Product Ion): m/z 541.6 (resulting from the neutral loss of 507 Da).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.

Data Presentation: LC-MS/MS Comparison
ParameterAuthentic StandardTest SampleAcceptance Criteria
Retention Time (min) Report valueReport value± 2% of the authentic standard
Precursor Ion (m/z) 1048.61048.6± 0.2 Da
Product Ion (m/z) 541.6541.6± 0.2 Da
Ion Ratio (Product/Precursor) Report valueReport value± 20% of the authentic standard

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To confirm the (3R) stereochemistry at the hydroxyl group, chiral HPLC is the method of choice. This technique separates the R and S enantiomers, allowing for a direct comparison with the authentic (3R) standard. Derivatization of the hydroxyl group is often necessary to enhance separation and detection.

Experimental Protocol: Chiral HPLC Analysis
  • Derivatization:

    • React the hydroxyl group of the fatty acyl-CoA with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) or a fluorescent chiral reagent. This creates diastereomers that are separable on a non-chiral column.

    • Alternatively, use a chiral stationary phase column that can directly separate the enantiomers.[8][9][10]

  • Chiral HPLC Conditions (with a chiral stationary phase):

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA-U).[9][10]

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol, with the ratio optimized for the best separation.

    • Detection: UV detection at a wavelength appropriate for the CoA moiety (around 260 nm).

    • Flow Rate: 1.0 mL/min.

Data Presentation: Chiral HPLC Comparison
ParameterAuthentic (3R) StandardTest SampleAcceptance Criteria
Retention Time (min) Report valueReport valueThe major peak in the test sample should co-elute with the authentic (3R) standard.
Enantiomeric Excess (%) >99%Report valueShould meet the required purity specification (e.g., >95%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the carbon skeleton, the position and geometry of the double bond, and the position of the hydroxyl group. While obtaining high-quality NMR data for complex molecules like acyl-CoAs can be challenging due to their low concentration and potential for aggregation, it is the gold standard for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling to neighboring protons. Key signals to analyze include the olefinic protons to confirm the Z-configuration of the double bond and the proton on the carbon bearing the hydroxyl group.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.

Data Presentation: NMR Chemical Shift Comparison (Expected Ranges)
Proton/CarbonExpected Chemical Shift (ppm)Information Gained
Olefinic Protons (-CH=CH-) ~5.3-5.4Position and Z-configuration of the double bond (coupling constants are key).
Proton at C3 (-CH(OH)-) ~3.8-4.2Position of the hydroxyl group.
Protons adjacent to thioester ~2.5-2.8Confirms the acyl-CoA linkage.
Olefinic Carbons (-C=C-) ~128-132Position of the double bond.
Carbon at C3 (-C(OH)-) ~65-70Position of the hydroxyl group.
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other factors. Direct comparison of the spectra from the test sample and the authentic standard is essential.

Logical Diagram for Structural Confirmation

G Start Start LCMSMS_Analysis LC-MS/MS Analysis Start->LCMSMS_Analysis Retention_Time_Match Retention Time Match? LCMSMS_Analysis->Retention_Time_Match Fragmentation_Match Fragmentation Pattern Match? Retention_Time_Match->Fragmentation_Match Yes Structure_Not_Confirmed Structure Not Confirmed Retention_Time_Match->Structure_Not_Confirmed No Chiral_HPLC_Analysis Chiral HPLC Analysis Fragmentation_Match->Chiral_HPLC_Analysis Yes Fragmentation_Match->Structure_Not_Confirmed No Coelution_with_3R Co-elution with (3R) Standard? Chiral_HPLC_Analysis->Coelution_with_3R NMR_Analysis NMR Spectroscopy Coelution_with_3R->NMR_Analysis Yes Coelution_with_3R->Structure_Not_Confirmed No Spectral_Match NMR Spectra Match? NMR_Analysis->Spectral_Match Structure_Confirmed Structure Confirmed as this compound Spectral_Match->Structure_Confirmed Yes Spectral_Match->Structure_Not_Confirmed No

Caption: Decision tree for the structural confirmation of this compound.

By following these guidelines and employing a rigorous comparative approach, researchers can confidently confirm the structure of their this compound samples, ensuring the reliability and reproducibility of their experimental findings.

References

Safety Operating Guide

Navigating the Safe Disposal of (3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized biochemicals like (3R,11Z)-3-hydroxyoctadecenoyl-CoA, a fatty acyl-CoA, is a critical component of ensuring a safe and compliant research environment. For novel or specialized compounds, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, the guiding principle is to treat the substance as potentially hazardous until its properties are well-understood.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to responsibly manage the disposal of this compound and similar laboratory reagents.

Core Principle: Risk Assessment and Waste Minimization

Given the absence of specific hazard data for this compound, it should be handled as a material with unknown hazards.[1] The initial step in its management involves a risk assessment based on its chemical class (fatty acyl-CoA) and any known properties of similar compounds. A crucial aspect of responsible chemical management is waste minimization. This can be achieved by ordering only the necessary quantities for your research, maintaining a chemical inventory, and exploring possibilities of sharing surplus material with other labs.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound, assuming it is being treated as a hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Waste Identification and Segregation:

    • Do not mix waste streams. this compound waste should be collected separately from other chemical waste unless confirmed to be compatible.

    • Segregate solid waste from liquid waste.[3]

    • Avoid mixing with incompatible materials. For instance, keep acids separate from bases and oxidizers away from flammable organic materials.[3][4]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][5] The original container is often the best choice for waste accumulation.[6]

    • As soon as you begin accumulating waste, affix a "Hazardous Waste" label.[6][7]

    • The label must clearly identify the contents, including the full chemical name of "this compound" and any other components in the waste.[3]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][8]

    • The container must be kept securely closed except when adding waste.[4][6]

    • Utilize secondary containment, such as a tray, to capture any potential leaks or spills.[4][9]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2][10]

    • Complete any required waste pickup forms as per your institution's procedures.[8]

    • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[4] Laboratory drains are generally not intended for chemical disposal.[3]

  • Disposal of Empty Containers:

    • A container that held this compound should be managed as hazardous waste.

    • For a container to be considered "empty," it must be triple-rinsed with a suitable solvent.[7][11]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the appropriate glass or plastic recycling bin.[3][7]

Quantitative Guidelines for Laboratory Waste Management

The following table summarizes general quantitative limits and guidelines relevant to the management of hazardous chemical waste in a laboratory setting. These are typical values and may vary based on local and institutional regulations.

ParameterGuideline/LimitSource
Maximum Hazardous Waste in SAA 55 gallons[2][8]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[2][8]
pH Range for Drain Disposal (if permitted) Typically between 5 and 9[12]
Residue in "Empty" Container No more than 3% by weight for containers <110 gal[9]
Storage Time Limit in SAA Up to 12 months (provided accumulation limits are not exceeded)[2]

Visualizing the Disposal Workflow

The decision-making process for the proper disposal of a research chemical like this compound can be visualized as a structured workflow. This diagram illustrates the key steps and decision points from waste generation to final disposal.

G start Waste Generation: This compound identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify sds_check Is an SDS with specific disposal instructions available? identify->sds_check follow_sds Follow SDS Section 13 Disposal Considerations sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste with Unknown Properties sds_check->treat_hazardous No segregate Segregate Waste (No Mixing Incompatible Chemicals) follow_sds->segregate treat_hazardous->segregate container Select & Label Appropriate Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Container Full or Waste No Longer Generated? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup full->contact_ehs Yes end Document and Await Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these general yet critical safety and disposal protocols, laboratory professionals can ensure the safe and environmentally responsible management of specialized biochemicals, thereby fostering a culture of safety and regulatory compliance within the research community. Always consult your institution's specific guidelines and EHS department for definitive procedures.[10]

References

Personal protective equipment for handling (3R,11Z)-3-hydroxyoctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

While not classified as hazardous according to the Globally Harmonized System (GHS) for similar long-chain fatty acyl-CoA compounds, (3R,11Z)-3-hydroxyoctadecenoyl-CoA should be handled with care.[1] Potential hazards, although not fully elucidated for this specific molecule, may include mild irritation upon contact with skin or eyes. Ingestion or inhalation of the powder should be avoided. The primary concern when handling similar lipids is their susceptibility to hydrolysis and oxidation.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure and maintain the integrity of the compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions.[3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities of the powder.To prevent inhalation of the powder.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for both safety and maintaining the quality of the this compound.

StepProcedureKey Considerations
1. Receiving and Storage Upon receipt, inspect the container for any damage. Store the compound as a solid at -20°C in a tightly sealed, glass container with a Teflon-lined cap.[2][4][5][6][7]Unsaturated lipids are prone to oxidation and hydrolysis.[2][7] Proper storage is critical to maintain stability. For long-term storage, keeping the compound as a powder is recommended.[5]
2. Preparation of Solutions Allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[7] Prepare aqueous solutions by dissolving the solid in a suitable buffer, such as PBS (pH 7.2).[4][6] It may be necessary to use deoxygenated water or buffer.[5] Sonication may aid in dissolving long-chain fatty acyl-CoAs.[5]Aqueous solutions of similar compounds are not stable for more than one day.[4][5][6] Prepare fresh solutions for each experiment.
3. Handling All handling of the solid and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation risk and exposure.Avoid direct contact with skin, eyes, and clothing.
4. Spill Cleanup In case of a spill, wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[8] For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.Ensure the cleanup procedure does not generate aerosols.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure laboratory safety. As it is not classified as a hazardous substance, it can be disposed of as non-hazardous biochemical waste, in accordance with local, state, and federal regulations.[8][9][10]

Waste TypeDisposal ProcedureRegulatory Considerations
Unused Solid Compound Dispose of in the original container or a clearly labeled, sealed container as non-hazardous chemical waste.Follow your institution's guidelines for non-hazardous solid chemical waste disposal.
Aqueous Solutions For small quantities, dilute extensively with water and dispose of down the drain, provided it is permitted by local regulations. For larger quantities or if drain disposal is not allowed, collect in a labeled waste container for chemical waste disposal.Check with your institution's environmental health and safety office for specific guidance on aqueous biochemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste stream for non-hazardous laboratory waste.Ensure sharps are disposed of in designated sharps containers.
Contaminated PPE (e.g., gloves) Dispose of with regular laboratory trash, unless grossly contaminated, in which case it should be placed in a sealed bag before disposal.Follow standard laboratory procedures for PPE disposal.

Below is a diagram outlining the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage (-20°C) Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing Equilibrate to RT Dissolving Dissolving Weighing->Dissolving Use Fume Hood Experiment Experimental Use Dissolving->Experiment Solid_Waste Solid Waste Experiment->Solid_Waste Unused Solid Liquid_Waste Liquid Waste Experiment->Liquid_Waste Aqueous Waste Contaminated_Materials Contaminated Materials Experiment->Contaminated_Materials Lab_Coat Lab Coat Lab_Coat->Experiment Gloves Gloves Gloves->Experiment Goggles Safety Goggles Goggles->Experiment

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.